Sodium Channel inhibitor 1
Description
Properties
IUPAC Name |
7-fluoro-3-oxo-2-(2-pyridin-2-ylethyl)-N-[[4-(trifluoromethoxy)phenyl]methyl]-1H-isoindole-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F4N3O3/c25-19-6-3-5-18-20(19)21(31(23(18)33)13-11-16-4-1-2-12-29-16)22(32)30-14-15-7-9-17(10-8-15)34-24(26,27)28/h1-10,12,21H,11,13-14H2,(H,30,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRXUKFHZQDPFAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCN2C(C3=C(C2=O)C=CC=C3F)C(=O)NCC4=CC=C(C=C4)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F4N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Structure-Activity Relationship of Aryl Sulfonamide NaV1.7 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide details the structure-activity relationship (SAR) of aryl sulfonamide inhibitors targeting the voltage-gated sodium channel NaV1.7, a key target in pain therapeutics.
Introduction: NaV1.7 as a Therapeutic Target for Pain
Voltage-gated sodium channels (NaVs) are essential for the initiation and propagation of action potentials in excitable cells.[1] The NaV1.7 isoform, encoded by the SCN9A gene, is preferentially expressed in peripheral sensory neurons and plays a critical role in pain signaling.[2][3] Genetic studies have solidified NaV1.7 as a high-value target for novel analgesics. Gain-of-function mutations in SCN9A lead to debilitating pain syndromes like inherited erythromelalgia, while loss-of-function mutations result in a congenital insensitivity to pain without other significant neurological deficits.[4]
The therapeutic strategy revolves around developing selective inhibitors of NaV1.7. High selectivity is crucial to avoid off-target effects, particularly on the cardiac sodium channel NaV1.5, where inhibition can lead to arrhythmias.[5][6] The aryl sulfonamide class of compounds has emerged as a promising scaffold for achieving potent and selective NaV1.7 inhibition.[5][7] These inhibitors often exhibit state-dependent binding, showing higher affinity for the inactivated state of the channel, which is more prevalent in rapidly firing neurons characteristic of pain states.[8][9]
NaV1.7 Signaling Pathway in Nociception
NaV1.7 channels act as signal amplifiers in nociceptive (pain-sensing) neurons.[2] Located at the nerve endings, they respond to small, sub-threshold depolarizations by opening and allowing an influx of sodium ions. This influx further depolarizes the membrane, bringing it to the threshold required to trigger an action potential. The action potential then propagates along the sensory neuron to the spinal cord and ultimately to the brain, where the sensation of pain is perceived.[10][11] Inhibition of NaV1.7 dampens this initial amplification, preventing the firing of action potentials and thereby blocking the pain signal at its source.
Structure-Activity Relationship (SAR) of Aryl Sulfonamide Inhibitors
The aryl sulfonamide scaffold has been extensively explored to optimize potency against NaV1.7 while enhancing selectivity over other NaV isoforms, particularly NaV1.5. SAR studies have revealed key structural motifs that govern the inhibitory activity and selectivity of these compounds. These inhibitors typically bind to the voltage-sensor domain of domain IV (VSD4) of the NaV1.7 channel.[5]
Core Scaffold Modifications
Systematic modifications of the core bicyclic systems, such as chroman and indane, have been a key strategy. Scaffold hopping from benzoxazine to chroman and indane systems has led to molecules with improved solubility and selectivity profiles.[8]
Table 1: SAR of Chroman and Indane Scaffolds
| Compound ID | Bicyclic Core | R Group | hNaV1.7 IC50 (nM) | hNaV1.5 IC50 (nM) | Selectivity (NaV1.5/NaV1.7) |
| 13 | Chroman | -CH3 | 25 | >10000 | >400 |
| 29 | Chroman | -CF3 | 15 | >10000 | >667 |
| 32 | Indane | -CH3 | 30 | >10000 | >333 |
| 43 | Indane | -CF3 | 18 | >10000 | >556 |
| 51 | Chroman | -OCH3 | 12 | >10000 | >833 |
Data is representative and compiled from published studies for illustrative purposes.[8]
Sulfonamide and Aryl Group Modifications
The nature of the aryl group attached to the sulfonamide is critical for potency and interaction within the binding pocket. Modifications at this position are explored to optimize interactions with key residues in the VSD4 binding site.
Table 2: SAR of the Aryl Sulfonamide Moiety
| Compound ID | Aryl Group Substitution | hNaV1.7 IC50 (nM) | hNaV1.6 IC50 (nM) | hNaV1.5 IC50 (nM) |
| 10a | 4-fluoro-phenyl | 150 | 2500 | >30000 |
| 10o | 2,4-difluoro-phenyl | 0.64 | 150 | >10000 |
| 11 | 3-chloro-phenyl | 5.3 | >10000 | >10000 |
| 13 | 2-pyridyl | 222 | >10000 | >10000 |
Data is representative and compiled from published studies for illustrative purposes.[5][7]
Experimental Protocols
The determination of inhibitor potency and selectivity relies heavily on robust electrophysiological assays. Both manual and automated patch-clamp techniques are the gold standard for characterizing ion channel modulators.[12][13]
Automated Electrophysiology (QPatch)
Automated patch-clamp systems like the QPatch enable higher throughput screening and characterization of compounds.[14][15]
Protocol: State-Dependent Inhibition using QPatch
-
Cell Culture: Use a stable cell line (e.g., HEK293) expressing human NaV1.7. Culture cells to 70-90% confluency before harvesting.
-
Cell Preparation: Harvest cells using a gentle, non-enzymatic dissociation solution. Resuspend the cells in an extracellular recording solution at a density of approximately 500,000 cells/mL.[16]
-
QPatch Instrument Setup:
-
Prime the fluidics of the QPatch system with extracellular and intracellular solutions.
-
Use a 16-channel planar patch QPlate.
-
Set cell positioning and sealing parameters: positioning pressure -70 mbar, minimum seal resistance 0.1 GΩ, holding potential -80 mV.[14]
-
-
Voltage Protocol:
-
To assess state-dependent inhibition, a voltage protocol is used that holds the cell at a depolarized potential (e.g., the Vhalf of inactivation) to enrich the population of inactivated channels before applying a test pulse.
-
Example Protocol:
-
Hold at -100 mV (resting state).
-
Apply a 5-second conditioning pre-pulse to the Vhalf of inactivation (e.g., -70 mV).
-
Apply a 20 ms test pulse to 0 mV to elicit a peak current.
-
Return to the holding potential of -100 mV.
-
-
-
Compound Application:
-
Prepare a concentration-response curve by serially diluting the test compound in the extracellular solution.
-
Apply a baseline (vehicle) recording for 2-3 minutes.
-
Sequentially apply increasing concentrations of the compound, allowing the effect to reach a steady state at each concentration (typically 3-5 minutes).
-
-
Data Analysis:
-
Measure the peak inward sodium current from the test pulse at each concentration.
-
Normalize the current to the baseline (vehicle) response.
-
Fit the concentration-response data to a Hill equation to determine the IC50 value.
-
Manual Whole-Cell Patch Clamp
Manual patch clamp provides the highest quality data and flexibility for detailed mechanistic studies.[17][18]
Protocol: Manual Whole-Cell Voltage Clamp
-
Preparation:
-
Prepare extracellular (ACSF) and intracellular solutions with appropriate ionic compositions. The intracellular solution should contain EGTA to chelate calcium.[18]
-
Pull glass micropipettes with a resistance of 4-6 MΩ when filled with the intracellular solution.
-
Plate NaV1.7-expressing cells on coverslips in a recording chamber mounted on an inverted microscope.
-
-
Establishing a Recording:
-
Place the microelectrode in a holder and apply positive pressure.[19]
-
Lower the pipette into the bath and null the offset potential.
-
Approach a target cell under visual control. When the pipette touches the cell membrane, a dimple will appear and the resistance will increase.
-
Release the positive pressure to form a high-resistance (GΩ) seal.[18]
-
Apply brief, gentle suction to rupture the cell membrane and achieve the whole-cell configuration.
-
-
Voltage Clamp and Data Acquisition:
-
Set the amplifier to voltage-clamp mode and hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure all channels are in the resting state.
-
Apply a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments) to elicit sodium currents and generate a current-voltage (I-V) relationship.
-
Use appropriate software to acquire and digitize the current traces.
-
-
Compound Perfusion:
-
Dissolve the test compound in the extracellular solution.
-
Establish a stable baseline recording of sodium currents in the absence of the compound.
-
Perfuse the recording chamber with the compound-containing solution until a steady-state block is achieved.
-
Perform a washout with the control solution to assess the reversibility of the block.
-
-
Data Analysis:
-
Measure the peak current amplitude before, during, and after compound application.
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 by fitting the concentration-response data.
-
Drug Discovery Workflow
The discovery of novel NaV1.7 inhibitors follows a structured workflow designed to identify potent, selective, and drug-like molecules.
References
- 1. Voltage gated sodium channels as drug discovery targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. physoc.org [physoc.org]
- 4. The roles of sodium channels in nociception: implications for mechanisms of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Aryl Sulfonamides as Isoform-Selective Inhibitors of NaV1.7 with Efficacy in Rodent Pain Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An overview of drug‐induced sodium channel blockade and changes in cardiac conduction: Implications for drug safety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of aryl sulfonamide-selective Nav1.7 inhibitors with a highly hydrophobic ethanoanthracene core - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Potent, Selective, and State-Dependent NaV1.7 Inhibitors with Robust Oral Efficacy in Pain Models: Structure-Activity Relationship and Optimization of Chroman and Indane Aryl Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Druggability of Voltage-Gated Sodium Channels—Exploring Old and New Drug Receptor Sites [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Sodium channel inhibitor drug discovery using automated high throughput electrophysiology platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. escholarship.org [escholarship.org]
- 15. Automated Patch Clamping Using the QPatch | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. docs.axolbio.com [docs.axolbio.com]
- 18. Patch Clamp Protocol [labome.com]
- 19. Patch Clamp Assay - A detailed step-by-step description of the standard patch clamp protocol | PPTX [slideshare.net]
Technical Whitepaper: Discovery and Synthesis of a Selective NaV1.7 Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Topic: An in-depth technical guide on the discovery, synthesis, and characterization of the selective NaV1.7 inhibitor, PF-05089771.
Introduction: The Role of NaV1.7 in Pain Signaling
The voltage-gated sodium channel NaV1.7 is a genetically validated therapeutic target for the treatment of pain. It is encoded by the SCN9A gene and is preferentially expressed in peripheral sensory and sympathetic neurons. NaV1.7 channels act as threshold channels, amplifying small subthreshold depolarizations to regulate neuronal excitability. Genetic studies in humans have solidified the central role of NaV1.7 in pain perception. Loss-of-function mutations in SCN9A result in a complete insensitivity to pain, while gain-of-function mutations are linked to severe pain disorders. This has made the development of selective NaV1.7 inhibitors a major goal for analgesic drug discovery.
This whitepaper provides a technical overview of the discovery, synthesis, and biological characterization of PF-05089771, a potent and selective small-molecule inhibitor of NaV1.7 developed by Pfizer. Although its clinical development was discontinued due to a lack of efficacy in diabetic peripheral neuropathy, the extensive research on PF-05089771 provides a valuable case study for drug development professionals targeting this channel.
Discovery and Synthesis
PF-05089771 was identified through an iterative structure-activity relationship (SAR)-based refinement of a novel series of arylsulfonamide NaV channel inhibitors. The core chemical scaffold of PF-05089771 is a diaryl ether aryl sulfonamide. The synthesis of this class of compounds generally involves the coupling of a substituted phenol with a suitable aryl halide, followed by the introduction of the sulfonamide moiety.
General Synthetic Approach for Aryl Sulfonamide NaV1.7 Inhibitors
The synthesis of acyl sulfonamide derivatives with spiro cycles as NaV1.7 inhibitors has been reported, providing a general framework for the synthesis of this class of compounds. A representative synthetic scheme would involve the following key steps:
-
Synthesis of the core scaffold: This typically involves a nucleophilic aromatic substitution reaction (SNAr) or a metal-catalyzed cross-coupling reaction to form the diaryl ether linkage.
-
Introduction of the sulfonamide group: The aryl core is then functionalized with a sulfonyl chloride, which is subsequently reacted with an appropriate amine to form the final sulfonamide.
While the precise, step-by-step synthesis of PF-05089771 is proprietary, the general principles of aryl sulfonamide synthesis are well-established in the medicinal chemistry literature.
Mechanism of Action
PF-05089771 is a state-dependent inhibitor, meaning it preferentially binds to the channel when it is in a specific conformation. It has a much higher affinity for the inactivated state of the NaV1.7 channel compared to the resting state. This property is crucial for its mechanism of action and selectivity.
The binding site for PF-05089771 has been mapped to the voltage-sensor domain (VSD) of Domain IV of the NaV1.7 channel. By binding to the VSD, PF-05089771 stabilizes the channel in a non-conducting, inactivated conformation, thus preventing the influx of sodium ions and the propagation of action potentials. This interaction is slow to develop and slow to reverse.
Caption: State-dependent binding of PF-05089771 to the NaV1.7 channel.
Quantitative Data: Potency and Selectivity
The potency and selectivity of PF-05089771 have been extensively characterized using electrophysiological assays. A summary of the key quantitative data is presented in the table below.
| Parameter | Value | Reference |
| NaV1.7 IC50 | 11 nM | |
| NaV1.7 IC50 | 9.49 nM | |
| Selectivity vs. NaV1.2 | 11-fold | |
| Selectivity vs. NaV1.6 | 16-fold | |
| Selectivity vs. NaV1.1 | 59-fold | |
| Selectivity vs. NaV1.3, 1.4, 1.5, 1.8 | ≥909-fold |
Experimental Protocols
The characterization of NaV1.7 inhibitors relies on a combination of in vitro and in vivo assays. Below are detailed protocols for key experiments.
Whole-Cell Patch-Clamp Electrophysiology
This is the gold standard for characterizing the potency and mechanism of action of ion channel modulators.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human NaV1.7 channel.
-
Recording Configuration: Whole-cell voltage-clamp.
-
Solutions:
-
Internal (Pipette) Solution (in mM): 130 CsCl, 9 NaCl, 1 MgCl2, 10 EGTA, 10 HEPES, adjusted to pH 7.3 with CsOH.
-
External (Bath) Solution (in mM): 30 NaCl, 100 NMDG, 10 TEACl, 10 CsCl, 1 CaCl2, 2 MgCl2, 0.3 CdCl2, 3 4-aminopyridine, 10 HEPES, 10 glucose, adjusted to pH 7.4 with HCl.
-
-
Voltage Protocol for Inactivated State Inhibition:
-
Hold the cell at a depolarized potential (e.g., -40 mV) to induce channel inactivation.
-
Apply a brief hyperpolarizing prepulse (e.g., to -150 mV for 20 ms) to allow for partial recovery from inactivation.
-
Apply a test pulse (e.g., to 0 mV for 10 ms) to elicit a sodium current.
-
Record the peak current in the absence and presence of the test compound.
-
Calculate the percentage of inhibition and determine the IC50 value from the dose-response curve.
-
In Vivo Acetic Acid-Induced Writhing Test
This is a widely used model of visceral pain to assess the analgesic efficacy of test compounds.
-
Animal Model: Male ICR mice.
-
Procedure:
-
Administer the test compound (e.g., PF-05089771) or vehicle intraperitoneally (i.p.).
-
After a set pre-treatment time (e.g., 30 minutes), inject a 1.5% acetic acid solution i.p. to induce writhing.
-
Count the number of abdominal writhes (a constriction of the abdomen followed by stretching of the hind limbs) over a defined period (e.g., 30 minutes).
-
Compare the number of writhes in the compound-treated group to the vehicle-treated group to determine the analgesic effect.
-
Drug Discovery Workflow for NaV1.7 Inhibitors
Pharmacological Profile of "Sodium Channel Inhibitor 1"
Disclaimer: "Sodium Channel Inhibitor 1" is a placeholder name for a representative compound, as it is not a publicly recognized specific agent. This technical guide utilizes Lidocaine , a well-characterized local anesthetic and Class Ib antiarrhythmic agent, as a surrogate to provide a comprehensive pharmacological profile. Lidocaine's primary therapeutic action is the blockade of voltage-gated sodium channels.[1][2][3]
Introduction to Voltage-Gated Sodium Channels
Voltage-gated sodium (NaV) channels are essential transmembrane proteins that initiate and propagate action potentials in excitable cells like neurons, and muscle cells.[1][4] These channels cycle through three primary conformational states:
-
Resting (Closed): At hyperpolarized membrane potentials, the channel is closed but available for activation.
-
Open: Upon membrane depolarization, the channel rapidly opens, allowing an influx of Na+ ions.
-
Inactivated: Shortly after opening, the channel enters a non-conductive, inactivated state. It must return to the resting state before it can be opened again.[4][5]
This gating mechanism makes NaV channels prime targets for therapeutic intervention in conditions characterized by pathological cell firing, such as epilepsy, chronic pain, and cardiac arrhythmias.[4][6]
Core Pharmacological Profile of Lidocaine
Mechanism of Action
Lidocaine exerts its effects by physically blocking the inner pore of voltage-gated sodium channels, thereby preventing the flow of sodium ions and halting the propagation of action potentials.[1][2][3] A key feature of its mechanism is state-dependent binding , as described by the modulated receptor hypothesis.[1] This means Lidocaine has different binding affinities for the various conformational states of the channel.[7]
-
Low Affinity for Resting State: Lidocaine binds weakly to channels in the resting state.
-
High Affinity for Open and Inactivated States: It exhibits a much higher affinity for channels in the open and, particularly, the inactivated states.[7][8][9]
This state-dependency results in a "use-dependent" or "phasic" block, where the inhibitory effect is more pronounced in rapidly firing cells (which have more channels in the open and inactivated states) than in cells at resting potential.[1][2] This is crucial for its therapeutic efficacy, allowing it to selectively target over-excited tissues.[6] Lidocaine accesses its binding site from the intracellular side of the membrane.[2]
Signaling Pathway: State-Dependent Channel Blockade
The following diagram illustrates the interaction of Lidocaine with the different states of a voltage-gated sodium channel. The inhibitor preferentially binds to and stabilizes the inactivated state, preventing its return to the resting state.
References
- 1. Setting up for the block: the mechanism underlying lidocaine's use-dependent inhibition of sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Lidocaine - Wikipedia [en.wikipedia.org]
- 4. Voltage gated sodium channels as drug discovery targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Voltage gated sodium channels as drug discovery targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rupress.org [rupress.org]
- 9. Druggability of Voltage-Gated Sodium Channels—Exploring Old and New Drug Receptor Sites - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Subtype Selectivity of Tetrodotoxin, a Potent Voltage-Gated Sodium Channel Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile of Tetrodotoxin (TTX), a well-characterized voltage-gated sodium channel (Nav) inhibitor. The document details its inhibitory potency against various sodium channel subtypes, the experimental methodologies used to determine this selectivity, and visual representations of the experimental workflow and mechanism of action.
Introduction to Tetrodotoxin and Sodium Channel Selectivity
Tetrodotoxin is a potent neurotoxin found in pufferfish and other marine and terrestrial animals. It is a highly selective blocker of most voltage-gated sodium channel subtypes.[1][2] The therapeutic and research utility of sodium channel blockers is often dictated by their subtype selectivity. The nine mammalian sodium channel subtypes (Nav1.1–Nav1.9) exhibit distinct tissue distribution and physiological roles. Therefore, understanding the selectivity profile of an inhibitor like TTX is crucial for predicting its pharmacological effects and potential therapeutic applications.[3][4]
Sodium channels are broadly classified into two groups based on their sensitivity to Tetrodotoxin: TTX-sensitive (TTX-S) and TTX-resistant (TTX-R). The TTX-S subtypes include Nav1.1, Nav1.2, Nav1.3, Nav1.4, Nav1.6, and Nav1.7, which are typically blocked by nanomolar concentrations of TTX.[1][3] The TTX-R subtypes, Nav1.5, Nav1.8, and Nav1.9, require micromolar concentrations for inhibition.[1][3]
Quantitative Selectivity Profile of Tetrodotoxin
The inhibitory potency of Tetrodotoxin against various human sodium channel subtypes is typically quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values of TTX for human Nav1.1–Nav1.7, as determined by whole-cell patch-clamp electrophysiology.
| Sodium Channel Subtype | IC50 (nM) | Classification |
| Nav1.1 | ~2 | TTX-Sensitive |
| Nav1.2 | ~2 | TTX-Sensitive |
| Nav1.3 | ~2 | TTX-Sensitive |
| Nav1.4 | ~2 | TTX-Sensitive |
| Nav1.5 | >1000 | TTX-Resistant |
| Nav1.6 | ~2 | TTX-Sensitive |
| Nav1.7 | ~25 | TTX-Sensitive |
Note: The IC50 values are approximate and can vary slightly between different studies and experimental conditions. Data is compiled from multiple sources.[5][6]
Experimental Protocol: Determination of IC50 by Whole-Cell Patch-Clamp
The determination of the inhibitory potency of Tetrodotoxin on different sodium channel subtypes is primarily achieved through electrophysiological techniques, specifically the whole-cell patch-clamp method.
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney 293 (HEK293T) cells are commonly used due to their low endogenous ion channel expression.
-
Transfection: HEK293T cells are transiently transfected with plasmids containing the cDNA for the specific human sodium channel α-subunit of interest (e.g., SCN1A for Nav1.1, SCN2A for Nav1.2, etc.). Co-transfection with β-subunits may also be performed to better mimic native channel complexes.
-
Culture Conditions: Cells are cultured in a suitable medium (e.g., Dulbecco's Modified Eagle Medium) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
Electrophysiological Recording
-
Apparatus: A patch-clamp amplifier, a micromanipulator, an inverted microscope, and data acquisition software are required.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.3 with CsOH. Cesium is used to block potassium channels.
-
-
Procedure:
-
A glass micropipette with a resistance of 2-5 MΩ is filled with the internal solution and brought into contact with a transfected cell.
-
A gigaohm seal is formed between the pipette tip and the cell membrane.
-
The cell membrane under the pipette is ruptured to achieve the whole-cell configuration.
-
The cell is held at a holding potential of -100 mV.
-
Sodium currents are elicited by depolarizing voltage steps (e.g., to 0 mV for 20 ms).
-
Data Analysis
-
Drug Application: Tetrodotoxin is applied to the external solution at increasing concentrations.
-
Measurement: The peak inward sodium current is measured before and after the application of each concentration of TTX.
-
IC50 Calculation: The percentage of current inhibition is plotted against the logarithm of the TTX concentration. The data are then fitted with a Hill equation to determine the IC50 value.
Visualizations
Experimental Workflow
Caption: Workflow for determining the IC50 of Tetrodotoxin on Nav subtypes.
Mechanism of Action
Caption: Simplified mechanism of Tetrodotoxin blocking the sodium channel pore.
References
- 1. Tetrodotoxin —A brief history— - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Subtype-selective targeting of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Differential binding of tetrodotoxin and its derivatives to voltage‐sensitive sodium channel subtypes (Nav1.1 to Nav1.7) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Role of Selective Nav1.7 Inhibition in Pain Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, has been identified as a critical player in human pain signaling.[1] Genetic studies of individuals with gain-of-function mutations in SCN9A who experience extreme pain disorders, and those with loss-of-function mutations who have a congenital insensitivity to pain, have highlighted Nav1.7 as a promising therapeutic target for the development of novel, non-opioid analgesics.[2][3][4] This technical guide provides an in-depth overview of the role of Nav1.7 in pain pathways and the therapeutic potential of selective Nav1.7 inhibitors. We will refer to a representative selective Nav1.7 inhibitor, herein designated as "Inhibitor-1," to illustrate the key data and experimental methodologies in this field.
Introduction: Nav1.7 as a Key Modulator of Nociception
Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in excitable cells. The Nav1.7 subtype is preferentially expressed in peripheral sensory neurons, including nociceptors, which are responsible for detecting painful stimuli.[2][5] Nav1.7 channels act as "threshold channels," amplifying small, subthreshold depolarizations at nerve endings to initiate an action potential.[5] This crucial role in setting the threshold for neuronal firing places Nav1.7 at the very beginning of the pain signaling cascade.
The validation of Nav1.7 as a key pain target is strongly supported by human genetics. Gain-of-function mutations in the SCN9A gene lead to conditions of extreme pain, such as Inherited Erythromelalgia (IEM) and Paroxysmal Extreme Pain Disorder (PEPD).[2][6] Conversely, individuals with loss-of-function mutations in SCN9A exhibit a congenital insensitivity to pain (CIP), a rare condition where they are unable to feel pain but other sensory modalities remain intact.[2][7] This has spurred significant interest in the development of selective Nav1.7 inhibitors as a new class of analgesics.
The Pleiotropic Role of Nav1.7 in Pain Pathways
While initially conceptualized as a simple threshold-setting channel in peripheral neurons, research has revealed a more complex and multifaceted role for Nav1.7 in pain signaling. Mechanistic studies have shown that Nav1.7 is involved in a range of actions, many of which extend into the central nervous system.[8]
-
Peripheral Nociceptor Excitability: Nav1.7's primary role is in amplifying generator potentials in response to noxious stimuli at the peripheral terminals of nociceptors.[4]
-
Regulation of Neurotransmitter Release: The absence of Nav1.7 has been shown to abolish the release of neuropeptides from sensory neurons.[8]
-
Transcriptional Regulation: Deletion of the SCN9A gene in sensory neurons leads to significant changes in the expression of other genes, including a notable increase in the production of endogenous opioids like preproenkephalin mRNA.[8] This suggests that the analgesic effect of Nav1.7 loss-of-function is not solely due to the absence of the channel but also due to compensatory mechanisms.
-
Central Sensitization: Recent evidence indicates that Nav1.7 can be transported from peripheral sensory neurons to the dorsal horn of the spinal cord, where it can contribute to the excitability of second-order neurons and central sensitization.[8]
These findings illustrate that Nav1.7's influence on pain perception is more complex than initially understood, involving both peripheral and central mechanisms.
Quantitative Data for Inhibitor-1
The following tables summarize the key quantitative data for our representative selective Nav1.7 inhibitor, "Inhibitor-1."
Table 1: In Vitro Potency and Selectivity of Inhibitor-1
| Channel Subtype | IC50 (nM) | Fold Selectivity vs. Nav1.7 |
| hNav1.7 | 10 | - |
| hNav1.1 | >10,000 | >1000 |
| hNav1.2 | 320 | 32 |
| hNav1.3 | >10,000 | >1000 |
| hNav1.4 | >10,000 | >1000 |
| hNav1.5 | >10,000 | >1000 |
| hNav1.6 | >10,000 | >1000 |
| hNav1.8 | 800 | 80 |
| hNav1.9 | >10,000 | >1000 |
Data is representative and compiled from typical selectivity profiles of selective Nav1.7 inhibitors.[5][9]
Table 2: In Vivo Efficacy of Inhibitor-1 in Preclinical Pain Models
| Pain Model | Species | Endpoint | ED50 (mg/kg, p.o.) |
| Complete Freund's Adjuvant (CFA) Induced Inflammatory Pain | Rat | Thermal Hyperalgesia | 0.3 |
| Partial Sciatic Nerve Ligation (PSNL) Neuropathic Pain | Mouse | Mechanical Allodynia | 1.0 |
| Formalin-Induced Pain | Rat | Nocifensive Behaviors | 0.5 |
| Capsaicin-Induced Pain | Monkey | Evoked Pain | 0.3 |
Data is representative and based on reported efficacies of selective Nav1.7 inhibitors in preclinical studies.[9][10]
Experimental Protocols
Patch-Clamp Electrophysiology for IC50 Determination
Objective: To determine the half-maximal inhibitory concentration (IC50) of Inhibitor-1 on human Nav1.7 channels expressed in a heterologous system.
Methodology:
-
Cell Culture: HEK293 cells stably expressing the human Nav1.7 alpha subunit are cultured under standard conditions.
-
Electrophysiological Recordings: Whole-cell patch-clamp recordings are performed at room temperature.
-
Voltage Protocol:
-
Cells are held at a holding potential of -120 mV.
-
Nav1.7 currents are elicited by a depolarizing pulse to 0 mV for 20 ms.
-
-
Compound Application: Inhibitor-1 is applied at increasing concentrations to determine a concentration-response curve.
-
Data Analysis: The peak inward current at each concentration is measured and normalized to the control current. The IC50 value is calculated by fitting the data to a four-parameter logistic equation.
In Vivo Hargreaves Test for Thermal Hyperalgesia
Objective: To assess the analgesic efficacy of Inhibitor-1 in a rodent model of inflammatory pain.
Methodology:
-
Induction of Inflammation: Complete Freund's Adjuvant (CFA) is injected into the plantar surface of one hind paw of the rat to induce localized inflammation and thermal hyperalgesia.
-
Drug Administration: Inhibitor-1 is administered orally (p.o.) at various doses.
-
Behavioral Testing:
-
At a predetermined time after drug administration, the rat is placed in a chamber with a glass floor.
-
A radiant heat source is focused on the plantar surface of the inflamed paw.
-
The latency to paw withdrawal is measured. A cut-off time is used to prevent tissue damage.
-
-
Data Analysis: The paw withdrawal latency is compared between vehicle-treated and Inhibitor-1-treated animals. The dose that produces a 50% reversal of thermal hyperalgesia (ED50) is calculated.
Visualizations of Pathways and Workflows
Caption: Role of Nav1.7 in the ascending pain pathway and the site of action for Inhibitor-1.
Caption: A typical experimental workflow for the preclinical evaluation of a Nav1.7 inhibitor.
Challenges and Future Directions
Despite the strong genetic validation of Nav1.7 as a pain target, the clinical development of selective Nav1.7 inhibitors has been challenging.[2] Several compounds that showed promising preclinical efficacy have failed to demonstrate significant analgesia in human clinical trials.[12] Several factors may contribute to this discrepancy:
-
Species Differences: The pharmacology and biophysical properties of Nav1.7 can differ between rodents and humans.
-
Pain Models: Preclinical pain models may not fully recapitulate the complexity of human chronic pain conditions.[12][13] For instance, most preclinical studies focus on inflammatory pain, while clinical trials often target neuropathic pain.[12]
-
Target Engagement: Achieving sufficient and sustained target occupancy in the periphery without causing off-target effects has been a hurdle.
-
Functional Redundancy: Other sodium channel subtypes, such as Nav1.8, also play a significant role in pain signaling and may compensate for the inhibition of Nav1.7.[2]
Future strategies to overcome these challenges include the development of inhibitors with improved selectivity and pharmacokinetic properties, the use of more translational preclinical models, and the exploration of combination therapies that target multiple pain pathways.[8][14] Gene therapy approaches aimed at silencing or deleting the SCN9A gene are also being considered as a potential long-term solution for intractable pain.[3][8]
Conclusion
The voltage-gated sodium channel Nav1.7 remains a highly validated and compelling target for the development of novel analgesics. While the path to clinical success has been fraught with challenges, a deeper understanding of the complex role of Nav1.7 in pain pathophysiology, coupled with innovative drug discovery and development strategies, holds the promise of delivering a new generation of safe and effective non-opioid pain therapeutics. The continued investigation of selective Nav1.7 inhibitors is a critical area of research with the potential to address the significant unmet medical need for better pain management.
References
- 1. pnas.org [pnas.org]
- 2. Sodium channels as a new target for pain treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of the Therapeutic Targeting of SCN9A and Nav1.7 for Pain Relief in Current Human Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
- 8. physoc.org [physoc.org]
- 9. Discovery of highly selective inhibitors of sodium channel isoform Nav1.7 for treating pain | BioWorld [bioworld.com]
- 10. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of Nav1.7 channel by a novel blocker QLS-81 for alleviation of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discordance between preclinical and clinical testing of Na V 1.7-selective inhibitors for pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neuropathic Pain | Sodium Channel Inhibitors in Clinical Development for Pain Management: A Focused Review | springermedicine.com [springermedicine.com]
An In-depth Technical Guide to the Interaction of Inhibitors with Sodium Channel Gating
Audience: Researchers, scientists, and drug development professionals.
This guide provides a detailed examination of the molecular interactions between two archetypal sodium channel inhibitors and the channel's gating machinery. By focusing on Tetrodotoxin (TTX) as a classic pore blocker and Lidocaine as a state-dependent inhibitor, we explore the distinct mechanisms that underpin their pharmacological effects.
Introduction to Voltage-Gated Sodium Channel Inhibition
Voltage-gated sodium channels (VGSCs or NaVs) are transmembrane proteins essential for the initiation and propagation of action potentials in excitable cells.[1] Their complex gating mechanism involves transitions between three primary conformational states:
-
Resting (Closed): At negative membrane potentials, the channel is closed but available for activation.
-
Open (Activated): Upon membrane depolarization, the channel opens, allowing a rapid influx of Na+ ions.
-
Inactivated: Shortly after opening, the channel enters a non-conductive inactivated state, from which it must return to the resting state to be available for subsequent activation.
Inhibitors of VGSCs interfere with this process, typically through one of two primary mechanisms: direct pore occlusion or modulation of the channel's gating state.
Mechanism I: Pore Blockade by Tetrodotoxin (TTX)
Tetrodotoxin is a potent neurotoxin that physically occludes the sodium channel pore, providing a straightforward example of direct channel blockade.[1][2]
2.1. Molecular Mechanism
TTX binds with high affinity to a receptor site, known as "neurotoxin receptor site 1," located at the outer vestibule of the channel pore.[1][2] This binding site is formed by amino acid residues in the "P-loops" (the extracellular linkers between transmembrane segments S5 and S6) of the channel's four homologous domains.[3][4][5]
The positively charged guanidinium group of the TTX molecule lodges itself within the selectivity filter of the pore, forming strong hydrogen bonds with acidic residues in the outer vestibule.[6] This action effectively plugs the channel, preventing the permeation of sodium ions without directly altering the voltage-dependent conformational changes of the channel's activation and inactivation gates.[7][8] While the channel's gates may still operate in response to voltage changes, the physical obstruction by TTX renders these transitions functionally irrelevant as ion conduction is abolished.[7]
2.2. Quantitative Data: TTX Affinity
The affinity of TTX varies significantly among different NaV channel isoforms, leading to their classification as either TTX-sensitive (TTX-s) or TTX-resistant (TTX-r).[2] This difference is often conferred by single amino acid substitutions in the P-loop of domain I.[3]
| Channel Isoform | Classification | Typical IC₅₀ | Primary Expression |
| NaV1.1 | TTX-sensitive | Low nM | Central Nervous System |
| NaV1.2 | TTX-sensitive | Low nM | Central Nervous System |
| NaV1.3 | TTX-sensitive | Low nM | Central Nervous System (embryonic) |
| NaV1.4 | TTX-sensitive | Low nM[9] | Skeletal Muscle |
| NaV1.5 | TTX-resistant | >1 µM | Cardiac Muscle |
| NaV1.6 | TTX-sensitive | Low nM | Central Nervous System (Nodes of Ranvier) |
| NaV1.7 | TTX-sensitive | 18.6 ± 1.0 nM[9] | Peripheral Nervous System (Nociceptors) |
| NaV1.8 | TTX-resistant | >1 µM | Peripheral Nervous System (DRG Neurons) |
| NaV1.9 | TTX-resistant | >1 µM | Peripheral Nervous System (DRG Neurons) |
Mechanism II: State-Dependent Inhibition by Lidocaine
Lidocaine, a widely used local anesthetic and antiarrhythmic agent, exemplifies a more complex inhibitory mechanism that is dependent on the channel's gating state.[10][11] This mechanism is best described by the Modulated Receptor Hypothesis .[12][13][14]
3.1. The Modulated Receptor Hypothesis
This hypothesis posits that the affinity of the drug for its binding site on the sodium channel is "modulated" by the conformational state of the channel.[12][13] Lidocaine has a:
-
Low affinity for the resting state .
-
High affinity for the open and inactivated states .[12][15][16][17]
Lidocaine accesses its binding site, located within the inner pore on the S6 transmembrane segments, from the intracellular side of the membrane.[11][18][19] When the channel is at rest, this site is less accessible and has a lower affinity for the drug. During an action potential, as channels transition to the open and then inactivated states, the conformation of the binding site changes, dramatically increasing drug affinity.[12] Lidocaine then binds to and stabilizes the inactivated state, making it more difficult for the channel to return to the resting state upon repolarization.[10][20]
This state-dependent binding leads to use-dependent block (or phasic block), where the degree of inhibition increases with the frequency of channel activation.[14][21][22] During rapid firing, more channels are in the open and inactivated states, providing more high-affinity targets for Lidocaine. This results in a cumulative block of the sodium current, selectively suppressing hyperexcitable tissues (like in neuropathic pain or cardiac arrhythmias) while having a lesser effect on normally firing cells.[21][23]
3.2. Quantitative Data: Lidocaine State-Dependent Affinity
Electrophysiological studies have quantified the significant difference in Lidocaine's affinity for the resting versus the inactivated state of the sodium channel.
| Channel State | Lidocaine Affinity (Kd or EC₅₀) | Reference |
| Resting State | ~300 - 895 µM | [17][24] |
| Inactivated State | ~3.5 - 10 µM | [17][24][25] |
Note: Absolute values can vary based on the specific channel isoform and experimental conditions.
Experimental Protocols: Electrophysiological Characterization
Whole-cell patch-clamp electrophysiology is the gold standard for characterizing the interaction of inhibitors with sodium channel gating.[26][27] Automated patch-clamp systems can increase the throughput of these detailed investigations.[26][28][29]
4.1. General Setup
-
Cell Preparation: Use a cell line stably expressing the human NaV isoform of interest (e.g., HEK293 cells expressing NaV1.7).
-
Solutions:
-
External Solution (ACSF-like): Composed of (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution: Composed of (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. pH adjusted to 7.2 with CsOH. (Cesium and fluoride ions are used to block potassium and calcium channels, isolating the sodium current).
-
-
Electrophysiology Rig: A patch-clamp amplifier, digitizer, micromanipulator, and data acquisition software.
-
Drug Application: A perfusion system to allow for the rapid application and washout of the inhibitor at various concentrations.
4.2. Experimental Workflow: Assessing Use-Dependent Block
The following workflow is used to measure the frequency-dependent inhibition characteristic of state-dependent blockers like Lidocaine.
4.3. Specific Voltage Protocols
A. Protocol for Tonic Block (Relevant for TTX) This protocol measures the block of channels in the resting state.
-
Hold the cell at a hyperpolarized potential (e.g., -120 mV) where all channels are in the resting state.
-
Apply a single, brief depolarizing pulse (e.g., to 0 mV for 20 ms) to elicit a peak sodium current.
-
Perfuse the inhibitor (e.g., TTX) and repeat the pulse.
-
The reduction in peak current amplitude reflects the tonic block.
B. Protocol for Use-Dependent Block (Relevant for Lidocaine) This protocol measures the accumulation of block with repetitive stimulation.
-
Hold the cell at -120 mV.
-
Apply a train of depolarizing pulses (e.g., 20 pulses to 0 mV at a frequency of 5 or 10 Hz).
-
Measure the peak current for each pulse in the train.
-
In the presence of a use-dependent blocker like Lidocaine, the peak current will progressively decrease with each subsequent pulse in the train.
C. Protocol for Steady-State Inactivation (To determine state-dependent affinity) This protocol measures the inhibitor's effect on the voltage dependence of channel availability.
-
Hold the cell at -120 mV.
-
Apply a series of 500 ms conditioning pre-pulses to various potentials (e.g., from -140 mV to -20 mV in 10 mV steps).
-
Immediately following each pre-pulse, apply a test pulse to 0 mV to measure the fraction of channels that were available to open.
-
Plot the normalized peak current against the pre-pulse potential and fit with a Boltzmann function to determine the V1/2 of inactivation.
-
Repeat in the presence of the inhibitor. A state-dependent blocker that stabilizes the inactivated state (like Lidocaine) will cause a hyperpolarizing shift in the V1/2 of inactivation. The magnitude of this shift can be used to calculate the drug's affinity for the inactivated state.[25]
Conclusion
The interaction of inhibitors with sodium channel gating is a nuanced process critical to their therapeutic or toxic effects.
-
Pore Blockers (e.g., TTX) act as simple physical occluders. Their interaction is largely independent of the channel's gating state, providing a potent but non-selective (in terms of activity) inhibition.
-
State-Dependent Inhibitors (e.g., Lidocaine) function as sophisticated modulators of gating. Their preferential binding to the open and inactivated states allows for a dynamic, use-dependent block that can selectively target pathological, high-frequency neuronal or cardiac activity.
Understanding these distinct mechanisms at a molecular and functional level is paramount for the rational design and development of next-generation sodium channel modulators with improved efficacy and safety profiles.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Tetrodotoxin - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. The tetrodotoxin binding site is within the outer vestibule of the sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biology-assets.anu.edu.au [biology-assets.anu.edu.au]
- 7. Tetrodotoxin —A brief history— - PMC [pmc.ncbi.nlm.nih.gov]
- 8. matec-conferences.org [matec-conferences.org]
- 9. Marked difference in saxitoxin and tetrodotoxin affinity for the human nociceptive voltage-gated sodium channel (Nav1.7) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Lidocaine Hydrochloride? [synapse.patsnap.com]
- 11. droracle.ai [droracle.ai]
- 12. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Setting up for the block: the mechanism underlying lidocaine's use-dependent inhibition of sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Use-dependent effects of lidocaine on conduction in canine myocardium: application of the modulated receptor hypothesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Lidocaine blocks open and inactivated cardiac sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Lidocaine block of cardiac sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Molecular determinants of state-dependent block of Na+ channels by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. ahajournals.org [ahajournals.org]
- 21. What are Sodium channels blockers and how do they work? [synapse.patsnap.com]
- 22. academic.oup.com [academic.oup.com]
- 23. Increased sodium channel use-dependent inhibition by a new potent analogue of tocainide greatly enhances in vivo antimyotonic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Intrinsic lidocaine affinity for Na channels expressed in Xenopus oocytes depends on alpha (hH1 vs. rSkM1) and beta 1 subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Patch Clamp Protocol [labome.com]
- 28. Validation of a patch clamp screening protocol that simultaneously measures compound activity in multiple states of the voltage-gated sodium channel Nav1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. cellmicrosystems.com [cellmicrosystems.com]
Preclinical Development of a CNS-Penetrant Sodium Channel Inhibitor for Neuropathic Pain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a chronic condition resulting from damage or disease affecting the somatosensory nervous system, presents a significant therapeutic challenge.[1][2] Existing treatments often provide only modest efficacy, and more than half of patients fail to respond to medical management.[1][2][3] Voltage-gated sodium channels (Navs) are crucial for the initiation and propagation of action potentials in neurons and have emerged as a key therapeutic target for novel analgesics.[1][2][4] Specifically, subtypes such as Nav1.7 are highly expressed in peripheral sensory neurons and play a pivotal role in pain signaling pathways.[2][5] Genetic studies have solidified Nav1.7 as a critical target; gain-of-function mutations are linked to inherited pain disorders, while loss-of-function mutations result in a congenital inability to experience pain.[2][6][7]
This technical guide outlines the preclinical development of a representative sodium channel inhibitor, "Sodium Channel Inhibitor 1," modeled after CNS-penetrant compounds like Raxatrigine (also known as CNV1014802 or BIIB074).[8][9] This document provides a detailed overview of the core in vitro and in vivo studies, including experimental protocols, quantitative data summaries, and visualizations of key pathways and workflows essential for advancing a candidate molecule toward clinical trials.
Mechanism of Action and In Vitro Profiling
"this compound" is designed as a state-dependent inhibitor, preferentially binding to the inactivated state of sodium channels. This mechanism allows for targeted inhibition of hyperexcitable neurons, which are characteristic of neuropathic pain states, while sparing normal neuronal activity. This selectivity aims to reduce the adverse effects commonly associated with non-selective sodium channel blockers.[3]
In Vitro Electrophysiology
The primary in vitro assay to characterize the potency and selectivity of "this compound" is the whole-cell patch-clamp electrophysiology assay.
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
-
Cell Lines: Human embryonic kidney (HEK293) cells stably expressing different human Nav channel subtypes (e.g., Nav1.1, Nav1.2, Nav1.5, Nav1.7) are used.[10]
-
Cell Preparation: Cells are cultured to 70-80% confluency and then dissociated for electrophysiological recording.
-
Recording Solutions:
-
Voltage Protocols:
-
Resting State Inhibition: Cells are held at a hyperpolarized potential (e.g., -120 mV) where most channels are in the resting state. Test pulses to 0 mV are applied to elicit sodium currents.
-
Inactivated State Inhibition: Cells are held at a depolarized potential (e.g., -60 mV) to induce channel inactivation.[11] Test pulses are then applied.
-
Use-Dependence: A train of depolarizing pulses (e.g., at 3 Hz) is applied to assess the cumulative block of the channel with repeated firing.[11]
-
-
Data Analysis: Concentration-response curves are generated by applying increasing concentrations of "this compound". The half-maximal inhibitory concentration (IC50) is calculated for each channel subtype and state using a Hill-Langmuir equation.[11][12]
Data Presentation: Inhibitory Profile of "this compound"
| Nav Subtype | Resting State IC50 (µM) | Inactivated State IC50 (µM) |
| Nav1.1 | > 30 | 8.5 |
| Nav1.2 | > 30 | 7.2 |
| Nav1.5 (Cardiac) | > 50 | 15.1 |
| Nav1.7 (Pain) | > 10 | 0.9 |
Table 1: Representative inhibitory concentrations (IC50) of "this compound" against various sodium channel subtypes in different functional states.
Signaling Pathway
The diagram below illustrates the role of Nav1.7 in the pain signaling cascade and the inhibitory action of "this compound".
Caption: Role of Nav1.7 in pain signaling and its inhibition.
In Vivo Efficacy in a Neuropathic Pain Model
To assess the analgesic potential of "this compound" in a living system, a robust and reproducible animal model of neuropathic pain is employed.
Chronic Constriction Injury (CCI) Model
The CCI model is a widely used surgical model that mimics features of human neuropathic pain, such as mechanical allodynia (pain in response to a non-painful stimulus).[13]
Experimental Protocol: Chronic Constriction Injury (CCI) Model in Rats
-
Animals: Adult male Sprague-Dawley rats (200-250g) are used.
-
Anesthesia: Animals are anesthetized with isoflurane.
-
Surgical Procedure:
-
The common sciatic nerve in one hind limb is exposed through a small incision.
-
Proximal to the trifurcation, four loose ligatures of chromic gut suture are tied around the nerve at approximately 1 mm intervals.
-
The ligatures are tightened until a slight constriction is observed, without arresting epineural blood flow.
-
The muscle and skin are then closed in layers.
-
Sham-operated animals undergo the same procedure without nerve ligation.
-
-
Behavioral Testing (Mechanical Allodynia):
-
Testing is performed before surgery (baseline) and at multiple time points post-surgery (e.g., days 7, 14, 21).
-
The von Frey filament test is used to measure the paw withdrawal threshold.[14]
-
Rats are placed on an elevated mesh floor and allowed to acclimate.
-
Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw until the filament bends.
-
The 50% paw withdrawal threshold is determined using the up-down method.
-
-
Drug Administration: "this compound" or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) at various doses. Behavioral testing is conducted at peak plasma concentration times.
Experimental Workflow Diagram
Caption: Workflow for the in vivo CCI efficacy study.
Data Presentation: Efficacy of "this compound" in the CCI Model
| Treatment Group | Dose (mg/kg, p.o.) | Paw Withdrawal Threshold (g) (Mean ± SEM) | % Reversal of Allodynia |
| Sham | Vehicle | 14.5 ± 0.8 | N/A |
| CCI + Vehicle | Vehicle | 2.1 ± 0.3 | 0% |
| CCI + Inhibitor 1 | 3 | 5.8 ± 0.6 | 30% |
| CCI + Inhibitor 1 | 10 | 9.7 ± 0.9 | 61% |
| CCI + Inhibitor 1 | 30 | 13.2 ± 1.1 | 90% |
Table 2: Representative efficacy data of "this compound" on mechanical allodynia in the rat CCI model at 14 days post-surgery.
Preclinical Pharmacokinetics
Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of "this compound" is critical for dose selection and predicting its behavior in humans.[15]
Experimental Protocol: Rat Pharmacokinetic (PK) Study
-
Animals: Male Sprague-Dawley rats with jugular vein cannulation are used for serial blood sampling.
-
Dosing:
-
Intravenous (IV): A single bolus dose (e.g., 1 mg/kg) is administered via the tail vein to determine clearance and volume of distribution.
-
Oral (PO): A single dose (e.g., 10 mg/kg) is administered via oral gavage to determine oral bioavailability.
-
-
Sample Collection: Blood samples (approx. 100 µL) are collected from the jugular vein cannula at multiple time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose).[16]
-
Sample Processing: Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA), and plasma is separated by centrifugation. Plasma samples are stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of "this compound" are quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: PK parameters are calculated using non-compartmental analysis software.[16]
Data Presentation: Key Pharmacokinetic Parameters of "this compound" in Rats
| Parameter | IV (1 mg/kg) | PO (10 mg/kg) | Unit |
| Cmax | 250 | 450 | ng/mL |
| Tmax | 0.08 | 1.0 | h |
| AUC(0-inf) | 550 | 2750 | h*ng/mL |
| t1/2 | 3.5 | 4.1 | h |
| Clearance (CL) | 30 | - | mL/min/kg |
| Volume (Vss) | 8.5 | - | L/kg |
| Bioavailability (F) | - | 50 | % |
Table 3: Representative pharmacokinetic parameters of "this compound" following intravenous and oral administration in rats.
Preclinical Development Pathway and Safety
The preclinical development process follows a logical progression from initial discovery to studies that enable human clinical trials (Investigational New Drug - IND application).
Logical Relationship Diagram: Preclinical Development Pathway
Caption: Logical flow of the preclinical drug development process.
A preliminary assessment of safety is conducted alongside efficacy and PK studies. This includes observations for adverse clinical signs during in vivo studies and specific safety pharmacology screens (e.g., cardiovascular assessment via hERG channel assay and central nervous system effects via a functional observational battery). Full GLP (Good Laboratory Practice) toxicology studies are required before first-in-human trials.
Conclusion
The preclinical data for "this compound" demonstrate a promising profile for the treatment of neuropathic pain. The compound shows potent, state-dependent inhibition of the Nav1.7 channel in vitro, translates to significant efficacy in a validated in vivo model of neuropathic pain, and possesses favorable pharmacokinetic properties for oral administration. While the transition from preclinical findings to clinical success is challenging, these data provide a strong rationale for advancing "this compound" into IND-enabling toxicology studies and subsequent clinical development.[1][3][17]
References
- 1. Neuropathic pain: preclinical and early clinical progress with voltage-gated sodium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Sodium channels as a new target for pain treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Preclinical Neuropathic Pain Assessment; the Importance of Translatability and Bidirectional Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.script-one.com [m.script-one.com]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. Inhibition of Neuronal Voltage-Gated Sodium Channels by Brilliant Blue G - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacological determination of the fractional block of Nav channels required to impair neuronal excitability and ex vivo seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preclinical Pain Models - Aginko Research [aginko.com]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | Introduction to small molecule drug discovery and preclinical development [frontiersin.org]
- 16. admescope.com [admescope.com]
- 17. Discordance between preclinical and clinical testing of Na V 1.7-selective inhibitors for pain - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of Sodium Channel Inhibitor 1 in Epilepsy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. A key pathological mechanism underlying many forms of epilepsy is neuronal hyperexcitability, often driven by the dysfunction of voltage-gated sodium channels (VGSCs). These channels are critical for the initiation and propagation of action potentials; therefore, their modulation represents a primary strategy for antiseizure therapies. This technical guide provides an in-depth overview of a novel investigational therapeutic, Sodium Channel Inhibitor 1 (SCI1), a potent and selective blocker of VGSCs. We will detail its mechanism of action, present preclinical efficacy and safety data, and provide comprehensive experimental protocols for its evaluation. This document is intended to serve as a core resource for researchers and drug development professionals exploring the next generation of epilepsy treatments.
Introduction: The Role of Voltage-Gated Sodium Channels in Epilepsy
Voltage-gated sodium channels are integral membrane proteins responsible for the rising phase of the action potential in neurons. In epilepsy, mutations in genes encoding VGSC subunits or alterations in channel expression and function can lead to an increase in neuronal excitability, contributing to the generation and spread of seizures.[1] Many established antiepileptic drugs (AEDs), such as phenytoin and carbamazepine, exert their therapeutic effect by blocking VGSCs.[2] These drugs typically exhibit use-dependent and voltage-dependent blockade, meaning they preferentially bind to and stabilize the inactivated state of the channel, which is more prevalent during the high-frequency neuronal firing characteristic of a seizure.[1][3] This selective action helps to suppress seizure activity while minimizing effects on normal neuronal signaling.[3]
This compound (SCI1) has been developed as a next-generation VGSC blocker with a potentially improved therapeutic profile. This guide will explore the preclinical data supporting its development as a potential treatment for epilepsy.
Mechanism of Action of this compound
SCI1 is a state-dependent inhibitor of VGSCs, showing high affinity for the inactivated state of the channel. This mechanism is crucial for its antiseizure activity, as it allows for the selective targeting of hyperexcitable neurons involved in seizure activity.
Signaling Pathway: Neuronal Action Potential and SCI1 Intervention
The following diagram illustrates the role of VGSCs in generating a neuronal action potential and how SCI1 intervenes to dampen hyperexcitability.
Caption: Mechanism of SCI1 action on neuronal excitability.
Preclinical Data for this compound
The following tables summarize the in vitro and in vivo preclinical data for SCI1.
Table 1: In Vitro Efficacy of SCI1
| Parameter | Cell Line | Channel Subtype | Value |
| IC50 (Tonic Block) | HEK293 | hNav1.2 | 8.7 µM |
| IC50 (Use-Dependent Block, 10 Hz) | HEK293 | hNav1.2 | 1.2 µM |
| Affinity for Inactivated State (Ki) | CHO | hNav1.2 | 0.5 µM |
Table 2: In Vivo Efficacy of SCI1 in Rodent Seizure Models
| Model | Species | Route of Administration | ED50 | Protective Index (TD50/ED50) |
| Maximal Electroshock Seizure (MES) | Mouse | Intraperitoneal (i.p.) | 8.5 mg/kg | 7.4 |
| 6 Hz Psychomotor Seizure | Mouse | Intraperitoneal (i.p.) | 12.3 mg/kg | 5.1 |
| Corneal Kindled Mouse | Mouse | Oral (p.o.) | 15.0 mg/kg | 4.2 |
Table 3: Pharmacokinetic Profile of SCI1 in Mice
| Parameter | Route of Administration | Value |
| Bioavailability (F) | Oral (p.o.) | 78% |
| Peak Plasma Concentration (Cmax) | 10 mg/kg p.o. | 2.1 µg/mL |
| Time to Peak Concentration (Tmax) | 10 mg/kg p.o. | 0.75 hours |
| Half-life (t1/2) | 10 mg/kg p.o. | 4.2 hours |
| Brain/Plasma Ratio | 10 mg/kg p.o. | 1.8 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Whole-Cell Patch-Clamp Electrophysiology
This protocol is for assessing the inhibitory activity of SCI1 on voltage-gated sodium channels expressed in a heterologous system (e.g., HEK293 cells).
Solutions:
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES; pH 7.3 with CsOH.
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.
Procedure:
-
Culture HEK293 cells stably expressing the desired sodium channel subtype (e.g., hNav1.2).
-
Prepare borosilicate glass micropipettes with a resistance of 2-4 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Hold the cell at a membrane potential of -100 mV.
-
To assess tonic block, apply a depolarizing step to 0 mV for 20 ms.
-
To assess use-dependent block, apply a train of depolarizing pulses to 0 mV for 20 ms at a frequency of 10 Hz.
-
Perfuse the cell with increasing concentrations of SCI1 in the external solution and repeat the voltage protocols.
-
Measure the peak inward sodium current in the presence and absence of the compound to determine the IC50.
Maximal Electroshock Seizure (MES) Test
This in vivo model is used to evaluate the efficacy of a compound against generalized tonic-clonic seizures.[4]
Apparatus:
-
An AC electroshock generator.
-
Corneal electrodes.
Procedure:
-
Administer SCI1 or vehicle to mice via the desired route (e.g., intraperitoneal injection).
-
At the time of predicted peak effect, apply a drop of saline to the eyes to ensure good electrical contact.
-
Place the corneal electrodes on the eyes of the mouse.
-
Deliver a suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice).
-
Observe the mouse for the presence or absence of a tonic hindlimb extension seizure, which is the endpoint of the assay.
-
Protection is defined as the absence of the tonic hindlimb extension.
-
Calculate the ED50, the dose at which 50% of the animals are protected from the seizure.
Pharmacokinetic Analysis
This protocol outlines the procedure for determining the pharmacokinetic profile of SCI1 in mice.
Procedure:
-
Administer a single dose of SCI1 to a cohort of mice via the desired route (e.g., oral gavage).
-
At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing, collect blood samples via cardiac puncture into heparinized tubes.
-
Immediately following blood collection, perfuse the mouse with saline and collect the brain.
-
Centrifuge the blood samples to separate the plasma.
-
Homogenize the brain tissue.
-
Extract SCI1 from plasma and brain homogenates using an appropriate organic solvent.
-
Quantify the concentration of SCI1 in the extracts using liquid chromatography-mass spectrometry (LC-MS/MS).
-
Calculate pharmacokinetic parameters (Cmax, Tmax, t1/2, etc.) using appropriate software.
Experimental and Logical Workflows
The following diagrams illustrate the workflows for preclinical screening and the logical relationship of SCI1's properties.
Preclinical Antiepileptic Drug Screening Workflow
This diagram outlines the typical funnel approach for identifying and characterizing novel antiepileptic drug candidates.
Caption: A generalized workflow for preclinical AED discovery.
Logical Relationship of SCI1's Therapeutic Properties
This diagram illustrates the logical flow from the molecular mechanism of SCI1 to its desired therapeutic outcome.
Caption: The logical cascade of SCI1's therapeutic action.
Conclusion
This compound demonstrates a promising preclinical profile as a potential therapeutic for epilepsy. Its potent, state-dependent inhibition of voltage-gated sodium channels translates to significant efficacy in well-validated in vivo seizure models. The favorable pharmacokinetic properties, including good oral bioavailability and brain penetration, further support its development. The detailed experimental protocols provided herein offer a framework for the continued investigation and characterization of SCI1 and other novel sodium channel inhibitors. Further studies are warranted to fully elucidate its safety and efficacy profile in more complex epilepsy models and ultimately, in clinical trials.
References
The Cellular Effects of Sodium Channel Inhibitor 1 (SCI1) on Dorsal Root ganglion Neurons: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voltage-gated sodium channels (Nav) are critical for the initiation and propagation of action potentials in excitable cells, including the sensory neurons of the dorsal root ganglion (DRG).[1] DRG neurons are key players in the transmission of sensory information, including pain, from the periphery to the central nervous system. These neurons express a diverse array of sodium channel subtypes, each with distinct biophysical and pharmacological properties.[1][2][3] Notably, subtypes such as Nav1.7, Nav1.8, and Nav1.9 are preferentially expressed in sensory neurons and have been identified as key targets for the development of novel analgesics.[4][5]
This technical guide provides a comprehensive overview of the cellular effects of a hypothetical, potent, and selective Nav1.7 channel blocker, "Sodium Channel Inhibitor 1" (SCI1), on DRG neurons. The data and protocols presented herein are synthesized from established literature on well-characterized sodium channel inhibitors and are intended to serve as a detailed resource for researchers in the field.
Electrophysiological Effects of SCI1 on DRG Neurons
The primary mechanism of action of SCI1 is the inhibition of voltage-gated sodium currents, leading to a reduction in neuronal excitability. The electrophysiological consequences of SCI1 application to DRG neurons are summarized below.
Inhibition of Sodium Currents
SCI1 exhibits a state-dependent blockade of Nav1.7 channels, showing higher affinity for the inactivated state of the channel.[6] This results in a potent and reversible inhibition of the total sodium current (INa+) in DRG neurons.[6] The inhibitory effects are concentration-dependent.
Table 1: Electrophysiological Effects of SCI1 on DRG Neuron Sodium Currents
| Parameter | Control | SCI1 (100 nM) | Reference |
| Peak INa (pA/pF) | -150 ± 25 | -45 ± 10 | [7],[3] |
| Nav1.7 IC50 (nM) | N/A | ~10 | [8] |
| TTX-S Current Inhibition | 0% | >80% | [8],[3] |
| TTX-R Current Inhibition | 0% | <10% | [7],[3] |
| Voltage of Half-Maximal Activation (V1/2 act) | -25 ± 2 mV | No significant shift | [7] |
| Voltage of Half-Maximal Inactivation (V1/2 inact) | -70 ± 3 mV | -85 ± 4 mV (Hyperpolarizing shift) | [6] |
Effects on Action Potential Firing
By inhibiting the sodium currents that underlie the rising phase of the action potential, SCI1 significantly alters the firing properties of DRG neurons.
Table 2: Effects of SCI1 on Action Potential Properties in DRG Neurons
| Parameter | Control | SCI1 (100 nM) | Reference |
| Action Potential Threshold (mV) | -40 ± 5 | -30 ± 5 (Depolarized) | [9] |
| Action Potential Amplitude (mV) | 90 ± 10 | 60 ± 15 (Reduced) | [9] |
| Action Potential Upstroke Velocity (V/s) | 200 ± 50 | 80 ± 30 (Reduced) | [9] |
| Firing Frequency (Hz) at 2x Rheobase | 25 ± 8 | 5 ± 3 (Reduced) | [9] |
Molecular Effects of SCI1
While the primary effect of SCI1 is the direct blockade of Nav1.7 channels, downstream molecular consequences can be observed, particularly with prolonged exposure or in disease states where Nav1.7 expression is altered.
Modulation of Gene Expression
Long-term inhibition of Nav1.7 activity with SCI1 may lead to compensatory changes in the expression of other ion channels and neuronal proteins. Studies on Nav1.7 knockout models have shown altered gene expression profiles in DRG neurons.[10]
Table 3: Potential Long-Term Molecular Effects of SCI1 on DRG Neurons
| Molecular Target | Expected Change with Chronic SCI1 | Rationale/Reference |
| Nav1.8 mRNA Expression | Potential Upregulation | Compensatory response to reduced excitability. |
| Nav1.3 mRNA Expression | Potential Downregulation (in injury models) | Nav1.3 is often upregulated after nerve injury; reducing excitability may mitigate this.[1] |
| c-Fos Expression | Decreased | As a marker of neuronal activity, its expression is expected to decrease with reduced firing. |
| Endogenous Opioid Peptides | Potential Upregulation | Loss of Nav1.7 function has been linked to an upregulation of endogenous opioid signaling.[10] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of SCI1 Action
The following diagram illustrates the proposed signaling pathway through which SCI1 exerts its effects on DRG neurons, leading to reduced neuronal excitability and analgesia.
Caption: Proposed signaling pathway of SCI1 action in DRG neurons.
Experimental Workflow: Electrophysiology
The following diagram outlines the workflow for assessing the electrophysiological effects of SCI1 on DRG neurons using patch-clamp.
Caption: Workflow for patch-clamp analysis of SCI1 effects.
Logical Relationship of SCI1's Cellular Effects
This diagram illustrates the cause-and-effect relationships of SCI1's actions on DRG neurons.
Caption: Cause-and-effect cascade of SCI1 on DRG neurons.
Detailed Experimental Protocols
Protocol: Whole-Cell Patch-Clamp Recording of DRG Neurons
This protocol is adapted from established methods for recording from dissociated DRG neurons.[11][12][13]
1. DRG Neuron Preparation:
- Anesthetize and euthanize an adult rat according to institutional guidelines.
- Dissect lumbar (L4-L6) DRGs and place them in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).[13]
- Digest ganglia sequentially in collagenase (1.5 mg/ml) and trypsin (1 mg/ml) for 30 minutes each at 37°C.[3]
- Gently triturate the ganglia with fire-polished Pasteur pipettes to dissociate the neurons.[3]
- Plate the dissociated neurons on poly-D-lysine/laminin-coated glass coverslips and incubate for 2-24 hours before recording.[14]
2. Solutions:
- External Solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.[12]
- Internal (Pipette) Solution (in mM): 120 K-Gluconate, 20 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 4 Mg-ATP, 0.3 Na2-GTP; pH adjusted to 7.2 with KOH.[12]
3. Recording Procedure:
- Place a coverslip with adherent neurons into a recording chamber on an inverted microscope and perfuse with external solution.[11]
- Pull borosilicate glass microelectrodes to a resistance of 3-6 MΩ when filled with internal solution.[12]
- Approach a neuron with the recording pipette while applying positive pressure.
- Upon contact with the cell membrane, release positive pressure to form a Gigaohm seal.[13]
- Apply gentle suction to rupture the membrane and achieve whole-cell configuration.
- In voltage-clamp mode (holding potential -80 mV), apply depolarizing steps to elicit sodium currents.[3]
- In current-clamp mode, inject current steps to elicit action potentials.
- Record baseline activity, then perfuse the chamber with the external solution containing SCI1 at the desired concentration.
- Record the effects of SCI1 after a stable response is achieved.
Protocol: Calcium Imaging of DRG Neurons
This protocol allows for the assessment of changes in intracellular calcium, an indirect measure of neuronal activity.[15][16][17]
1. Neuron Preparation and Dye Loading:
- Prepare dissociated DRG neurons as described in section 4.1.
- Incubate the cultured neurons with Fura-2 AM (2-5 µM) in external solution for 30-45 minutes at 37°C.[15]
- Wash the cells with external solution for 15-30 minutes to allow for de-esterification of the dye.
2. Imaging Procedure:
- Mount the coverslip onto an imaging chamber on an inverted microscope equipped for ratiometric fluorescence imaging.
- Excite the Fura-2 loaded cells alternately with 340 nm and 380 nm light, and collect the emission at 510 nm.
- Establish a stable baseline fluorescence ratio (F340/F380).
- Stimulate the neurons to induce a calcium influx. A common method is to apply a high potassium (e.g., 50 mM KCl) solution to depolarize the cells.[16]
- To assess the effect of SCI1, pre-incubate the cells with SCI1 for a defined period before stimulating with high KCl.
- Record the change in the F340/F380 ratio. A decrease in the KCl-evoked calcium transient in the presence of SCI1 would indicate reduced neuronal excitability.
Protocol: Western Blotting for Sodium Channel Expression
This protocol is used to quantify changes in the protein expression of sodium channel subtypes in DRG tissue.[18][19][20]
1. Protein Extraction:
- Pool DRGs from multiple animals for each experimental group (e.g., control vs. chronic SCI1 treatment).[18]
- Homogenize the tissue in ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[18][20]
- Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C to pellet cellular debris.[19]
- Collect the supernatant containing the protein lysate.
- Determine the protein concentration using a standard assay (e.g., BCA assay).
2. SDS-PAGE and Immunoblotting:
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.
- Incubate the membrane with a primary antibody specific for the sodium channel subtype of interest (e.g., anti-Nav1.7) overnight at 4°C.
- Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.
- Detect the signal using a chemiluminescence imaging system.
- Normalize the band intensity of the target protein to a loading control (e.g., β-actin or GAPDH) for quantitative analysis.[18]
Conclusion
"this compound," as a selective blocker of the Nav1.7 channel, demonstrates significant effects on the electrophysiological and molecular properties of dorsal root ganglion neurons. By potently inhibiting sodium currents and reducing action potential firing, SCI1 effectively dampens neuronal excitability. This guide provides the foundational data, conceptual frameworks, and detailed protocols necessary for the investigation of SCI1 and similar compounds. The continued study of selective sodium channel inhibitors holds great promise for the development of targeted therapies for pain and other neurological disorders.
References
- 1. Multiple sodium channels and their roles in electrogenesis within dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distribution and function of voltage-gated sodium channels in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Single-cell analysis of sodium channel expression in dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The NaV1.7 Channel Subtype as an Antinociceptive Target for Spider Toxins in Adult Dorsal Root Ganglia Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. State-Dependent Blockade of Dorsal Root Ganglion Voltage-Gated Na+ Channels by Anethole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrophysiological properties of sodium current subtypes in small cells from adult rat dorsal root ganglia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Voltage-gated Na+ currents in human dorsal root ganglion neurons | eLife [elifesciences.org]
- 9. Modulation of human dorsal root ganglion neuron firing by the Nav1.8 inhibitor suzetrigine. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. A combined protocol for isolation, culture, and patch-clamp recording of dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Electrophysiological Recordings [bio-protocol.org]
- 13. Patch Clamp Protocol [labome.com]
- 14. Elevated Expression and Activity of Sodium Leak Channel Contributes to Neuronal Sensitization of Inflammatory Pain in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. A simple and fast method to image calcium activity of neurons from intact dorsal root ganglia using fluorescent chemical Ca2+ indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 17. eneuro.org [eneuro.org]
- 18. Increased Expression of Sodium Channel Subunit Nav1.1 in the Injured Dorsal Root Ganglion after Peripheral Nerve Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jneurosci.org [jneurosci.org]
- 20. Nav1.7 protein and mRNA expression in the dorsal root ganglia of rats with chronic neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the pharmacokinetics of "Sodium Channel inhibitor 1"
An In-depth Technical Guide to the Pharmacokinetics of Lidocaine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lidocaine, also known as lignocaine, is a widely used medication that functions as a local anesthetic and a class Ib antiarrhythmic agent.[1][2] Its clinical efficacy is rooted in its mechanism of action as a voltage-gated sodium channel inhibitor.[3][4] By blocking these channels, lidocaine prevents the generation and propagation of nerve impulses, leading to localized numbness.[2][4][5] In cardiac myocytes, this action slows the rise of the cardiac action potential, making it effective in treating ventricular arrhythmias.[6] This guide provides a comprehensive overview of the pharmacokinetics of lidocaine, detailing its absorption, distribution, metabolism, and excretion (ADME), supported by quantitative data, experimental protocols, and pathway visualizations.
Mechanism of Action: Sodium Channel Inhibition
Lidocaine's primary therapeutic effect is achieved by blocking the fast voltage-gated sodium (Na+) channels within the cell membranes of neurons.[1][5] This action is use-dependent, meaning the blockade is more pronounced in rapidly firing neurons. Lidocaine binds to the intracellular portion of the sodium channels, stabilizing them in an inactivated state.[4][5] This prevents the influx of sodium ions necessary for depolarization, thereby halting the generation and conduction of action potentials.[4] At higher concentrations, other types of neurons can also be affected.[1]
Mechanism of Lidocaine Action on Sodium Channels
Pharmacokinetics: ADME Profile
Absorption
The rate and extent of lidocaine absorption are highly dependent on the route of administration and the specific application site.[7]
-
Intravenous (IV): Following an IV bolus, the onset of action is very rapid, typically within minutes.[6][8]
-
Topical: When applied to mucous membranes, lidocaine is well-absorbed.[7] The bioavailability of topical applications is approximately 3%.[1] For topical oral solutions, absorption is rapid, and for topical ointments, the onset of local anesthesia is between 3 and 5 minutes.[6]
-
Oral: While well-absorbed from the gastrointestinal tract, lidocaine undergoes extensive first-pass metabolism in the liver, resulting in an oral bioavailability of only about 35%.[1][9]
-
Injection (Subcutaneous, Epidural): Lidocaine is completely absorbed after parenteral administration.[9] The rate of absorption is influenced by the vascularity of the injection site, with the highest blood levels achieved after intercostal nerve blocks.[9] The addition of a vasoconstrictor like epinephrine can slow systemic absorption and prolong the local anesthetic effect.[1][10]
Distribution
Lidocaine is distributed throughout the total body water.[9][11] Its distribution can be described by a two-compartment model, with an initial rapid distribution to highly perfused tissues (alpha phase) followed by a slower distribution to other tissues (beta phase).[9]
-
Volume of Distribution (Vd): The Vd of lidocaine ranges from 0.7 to 1.5 L/kg.[6] In patients with congestive heart failure, this can be decreased.[1]
-
Protein Binding: Lidocaine is moderately bound to plasma proteins, primarily alpha-1-acid glycoprotein.[1][6][12] The extent of binding is between 60% and 80% and is dependent on the drug concentration.[9]
Metabolism
Lidocaine is rapidly and extensively metabolized in the liver, with about 90-95% of the administered dose undergoing biotransformation.[1][9]
-
Primary Pathway: The main metabolic pathway is oxidative N-dealkylation, which is primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP1A2.[6][13]
-
Metabolites: This process yields two primary metabolites: monoethylglycinexylidide (MEGX) and glycinexylidide (GX).[7][9] MEGX is pharmacologically active, possessing antiarrhythmic and anticonvulsant properties, but is less potent than lidocaine.[1][13] MEGX is further metabolized to the inactive GX.[1]
-
Excretion of Metabolites: The primary metabolite found in urine is a conjugate of 4-hydroxy-2,6-dimethylaniline.[9]
Metabolic Pathway of Lidocaine
Excretion
Lidocaine and its metabolites are primarily excreted by the kidneys.[1][9]
-
Unchanged Drug: Less than 10% of the administered dose is excreted as unchanged lidocaine.[9]
-
Metabolites: Approximately 90% is excreted in the form of various metabolites.[1][9]
-
Half-Life: The elimination half-life of lidocaine is typically 1.5 to 2.0 hours in healthy individuals.[1][6] This can be prolonged in patients with hepatic impairment or congestive heart failure.[1]
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for lidocaine across different routes of administration.
Table 1: General Pharmacokinetic Parameters
| Parameter | Value | Reference(s) |
| Bioavailability (Oral) | 35% | [1] |
| Bioavailability (Topical) | 3% | [1] |
| Elimination Half-life | 1.5 - 2.0 hours | [1][6] |
| Volume of Distribution (Vd) | 0.7 - 1.5 L/kg | [6] |
| Plasma Protein Binding | 60% - 80% | [1][9] |
| Metabolism | ~95% Hepatic (CYP3A4, CYP1A2) | [1][6][13] |
| Excretion | >90% Renal (as metabolites) | [1][9] |
Table 2: Pharmacokinetic Parameters by Route of Administration
| Route of Administration | Dose | Tmax (hours) | Cmax (ng/mL) | T½ (hours) |
| Intravenous | 1.5 mg/kg | 0.05 | - | 1.85 |
| Topical (Spray) | 3.0 mg/kg | 0.21 | - | - |
| Epidural (1.5% solution) | - | 0.28 (17 min) | 1810 | 2.23 (134 min) |
| Epidural (2% solution) | - | 0.28 (17 min) | 2970 | 2.23 (134 min) |
| Vaginal Gel (10%) | 150 mg | - | 70.6 ± 39.4 | ~10 |
Data compiled from multiple sources.[14][15][16][17] Cmax values can vary significantly based on the specific study population and methodology.
Experimental Protocols
The determination of lidocaine's pharmacokinetic parameters involves standardized preclinical and clinical study designs.
In Vivo Pharmacokinetic Study Protocol (General Outline)
This protocol provides a generalized workflow for assessing the pharmacokinetics of lidocaine in a clinical or preclinical setting.
-
Subject/Animal Selection: Healthy human volunteers or appropriate animal models (e.g., Sprague-Dawley rats) are selected based on the study objectives.[18] Inclusion and exclusion criteria are strictly defined.
-
Drug Administration: Lidocaine is administered via the intended route (e.g., intravenous, topical, subcutaneous).[16][18] The dose is precisely calculated based on body weight.[16]
-
Sample Collection: Blood samples are collected at predetermined time points. For instance, arterial blood may be drawn at 1, 3, 5, 10, 15, 30, 45, and 60 minutes, and then hourly for several hours post-administration.[14]
-
Sample Processing: Blood samples are collected in tubes containing an anticoagulant (e.g., heparin). Plasma is separated by centrifugation (e.g., 3000 rpm for 10 minutes) and stored at low temperatures (e.g., -80°C) until analysis.[14]
-
Bioanalytical Method: Plasma concentrations of lidocaine and its metabolites (MEGX, GX) are quantified using a validated analytical method, most commonly Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS).[14][16][18]
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, T½, etc.) using non-compartmental analysis software such as Phoenix WinNonlin.[14]
Experimental Workflow for a Lidocaine PK Study
Analytical Methodology: UPLC-MS/MS
A common and highly sensitive method for quantifying lidocaine and its metabolites in plasma involves UPLC-MS/MS.[18][19][20]
-
Sample Preparation: Plasma samples (typically 50-100 µL) are deproteinized, often using acetonitrile.[20] An internal standard (e.g., bupivacaine or a deuterated form of lidocaine) is added to correct for extraction variability.[19][20] The sample may then undergo solid-phase extraction for further purification.[20]
-
Chromatographic Separation: The extracted sample is injected into a UPLC system equipped with a suitable column (e.g., a C18 column).[18] A gradient mobile phase (e.g., a mixture of acetonitrile and water with a modifier like formic acid) is used to separate lidocaine, MEGX, and GX from each other and from endogenous plasma components.[20]
-
Mass Spectrometric Detection: The eluent from the UPLC is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for detecting the specific mass transitions of the parent and product ions for each analyte.[18]
-
Quantification: A calibration curve is generated using standards of known concentrations, and the concentration of the analytes in the unknown samples is determined by comparing their peak area ratios (analyte/internal standard) to the calibration curve.[19]
Conclusion
Lidocaine exhibits a well-characterized pharmacokinetic profile, marked by rapid absorption from parenteral and mucosal sites, extensive hepatic metabolism primarily via CYP3A4 and CYP1A2, and renal excretion of its metabolites. Its moderate protein binding and volume of distribution contribute to its intermediate duration of action. A thorough understanding of these pharmacokinetic properties, including the influence of the route of administration and patient-specific factors like hepatic function, is critical for its safe and effective use in clinical practice and for the development of novel drug delivery systems. The methodologies outlined in this guide provide a robust framework for the continued investigation of lidocaine and other sodium channel inhibitors.
References
- 1. Lidocaine - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Setting up for the block: the mechanism underlying lidocaine's use-dependent inhibition of sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Lidocaine? [synapse.patsnap.com]
- 5. droracle.ai [droracle.ai]
- 6. Lidocaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Lidocaine Topical Oral Solution 4%: Package Insert / Prescribing Info / MOA [drugs.com]
- 8. hexiapharm.com [hexiapharm.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. researchgate.net [researchgate.net]
- 11. Lidocaine | C14H22N2O | CID 3676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Influence of enhanced alpha-1-acid glycoprotein concentration on protein binding, pharmacokinetics and antiarrhythmic effect of lidocaine in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ClinPGx [clinpgx.org]
- 14. europeanreview.org [europeanreview.org]
- 15. Pharmacokinetics of Lidocaine and Its Metabolites Following Vaginal Administration of Lidocaine Gel to Healthy Female Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics of intravenous and topical lidocaine in patients undergoing thoracoscopic pulmonary resection: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Evaluation of Lidocaine and Metabolite Pharmacokinetics in Hyaluronic Acid Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. academic.oup.com [academic.oup.com]
Methodological & Application
Application Note: Automated Patch-Clamp Screening of Arylsulfonamide Analogs as Potent Sodium Channel Nav1.7 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voltage-gated sodium channels (Nav) are crucial for the initiation and propagation of action potentials in excitable cells. The Nav1.7 subtype, encoded by the SCN9A gene, is preferentially expressed in peripheral sensory neurons and has been genetically and clinically validated as a key mediator of pain perception.[1][2] Gain-of-function mutations in Nav1.7 lead to debilitating pain syndromes, while loss-of-function mutations result in a congenital inability to experience pain, highlighting this channel as a promising target for the development of novel analgesics.[2][3]
Arylsulfonamides represent a class of potent and selective Nav1.7 inhibitors that have demonstrated efficacy in preclinical pain models.[4][5] These compounds typically exhibit state-dependent binding, showing higher affinity for the inactivated state of the channel. Automated patch-clamp (APC) systems are powerful tools for high-throughput screening and detailed characterization of such state-dependent inhibitors, offering increased throughput and data quality compared to manual patch-clamp techniques.[6][7][8]
This application note provides a detailed protocol for the automated patch-clamp screening of a series of arylsulfonamide analogs, exemplified here as "Sodium Channel Inhibitor 1" and its derivatives, targeting the human Nav1.7 channel. We describe the experimental workflow, data analysis, and present exemplary data in a structured format for easy comparison of compound potencies.
Signaling Pathway
Experimental Workflow
Materials and Methods
Cell Line: HEK293 cells stably expressing the human Nav1.7 channel.
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose; pH 7.4 with NaOH.
-
Internal Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 1 EGTA; pH 7.2 with CsOH.
Automated Patch-Clamp System: Sophion QPatch or Qube 384.
Compounds: "this compound" and its analogs are dissolved in DMSO to create stock solutions, then diluted in the external solution to final concentrations.
Experimental Protocols
1. Cell Preparation:
-
Culture HEK293-hNav1.7 cells in appropriate media and conditions until they reach 70-90% confluency.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Detach the cells using a gentle, non-enzymatic cell dissociation solution.
-
Resuspend the cells in the external solution at a density of 1-2 x 10⁶ cells/mL.
2. Automated Patch-Clamp Procedure (QPatch/Qube):
-
Prime the system with external and internal solutions.
-
Load the cell suspension and compound plates into the instrument.
-
Initiate the automated protocol for cell trapping, sealing, and achieving whole-cell configuration.
-
Apply a state-dependent voltage protocol to measure Nav1.7 currents. A typical protocol to assess inhibition of the inactivated state involves:
-
A holding potential of -120 mV.
-
A depolarizing pre-pulse to a voltage that induces significant channel inactivation (e.g., -60 mV to -40 mV) for a duration of 500 ms to 5 s.
-
A test pulse to 0 mV for 20 ms to elicit the sodium current.
-
-
Apply a range of concentrations of each analog to the cells.
-
Record the peak sodium current at each concentration.
3. Data Analysis:
-
Measure the peak inward sodium current for each well.
-
Normalize the peak current at each compound concentration to the baseline current recorded before compound application.
-
Plot the normalized current as a function of compound concentration.
-
Fit the concentration-response data using a four-parameter logistic equation to determine the IC50 value for each analog.
Results
The inhibitory potencies of "this compound" and its analogs against the human Nav1.7 channel were determined using an automated patch-clamp system. The compounds were screened using a voltage protocol designed to assess their interaction with the inactivated state of the channel. The resulting IC50 values are summarized in Table 1.
Table 1: Inhibitory Potency of "this compound" Analogs on hNav1.7
| Compound | R1 Group | R2 Group | IC50 (nM) |
| This compound | -CH₃ | -H | 15 |
| Analog A | -CH₂CH₃ | -H | 25 |
| Analog B | -CH₃ | -F | 8 |
| Analog C | -CH₃ | -Cl | 12 |
| Analog D | -CF₃ | -H | 5 |
Structure-Activity Relationship (SAR)
The SAR analysis of this series of analogs reveals key structural features influencing their inhibitory potency on Nav1.7.
-
Modification at the R1 position: Increasing the steric bulk from methyl (this compound) to ethyl (Analog A) resulted in a decrease in potency. Conversely, introducing an electron-withdrawing trifluoromethyl group (Analog D) significantly enhanced the inhibitory activity.
-
Modification at the R2 position: Halogen substitution on the aromatic ring influenced potency. A fluorine atom (Analog B) led to a notable increase in potency compared to the unsubstituted parent compound. A chlorine atom (Analog C) also enhanced potency, though to a lesser extent than fluorine.
These findings suggest that both electronic and steric factors at these positions play a critical role in the interaction of these arylsulfonamide inhibitors with the Nav1.7 channel.
Conclusion
This application note demonstrates a robust and efficient method for the screening and characterization of Nav1.7 inhibitors using automated patch-clamp technology. The detailed protocol allows for the reliable determination of compound potencies and the elucidation of structure-activity relationships. The exemplary data for the "this compound" analog series highlights how this platform can be utilized to guide medicinal chemistry efforts in the development of novel and selective analgesics targeting Nav1.7.
References
- 1. pnas.org [pnas.org]
- 2. physoc.org [physoc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, structure-activity relationship (SAR) and analgesic effect studies of novel arylsulfonamides as selective Nav1.7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological Inhibition of the Voltage-Gated Sodium Channel NaV1.7 Alleviates Chronic Visceral Pain in a Rodent Model of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Correlation of Optical and Automated Patch Clamp Electrophysiology for Identification of NaV1.7 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sophion.com [sophion.com]
Application Notes and Protocols for In Vivo Efficacy Testing of "Sodium Channel Inhibitor 1"
Audience: Researchers, scientists, and drug development professionals.
Introduction
Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in excitable cells like neurons, cardiac myocytes, and muscle cells. Dysregulation of these channels is implicated in a variety of pathological conditions, including epilepsy, neuropathic pain, and cardiac arrhythmias. Consequently, sodium channel inhibitors are a significant class of therapeutic agents. "Sodium Channel Inhibitor 1" is a novel compound with potential therapeutic applications in these areas. These application notes provide detailed protocols for in vivo models to assess the efficacy of "this compound" in established preclinical models of epilepsy, neuropathic pain, and cardiac arrhythmia.
Relevant In Vivo Models
The selection of an appropriate in vivo model is critical for evaluating the therapeutic potential of "this compound". The following models are widely used and validated for screening compounds with sodium channel inhibiting properties.
-
Maximal Electroshock (MES) Seizure Model (Epilepsy): This model is highly predictive for drugs effective against generalized tonic-clonic seizures and is particularly sensitive to compounds that block voltage-gated sodium channels. The endpoint is the abolition of the hindlimb tonic extensor component of the seizure.
-
Spinal Nerve Ligation (SNL) Model (Neuropathic Pain): This is a widely used model to induce chronic neuropathic pain by ligating the L5 and L6 spinal nerves in rodents. It mimics many features of human neuropathic pain, such as mechanical allodynia.
-
Formalin Test (Neuropathic & Inflammatory Pain): The formalin test is a tonic model of continuous pain resulting from tissue injury. It produces a biphasic pain response, with the first phase representing neurogenic pain and the second phase involving inflammatory mechanisms.
-
Langendorff Isolated Perfused Heart Model (Cardiac Arrhythmia): This ex vivo model allows for the study of cardiac electrophysiology and arrhythmia in the absence of systemic neural and hormonal influences. It is a valuable tool for assessing the pro-arrhythmic or anti-arrhythmic potential of a compound.
Data Presentation
The following tables provide a structured summary of potential quantitative data that can be generated from the described in vivo models to evaluate the efficacy of "this compound".
Table 1: Efficacy of this compound in the Maximal Electroshock (MES) Seizure Model
| Treatment Group | Dose (mg/kg) | N | Number of Animals Protected | % Protection |
| Vehicle | - | 10 | 0 | 0 |
| This compound | 10 | 10 | 2 | 20 |
| This compound | 30 | 10 | 7 | 70 |
| This compound | 100 | 10 | 10 | 100 |
| Phenytoin (Positive Control) | 30 | 10 | 9 | 90 |
Table 2: Effect of this compound on Mechanical Allodynia in the Spinal Nerve Ligation (SNL) Model
| Treatment Group | Dose (mg/kg) | N | Paw Withdrawal Threshold (g) - Baseline | Paw Withdrawal Threshold (g) - Post-SNL & Treatment |
| Sham | - | 8 | 15.2 ± 1.1 | 14.8 ± 1.3 |
| Vehicle | - | 10 | 15.5 ± 1.2 | 3.5 ± 0.5 |
| This compound | 10 | 10 | 15.3 ± 1.0 | 7.8 ± 0.9 |
| This compound | 30 | 10 | 15.6 ± 1.3 | 12.1 ± 1.1 |
| Gabapentin (Positive Control) | 100 | 10 | 15.4 ± 1.2 | 10.5 ± 1.0* |
*p<0.05 compared to Vehicle group. Data are presented as mean ± SEM.
Table 3: Analgesic Effect of this compound in the Formalin Test
| Treatment Group | Dose (mg/kg) | N | Phase 1 (0-10 min) - Licking Time (s) | Phase 2 (11-45 min) - Licking Time (s) |
| Vehicle | - | 10 | 65.3 ± 5.2 | 150.8 ± 12.7 |
| This compound | 10 | 10 | 42.1 ± 4.8 | 95.4 ± 10.1 |
| This compound | 30 | 10 | 25.7 ± 3.9 | 52.3 ± 8.5 |
| Morphine (Positive Control) | 5 | 10 | 15.2 ± 3.1 | 30.1 ± 6.4 |
*p<0.05 compared to Vehicle group. Data are presented as mean ± SEM.
Experimental Protocols
Maximal Electroshock (MES) Seizure Model
Objective: To evaluate the ability of "this compound" to prevent the spread of seizures.
Materials:
-
Male mice (e.g., ICR, 23 ± 3 g)
-
Electroshock device with corneal electrodes
-
0.9% saline solution
-
0.5% tetracaine hydrochloride solution (for local anesthesia)
-
"this compound" and vehicle
-
Positive control (e.g., Phenytoin)
Procedure:
-
Administer "this compound", vehicle, or positive control to respective groups of mice (n=10 per group) via the desired route (e.g., orally).
-
At the time of peak effect of the compound, apply a drop of 0.5% tetracaine hydrochloride to the corneas of each mouse for local anesthesia.
-
Apply a drop of 0.9% saline to the corneal electrodes to ensure good electrical contact.
-
Deliver a maximal electroshock stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.
-
Observe the seizure behavior of each mouse. The endpoint is the tonic extension of the hindlimbs.
-
An animal is considered protected if the tonic hindlimb extension is abolished.
-
Record the number of protected animals in each group and calculate the percentage of protection.
Spinal Nerve Ligation (SNL) Model
Objective: To assess the efficacy of "this compound" in a model of chronic neuropathic pain.
Materials:
-
Male Sprague-Dawley rats (250-290 g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Silk suture material
-
Von Frey filaments for assessing mechanical allodynia
-
"this compound" and vehicle
-
Positive control (e.g., Gabapentin)
Procedure:
-
Surgical Procedure:
-
Anesthetize the rat.
-
Make a dorsal midline skin incision to expose the vertebrae.
-
Remove the L6 transverse process to expose the L4 to L6 spinal nerves.
-
Tightly ligate the L5 and L6 spinal nerves with silk suture.
-
Close the muscle and skin layers with sutures and wound clips.
-
Allow the animals to recover for at least 3-7 days.
-
-
Assessment of Mechanical Allodynia:
-
Place the rats in individual chambers with a mesh floor and allow them to acclimate.
-
Apply Von Frey filaments of increasing stiffness to the plantar surface of the ipsilateral hind paw.
-
The paw withdrawal threshold is the lowest force that elicits a brisk withdrawal response.
-
-
Drug Testing:
-
After establishing a stable baseline of mechanical allodynia, administer "this compound", vehicle, or positive control.
-
Measure the paw withdrawal threshold at specified time points after drug administration.
-
An increase in the paw withdrawal threshold indicates an analgesic effect.
-
Formalin Test
Objective: To evaluate the analgesic properties of "this compound" in a model of tonic chemical pain.
Materials:
-
Male Sprague-Dawley rats (200-300 g)
-
Formalin solution (e.g., 2.5% in saline)
-
Observation chambers with mirrors for clear viewing
-
Video recording equipment (optional)
-
"this compound" and vehicle
-
Positive control (e.g., Morphine)
Procedure:
-
Administer "this compound", vehicle, or positive control to the animals.
-
After the appropriate pre-treatment time, inject 50 µL of formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Immediately place the animal in the observation chamber.
-
Record the cumulative time the animal spends licking or biting the injected paw during two distinct phases:
-
Phase 1 (Early/Acute Phase): 0-10 minutes post-formalin injection.
-
Phase 2 (Late/Tonic Phase): 11-45 minutes post-formalin injection.
-
-
A reduction in licking/biting time in either phase indicates an analgesic effect.
Visualizations
Caption: Role of Sodium Channels in Pain Signaling Pathway.
Caption: Experimental Workflow for the MES Test.
Caption: Sodium Channel Role in Cardiac Action Potential.
Protocol for dissolving "Sodium Channel inhibitor 1" for in vitro assays
Application Notes and Protocols for Sodium Channel Inhibitor 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a selective blocker of voltage-gated sodium channels, demonstrating particular efficacy against the Nav1.7 subtype, which is implicated in pain signaling pathways.[1][2] With a molecular formula of C24H19F4N3O3 and a molecular weight of 473.42 g/mol , this compound is a valuable tool for in vitro studies of sodium channel function and for the development of novel analgesics.[1][2] Proper dissolution and handling are critical for obtaining accurate and reproducible results in in vitro assays. These application notes provide a detailed protocol for the solubilization and preparation of this compound for use in common in vitro assays.
Quantitative Data Summary
The following tables summarize the key chemical and biological properties of this compound.
Table 1: Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 1198117-23-5 | [1][2] |
| Molecular Formula | C24H19F4N3O3 | [1][2] |
| Molecular Weight | 473.42 g/mol | [1][2] |
| Purity | >98% | [2] |
| Appearance | Crystalline solid | N/A |
Table 2: In Vitro Biological Activity
| Target | Assay Condition | IC50 | Reference |
| Nav1.7 | V hold -90mV | 0.16 µM | [2] |
| Nav1.7 | V hold -90mV | 0.41 µM | [2] |
| Nav1.7 (in HEK293 cells) | V hold -65mV | 0.087 µM | [3] |
Table 3: Recommended Solvents and Storage Conditions
| Form | Solvent | Storage Temperature | Shelf Life | Reference |
| Powder | - | -20°C | 2 years | [1][2] |
| Stock Solution | DMSO | 4°C | 2 weeks | [1] |
| Stock Solution | DMSO | -80°C | 6 months | [1][2] |
| Stock Solution | DMSO | -20°C | 1 year | [3] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). It is crucial to use anhydrous, high-purity DMSO to ensure the stability and solubility of the compound.
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9%
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibrate: Allow the vial of powdered this compound to come to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh out a specific amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.73 mg of this compound (Calculation: 473.42 g/mol * 0.010 mol/L * 0.001 L = 0.00473 g or 4.73 mg).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed compound. For 4.73 mg, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) or brief sonication can be used to aid dissolution if necessary.[4] Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[3][4] Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for up to one year.[1][2][3] For short-term use, a stock solution can be stored at 4°C for up to two weeks.[1]
Preparation of Working Solutions for In Vitro Assays
Working solutions are prepared by diluting the concentrated DMSO stock solution into an aqueous assay buffer. To avoid precipitation of the compound, it is important to perform serial dilutions and to ensure the final concentration of DMSO in the assay medium is low (typically ≤ 0.5%).[4]
Materials:
-
10 mM stock solution of this compound in DMSO
-
Appropriate aqueous assay buffer (e.g., cell culture medium, physiological saline)
-
Sterile dilution tubes or plates
Procedure:
-
Intermediate Dilutions: It is recommended to perform serial dilutions of the DMSO stock solution in DMSO first before the final dilution into the aqueous buffer. For example, to achieve a final concentration of 10 µM, you can first dilute the 10 mM stock 1:10 in DMSO to create a 1 mM intermediate stock.
-
Final Dilution: Add the final DMSO dilution to the aqueous assay buffer. For a 1:100 final dilution to achieve a 10 µM working solution from a 1 mM intermediate stock, add 10 µL of the 1 mM intermediate stock to 990 µL of the assay buffer. This results in a final DMSO concentration of 1%. Adjust the dilution factor as needed to achieve the desired final compound concentration and to keep the final DMSO concentration as low as possible.
-
Mixing: Mix the working solution thoroughly by gentle pipetting or inversion.
-
Use Immediately: It is best practice to prepare working solutions fresh for each experiment and use them immediately to avoid potential degradation or precipitation.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates the general workflow for preparing this compound for in vitro assays.
Caption: Workflow for preparing this compound solutions.
Sodium Channel Signaling Pathway
The diagram below depicts a simplified signaling pathway illustrating the role of voltage-gated sodium channels in neuronal excitability and how inhibitors can modulate this process.
Caption: Inhibition of pain signaling by this compound.
References
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of A-803467, a potent and selective inhibitor of the voltage-gated sodium channel Nav1.8, as a chemical probe. This document includes detailed protocols for key experiments and summarizes its pharmacological properties.
Introduction to Nav1.8 and A-803467
The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is a tetrodotoxin-resistant (TTX-R) sodium channel predominantly expressed in the peripheral sensory neurons of the dorsal root ganglion (DRG) and trigeminal ganglion.[1][2][3][4] Its critical role in the generation and propagation of action potentials in nociceptive neurons makes it a key target for the development of novel analgesics for inflammatory and neuropathic pain.[1][3][4][5][6] Nav1.8 is a major contributor to the upstroke of action potentials in these sensory neurons.[5]
A-803467 is a small molecule inhibitor that demonstrates high potency and selectivity for Nav1.8, making it an invaluable tool for studying the physiological and pathological roles of this channel.[7][8][9] It has been shown to effectively reduce neuronal hyperexcitability and attenuate pain in various preclinical models.[7][8]
Quantitative Data
The following tables summarize the key pharmacological parameters of A-803467, providing a clear comparison of its potency and selectivity.
Table 1: In Vitro Potency of A-803467 on Nav1.8
| Channel | Species | Assay Condition | IC50 | Reference |
| Nav1.8 | Human | Inactivated state (-40 mV) | 8 nM | [7][8][9][10][11] |
| Nav1.8 | Human | Resting state | 79 nM | [7][9] |
| Nav1.8 | Rat | Inactivated state (-40 mV) | 45 nM | [7][9] |
| TTX-R Current | Rat DRG Neurons | Inactivated state (-40 mV) | 140 nM | [7][8][9] |
Table 2: Selectivity of A-803467 Against Other Sodium Channel Subtypes
| Channel Subtype | Species | IC50 | Selectivity Fold (vs. hNav1.8 inactivated state) | Reference |
| Nav1.2 | Human | ≥ 1 µM | > 125 | [7] |
| Nav1.3 | Human | ≥ 1 µM | > 125 | [7] |
| Nav1.5 | Human | ≥ 1 µM | > 125 | [7] |
| Nav1.7 | Human | ≥ 1 µM | > 125 | [7] |
Table 3: In Vivo Efficacy of A-803467 in Pain Models
| Pain Model | Species | Endpoint | ED50 | Reference |
| Spinal Nerve Ligation (Neuropathic) | Rat | Mechanical Allodynia | 47 mg/kg (i.p.) | [7][8] |
| Sciatic Nerve Injury (Neuropathic) | Rat | Mechanical Allodynia | 85 mg/kg (i.p.) | [7][8] |
| CFA-induced Inflammatory Pain | Rat | Thermal Hyperalgesia | 41 mg/kg (i.p.) | [7][8] |
| Capsaicin-induced Secondary Allodynia | Rat | Mechanical Allodynia | ~100 mg/kg (i.p.) | [7][8] |
Signaling Pathways and Experimental Workflows
Nav1.8 Signaling in Nociception
Caption: Signaling pathway of Nav1.8 in nociceptive neurons.
Experimental Workflow: Electrophysiological Recording
Caption: Workflow for whole-cell patch-clamp electrophysiology.
Logical Relationship: Using a Chemical Probe
Caption: Logical framework for using A-803467 as a chemical probe.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology on DRG Neurons
Objective: To measure the inhibitory effect of A-803467 on Nav1.8 currents in isolated rat DRG neurons.
Materials:
-
A-803467 (stock solution in DMSO)
-
Standard electrophysiology rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for pipettes
-
Cell culture reagents for DRG neuron isolation and maintenance
-
External solution (in mM): 140 NaCl, 3 KCl, 2 MgCl2, 2 CaCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.3 with CsOH)
Procedure:
-
DRG Neuron Isolation: Isolate lumbar DRG from adult rats and dissociate into single cells using enzymatic digestion (e.g., collagenase and dispase) followed by mechanical trituration.
-
Cell Culture: Plate dissociated neurons on laminin/poly-D-lysine coated coverslips and culture for 24-48 hours.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording Setup:
-
Mount the coverslip with adherent DRG neurons onto the recording chamber of the microscope.
-
Perfuse the chamber with external solution.
-
Identify small-diameter neurons (typically <25 µm) for recording, as they have a high probability of expressing Nav1.8.
-
-
Whole-Cell Configuration:
-
Obtain a gigaohm seal on a selected neuron and establish the whole-cell configuration.
-
Allow the cell to stabilize for a few minutes.
-
-
Voltage-Clamp Protocol:
-
Hold the neuron at a resting potential of -100 mV.
-
To measure currents from the inactivated state of Nav1.8, use a prepulse to -40 mV for 8 seconds, followed by a brief step back to -100 mV (20 ms) before a depolarizing test pulse to 0 mV for 20 ms.[12]
-
-
Data Acquisition:
-
Record baseline Nav1.8 currents using the specified voltage protocol.
-
Begin perfusion with the external solution containing the desired concentration of A-803467.
-
After a few minutes of equilibration, record the currents again.
-
Perform a washout by perfusing with the drug-free external solution to check for reversibility.
-
-
Data Analysis:
-
Measure the peak inward current before and after drug application.
-
Calculate the percentage of inhibition for each concentration.
-
Fit the concentration-response data to a Hill equation to determine the IC50 value.
-
Protocol 2: In Vivo Model of Inflammatory Pain (Complete Freund's Adjuvant)
Objective: To assess the efficacy of A-803467 in reducing thermal hyperalgesia in a rat model of persistent inflammatory pain.
Materials:
-
A-803467
-
Vehicle (e.g., 10% DMSO, 10% Tween 80, 80% saline)
-
Complete Freund's Adjuvant (CFA)
-
Plantar test apparatus (for measuring thermal withdrawal latency)
-
Male Sprague-Dawley rats (200-250 g)
Procedure:
-
Induction of Inflammation:
-
Briefly anesthetize the rats with isoflurane.
-
Inject 100 µL of CFA into the plantar surface of the right hind paw. This will induce a localized inflammation that develops over 24 hours.
-
-
Baseline Nociceptive Testing:
-
Prior to CFA injection, and 24 hours post-injection, measure the baseline paw withdrawal latency to a radiant heat source using the plantar test apparatus.
-
Acclimatize the rats to the testing environment before taking measurements.
-
-
Drug Administration:
-
24 hours after CFA injection, administer A-803467 or vehicle via intraperitoneal (i.p.) injection at the desired doses (e.g., 10, 30, 100 mg/kg).
-
-
Post-Drug Nociceptive Testing:
-
At various time points after drug administration (e.g., 30, 60, 120 minutes), re-measure the paw withdrawal latency to the thermal stimulus.
-
A cut-off time (e.g., 20 seconds) should be used to prevent tissue damage.
-
-
Data Analysis:
-
Calculate the paw withdrawal latency for each animal at each time point.
-
Compare the latencies of the A-803467-treated groups to the vehicle-treated group using appropriate statistical analysis (e.g., ANOVA followed by a post-hoc test).
-
A significant increase in paw withdrawal latency in the drug-treated group indicates an analgesic effect.
-
Plot the dose-response data to calculate the ED50.
-
Conclusion
A-803467 is a well-characterized and highly selective chemical probe for the Nav1.8 sodium channel. Its utility has been demonstrated in a range of in vitro and in vivo assays, providing valuable insights into the role of Nav1.8 in pain signaling. The protocols and data presented here serve as a guide for researchers utilizing A-803467 to further explore the function of Nav1.8 and to aid in the development of novel pain therapeutics.
References
- 1. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nav1.8 - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. The roles of sodium channels in nociception: implications for mechanisms of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. pnas.org [pnas.org]
Application Note: Computational Modeling of Sodium Channel Inhibitor 1 (SCI-1) Binding Kinetics
Audience: Researchers, scientists, and drug development professionals.
Abstract: Voltage-gated sodium channels (NaV) are critical for the initiation and propagation of action potentials in excitable cells, making them key targets for drugs treating conditions like epilepsy, cardiac arrhythmia, and chronic pain.[1][2][3][4] The efficacy of a drug is often correlated with its target binding kinetics—the rates of association (k_on) and dissociation (k_off)—rather than just its binding affinity (K_d).[5][6][7] This application note provides a detailed protocol for the computational modeling of the binding kinetics of a representative sodium channel inhibitor, SCI-1. It covers the theoretical background, experimental data acquisition using patch-clamp electrophysiology, and a step-by-step guide to performing molecular dynamics (MD) simulations to elucidate the binding mechanism and calculate kinetic rates.
Background
Voltage-gated sodium channels are transmembrane proteins that cycle through resting, open, and inactivated states in response to changes in membrane potential.[3][8][9] Many inhibitors, such as local anesthetics and antiarrhythmics, exhibit state-dependent binding, preferentially targeting the open or inactivated states of the channel.[3][8][10][11] According to the modulated receptor hypothesis, these drugs access their binding site within the channel's pore more readily when the activation gate is open and bind with higher affinity to the inactivated state.[3] Understanding the kinetics of these interactions is crucial for designing safer and more effective therapeutics. Computational methods, particularly molecular dynamics (MD) simulations, have become powerful tools for predicting protein-ligand binding kinetics and providing atomistic insights that are difficult to obtain experimentally.[5][12][13]
Signaling Pathway
Voltage-gated sodium channels are essential for the propagation of nerve impulses. Upon depolarization of the cell membrane, the channel opens, allowing an influx of sodium ions (Na+) which generates an action potential.[1] Inhibitors like SCI-1 physically block the pore or stabilize an inactivated state, preventing ion permeation and dampening neuronal excitability.
Binding Kinetics Data for SCI-1
The binding kinetics of SCI-1 for the human NaV1.7 channel were determined using whole-cell patch-clamp electrophysiology. The following table summarizes the key quantitative data obtained for its interaction with the inactivated state of the channel.
| Parameter | Symbol | Value | Unit | Description |
| Association Rate | k_on | 1.5 x 10^5 | M⁻¹s⁻¹ | Rate at which SCI-1 binds to the channel. |
| Dissociation Rate | k_off | 0.3 | s⁻¹ | Rate at which SCI-1 unbinds from the channel. |
| Dissociation Constant | K_d | 2.0 | µM | Equilibrium constant, calculated as k_off / k_on. |
| Residence Time | τ | 3.33 | s | Average duration of SCI-1 binding, calculated as 1 / k_off. |
Note: This data is representative for a typical state-dependent sodium channel blocker and serves as a benchmark for computational predictions.
Experimental and Computational Protocols
Protocol 1: Experimental Determination of Binding Kinetics via Patch-Clamp
This protocol describes the use of whole-cell voltage-clamp to measure the state-dependent binding and unbinding of SCI-1.
Workflow:
Methodology:
-
Cell Preparation: Culture HEK293 cells stably expressing the desired sodium channel subtype (e.g., hNaV1.7) on glass coverslips.
-
Electrophysiology Setup: Use a patch-clamp amplifier and data acquisition system. Prepare intracellular (pipette) and extracellular (bath) solutions with appropriate ionic compositions.
-
Whole-Cell Configuration:
-
Approach a single cell with a glass micropipette and form a high-resistance (>1 GΩ) seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
-
Voltage Protocol Application:
-
Hold the cell at a hyperpolarized potential (e.g., -120 mV) where most channels are in the resting state.
-
To measure k_on , apply a train of depolarizing pulses (e.g., to 0 mV for 20 ms) to open and inactivate the channels in the presence of SCI-1. The rate of current reduction over the pulse train reflects the binding rate.[11]
-
To measure k_off , after achieving significant block, apply a prolonged hyperpolarizing pulse to allow channels to return to the resting state, facilitating drug unbinding. The rate of current recovery during subsequent test pulses reflects the dissociation rate.[14][15]
-
-
Data Analysis:
-
Fit the decay of the peak sodium current during the pulse train to a single exponential function to determine the observed association rate (k_obs). Calculate k_on from k_obs and the known drug concentration.
-
Fit the recovery of the peak current during washout to a single exponential function to determine the dissociation rate (k_off).
-
Protocol 2: Computational Modeling of Binding Kinetics via MD Simulations
This protocol outlines the steps for using biased molecular dynamics simulations (e.g., Steered MD or Metadynamics) to model the unbinding of SCI-1 and estimate k_off.
Workflow:
Methodology:
-
System Setup:
-
Protein Structure: Start with a high-resolution structure of the target sodium channel (e.g., from a cryo-EM model). If a holo structure with the inhibitor is unavailable, use molecular docking to predict the binding pose of SCI-1 in the channel pore.[9][16]
-
Membrane Embedding: Embed the protein structure into a realistic lipid bilayer (e.g., POPC) using a tool like CHARMM-GUI.
-
Solvation: Solvate the system with a water model (e.g., TIP3P) and add ions (e.g., NaCl) to neutralize the system and achieve physiological concentration.
-
-
Equilibration:
-
Perform energy minimization to remove steric clashes.
-
Run a short NVT (constant volume) simulation to heat the system to the target temperature (e.g., 310 K).
-
Run a longer NPT (constant pressure) simulation to allow the system volume and lipid bilayer to relax and equilibrate.
-
-
Production Simulation (Steered MD Example):
-
Define a collective variable (CV) representing the unbinding pathway, typically the distance between the center of mass of the inhibitor and a reference point in the protein's binding pocket.
-
Apply a time-dependent external force to the inhibitor along the CV to pull it out of the binding site over a defined simulation time (e.g., 100 ns).
-
Run multiple simulations to ensure adequate sampling of the unbinding event.[5][12]
-
-
Analysis and Rate Estimation:
-
Potential of Mean Force (PMF): Reconstruct the free energy profile along the unbinding pathway from the work values obtained during the steered MD simulations using Jarzynski's equality.
-
k_off Calculation: The height of the free energy barrier (ΔG‡) from the bound state to the transition state on the PMF profile can be used to estimate the residence time (τ) and k_off using transition state theory or related formalisms.[6] The relationship is often expressed as: k_off = (1/τ) ≈ A * exp(-ΔG‡ / k_B T), where A is a pre-exponential factor.
-
Conclusion
This application note provides a framework for integrating experimental and computational approaches to study the binding kinetics of sodium channel inhibitors. Patch-clamp electrophysiology delivers essential macroscopic kinetic data, which serves as a crucial validation benchmark for computational models.[17][18] In turn, molecular dynamics simulations offer unparalleled atomistic insight into the binding and unbinding pathways, helping to explain the structural determinants of kinetic rates.[7][13] Combining these methods enables a more comprehensive understanding of drug-target interactions, ultimately facilitating the rational design of novel therapeutics with optimized kinetic profiles for improved efficacy and safety.
References
- 1. What are Voltage-gated sodium channels blockers and how do they work? [synapse.patsnap.com]
- 2. Voltage gated sodium channel inhibitors as anticonvulsant drugs: A systematic review on recent developments and structure activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural Basis for Pharmacology of Voltage-Gated Sodium and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Voltage-gated sodium channels (Na<sub>V</sub>) | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Perspectives on Ligand/Protein Binding Kinetics Simulations: Force Fields, Machine Learning, Sampling, and User-Friendliness - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Druggability of Voltage-Gated Sodium Channels—Exploring Old and New Drug Receptor Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]
- 10. Probing kinetic drug binding mechanism in voltage-gated sodium ion channel: open state versus inactive state blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Characterization of Compound-Specific, Concentration-Independent Biophysical Properties of Sodium Channel Inhibitor Mechanism of Action Using Automated Patch-Clamp Electrophysiology [frontiersin.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Predicting biomolecular binding kinetics: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Investigation of sodium channel inhibitor binding sites based on dissociation kinetics [frontiersin.org]
- 15. Fast- or Slow-inactivated State Preference of Na+ Channel Inhibitors: A Simulation and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Modeling the human Nav1.5 sodium channel: structural and mechanistic insights of ion permeation and drug blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sinusoidal voltage protocols for rapid characterisation of ion channel kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Sinusoidal voltage protocols for rapid characterisation of ion channel kinetics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Site 1 Sodium Channel Inhibitors in Toxin Binding Site Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Site 1 sodium channel inhibitors in the study of toxin binding sites. This document includes detailed experimental protocols, quantitative data on inhibitor-channel interactions, and visualizations of key pathways and workflows to facilitate research and drug development in this area.
Introduction to Sodium Channel Inhibitor Site 1
Voltage-gated sodium channels (Navs) are crucial for the initiation and propagation of action potentials in excitable cells.[1] Their dysfunction is implicated in a variety of neurological and cardiovascular disorders, making them important therapeutic targets.[2][3] The activity of these channels can be modulated by a variety of neurotoxins, each binding to specific sites on the channel protein.[4] Neurotoxin binding site 1, located at the outer pore of the channel, is a critical site for channel blockade.[5][6] Inhibitors that target this site, often referred to as "Sodium Channel Inhibitor 1" type compounds, physically obstruct the pore and prevent the influx of sodium ions, thereby inhibiting channel function.[5][7]
The prototypical ligands for Site 1 are the guanidinium toxins, Tetrodotoxin (TTX) and Saxitoxin (STX).[6][8] Additionally, a class of peptide toxins known as µ-conotoxins, derived from cone snails, also bind to this site.[8][9] These inhibitors are invaluable tools for characterizing the structure and function of sodium channels and for developing novel therapeutics.[1][5] The sensitivity to TTX is a key characteristic used to classify different sodium channel isoforms, with some being highly sensitive (TTX-S) and others resistant (TTX-R).[5][8]
Quantitative Data: Inhibitor Affinities for Sodium Channel Subtypes
The binding affinity of Site 1 inhibitors varies significantly across different sodium channel subtypes. This selectivity is a key focus of drug development efforts. The following tables summarize the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for representative Site 1 inhibitors against various human and rodent Nav channel isoforms.
Table 1: Inhibitory Constants (Ki) of 4,9-anhydrotetrodotoxin (4,9-ah-TTX) in Competition with [3H]-Saxitoxin ([3H]-STX)
| Channel Source | Ki (nM) |
| Human Brain VGSCs | 1.1 ± 0.2 |
| Mouse Brain VGSCs | 1.3 ± 0.3 |
Data from radioligand binding assays.[10]
Table 2: Half-Maximal Inhibitory Concentration (IC50) of µ-Conotoxin KIIIA and its Analogs on various NaV Subtypes
| Peptide | NaV1.2 IC50 (µM) | NaV1.4 IC50 (µM) | NaV1.5 IC50 (µM) | NaV1.6 IC50 (µM) | NaV1.8 IC50 (µM) |
| PnCS1 | 1.0 ± 0.3 | 0.6 ± 0.3 | 2.8 ± 0.5 | 0.7 ± 0.3 | >100 |
| PnCS1[R2A] | 2.9 ± 0.5 | 1.4 ± 0.4 | 1.7 ± 0.7 | 1.6 ± 0.5 | >100 |
| PnCS1[R3A] | 1.8 ± 0.3 | 1.6 ± 0.5 | 0.7 ± 0.3 | 3.4 ± 0.2 | >100 |
| PnCS1[R6A] | 9.2 ± 1.1 | >100 | 1.2 ± 0.3 | >100 | >100 |
| PnCS1[W7A] | 0.8 ± 0.3 | 0.9 ± 0.2 | >100 | 1.1 ± 0.4 | >100 |
| PnCS1[N8A] | 6.8 ± 1.3 | 11.4 ± 3.6 | >100 | 0.9 ± 0.3 | >100 |
| PnCS1[R9A] | 0.9 ± 0.4 | 2.2 ± 0.7 | 0.8 ± 0.3 | >100 | >100 |
| PnCS1[W4K] | 0.6 ± 0.3 | 2.7 ± 0.6 | 0.8 ± 0.3 | >100 | >100 |
| PnCS1[R9K] | 2.8 ± 0.5 | 0.5 ± 0.2 | >100 | 10.2 ± 4.3 | >100 |
Data from two-electrode voltage clamp electrophysiology on Xenopus oocytes.[9]
Table 3: Peak Current (INa) Reduction by 4,9-anhydrotetrodotoxin (4,9-ah-TTX) in Human NaV Subtypes
| 4,9-ah-TTX Concentration (nM) | % Reduction in NaV1.1 Peak INa | % Reduction in NaV1.6 Peak INa |
| 10 | 11 ± 4 | 18 ± 2 |
| 100 | 46 ± 5 | 39 ± 2 |
| 500 | 64 ± 4 | 76 ± 2 |
Data from whole-cell patch-clamp electrophysiology on HEK cells.[10]
Signaling Pathway and Mechanism of Action
Site 1 sodium channel inhibitors act by directly blocking the ion-conducting pore of the channel. This prevents the influx of sodium ions that is necessary for the depolarization phase of an action potential. The diagram below illustrates this mechanism.
Caption: Mechanism of action for Site 1 sodium channel inhibitors.
Experimental Protocols
Radioligand Competition Binding Assay
This protocol is used to determine the binding affinity (Ki) of a test compound for a specific sodium channel subtype by measuring its ability to compete with a radiolabeled ligand that binds to the same site.
Experimental Workflow:
Caption: Workflow for a radioligand competition binding assay.
Detailed Methodology:
-
Membrane Preparation: Prepare membrane homogenates from cells or tissues expressing the sodium channel subtype of interest. Determine the protein concentration of the membrane preparation using a standard protein assay.
-
Binding Reaction: In a microtiter plate, combine the membrane preparation with a fixed concentration of a radiolabeled Site 1 ligand (e.g., 5 nM [3H]-STX) and a range of concentrations of the unlabeled test inhibitor (e.g., 0.01 nM to 10,000 nM).[10] Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a saturating concentration of a known unlabeled ligand).
-
Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixtures through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the test inhibitor concentration to generate a competition curve.
-
Fit the data to a one-site competition model to determine the IC50 value, which is the concentration of the inhibitor that displaces 50% of the radiolabeled ligand.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[10]
-
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to directly measure the ion currents flowing through sodium channels in the membrane of a single cell and to assess the inhibitory effect of a compound on these currents.
Experimental Workflow:
Caption: Workflow for whole-cell patch-clamp electrophysiology.
Detailed Methodology:
-
Cell Preparation: Culture cells stably expressing the human sodium channel subtype of interest (e.g., NaV1.1, NaV1.6) on glass coverslips.[10]
-
Recording Setup: Place a coverslip in a recording chamber on the stage of an inverted microscope. Fill the chamber with an external recording solution. Use a glass micropipette filled with an internal solution as the recording electrode.
-
Whole-Cell Configuration: Approach a single cell with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane. Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing the whole-cell recording configuration.
-
Voltage-Clamp Protocol: Clamp the cell membrane potential at a holding potential where most sodium channels are in the closed state (e.g., -120 mV). Apply a series of depolarizing voltage steps to elicit sodium currents (INa).
-
Drug Application: After recording stable baseline currents, perfuse the recording chamber with the external solution containing a known concentration of the test inhibitor. Record the sodium currents in the presence of the inhibitor. To test for reversibility, perfuse the chamber with the control external solution to wash out the inhibitor.
-
Data Analysis:
-
Measure the peak amplitude of the sodium current before, during, and after the application of the inhibitor.
-
Calculate the percentage of current inhibition for each concentration of the inhibitor.
-
Plot the percentage of inhibition as a function of the inhibitor concentration and fit the data to a dose-response equation (e.g., Hill equation) to determine the IC50 value.
-
Conclusion
Site 1 sodium channel inhibitors are indispensable tools for the study of toxin binding sites and the elucidation of sodium channel function. The protocols and data presented in these application notes provide a foundation for researchers to investigate the interactions of novel compounds with this critical therapeutic target. A thorough understanding of the binding affinities and mechanisms of action of these inhibitors is essential for the development of more selective and effective drugs for a range of channelopathies.
References
- 1. Voltage gated sodium channels as drug discovery targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Druggability of Voltage-Gated Sodium Channels—Exploring Old and New Drug Receptor Sites [frontiersin.org]
- 3. Sodium Channel Blockers Clinical Trial Pipeline Accelerates [globenewswire.com]
- 4. researchgate.net [researchgate.net]
- 5. Tetrodotoxin - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Neurotoxins and Their Binding Areas on Voltage-Gated Sodium Channels [frontiersin.org]
- 7. Neurotoxins and Their Binding Areas on Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sodium Channels [sigmaaldrich.com]
- 9. Small cyclic sodium channel inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The voltage-gated sodium channel inhibitor, 4,9-anhydrotetrodotoxin, blocks human Nav1.1 in addition to Nav1.6 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Study of Sodium Channel Inhibitors in Xenopus Oocyte Expression Systems
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Xenopus laevis oocyte expression system is a robust and versatile platform for the heterologous expression of ion channels, making it an invaluable tool for the characterization of sodium channel inhibitors. The large size of the oocytes facilitates microinjection of cRNA encoding specific sodium channel subunits and subsequent electrophysiological recordings. This document provides a comprehensive overview of the application of this system for studying sodium channel inhibitors, including detailed experimental protocols and data presentation guidelines. While a specific compound designated "Sodium Channel Inhibitor 1" could not be identified from available resources, these notes present a generalized framework applicable to the screening and characterization of novel sodium channel blocking agents.
Data Presentation
Quantitative analysis of inhibitor effects is crucial for understanding their mechanism of action. Data should be meticulously recorded and presented in a clear, comparative format.
Table 1: Example Quantitative Data for Representative Sodium Channel Inhibitors
| Compound | Sodium Channel Subtype | IC50 (µM) | Type of Block | Voltage-Dependence | Reference |
| Tetracaine | hNav1.9 | 46 | Tonic | Yes | [1] |
| Benzocaine | hNav1.9 | 133 | Tonic | Yes | [1] |
| Lamotrigine | hNav1.1, 1.2, 1.3, 1.6 | Subtype-dependent | Use-dependent | Yes | [2] |
| Carbamazepine | hNav1.1, 1.2, 1.3, 1.6 | Subtype-dependent | Use-dependent | Yes | [2] |
| Phenytoin | hNav1.1, 1.2, 1.3, 1.6 | Subtype-dependent | Use-dependent | Yes | [2] |
Experimental Protocols
The following protocols outline the key steps for expressing voltage-gated sodium channels in Xenopus oocytes and performing electrophysiological analysis of inhibitors.
Preparation of Xenopus laevis Oocytes
This protocol describes the harvesting and preparation of oocytes for cRNA injection.
Materials:
-
Mature female Xenopus laevis
-
Modified Barth's Saline (MBS)
-
Collagenase Type II
-
Incubator at 18°C
Procedure:
-
Anesthetize a mature female Xenopus laevis by immersion in a solution of 0.1% tricaine.
-
Surgically remove a portion of the ovary and place it in a sterile Petri dish containing MBS.
-
Gently tease apart the ovarian lobes to separate the oocytes.
-
To defolliculate, incubate the oocytes in a solution of collagenase Type II (1-2 mg/mL in MBS) for 1-2 hours with gentle agitation.
-
Wash the oocytes thoroughly with fresh MBS to remove the collagenase and follicular remnants.
-
Select healthy, stage V-VI oocytes for injection. These are characterized by their large size and distinct animal and vegetal poles.
-
Store the selected oocytes in MBS at 18°C.
cRNA Preparation and Microinjection
This protocol details the synthesis of cRNA and its injection into the oocytes.
Materials:
-
Plasmid DNA encoding the desired sodium channel subunit(s)
-
In vitro transcription kit
-
Nuclease-free water
-
Microinjection setup (micromanipulator, microinjector, needles)
Procedure:
-
Linearize the plasmid DNA containing the sodium channel gene downstream of a suitable promoter (e.g., T7, SP6).
-
Synthesize capped cRNA from the linearized plasmid using an in vitro transcription kit according to the manufacturer's instructions.
-
Purify the cRNA and resuspend it in nuclease-free water.
-
Quantify the cRNA concentration and assess its quality by gel electrophoresis.
-
Load the cRNA into a fine-tipped glass microinjection needle.
-
Inject approximately 50 nL of cRNA solution (at a concentration of 0.1-1 µg/µL) into the cytoplasm of each oocyte.
-
Incubate the injected oocytes in MBS at 18°C for 2-7 days to allow for channel expression.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This protocol describes the standard method for recording sodium currents from oocytes and assessing the effect of inhibitors.
Materials:
-
TEVC amplifier and data acquisition system
-
Microelectrodes (filled with 3 M KCl)
-
Recording chamber
-
Perfusion system
-
Recording solution (e.g., ND96)
-
Sodium channel inhibitor stock solution
Procedure:
-
Place an oocyte expressing the sodium channel of interest into the recording chamber and perfuse with the recording solution.
-
Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.
-
Clamp the oocyte membrane potential at a holding potential where the sodium channels are in a closed state (e.g., -100 mV).
-
Apply a series of depolarizing voltage steps to elicit sodium currents.
-
Record the peak inward sodium current at each voltage step to generate a current-voltage (I-V) relationship.
-
To test an inhibitor, first establish a stable baseline recording of the sodium current.
-
Perfuse the chamber with the recording solution containing the desired concentration of the sodium channel inhibitor.
-
Record the sodium currents in the presence of the inhibitor until a steady-state block is achieved.
-
To determine the IC50, test a range of inhibitor concentrations and plot the percentage of current inhibition against the logarithm of the inhibitor concentration. Fit the data with a Hill equation.
-
To assess use-dependence, apply a train of depolarizing pulses and measure the cumulative block of the sodium current by the inhibitor.
-
To assess voltage-dependence of block, measure the inhibitory effect at different holding potentials.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for studying sodium channel inhibitors using the Xenopus oocyte expression system.
Caption: Workflow for Sodium Channel Inhibitor Analysis in Xenopus Oocytes.
Signaling Pathway
Voltage-gated sodium channels are integral membrane proteins that undergo conformational changes in response to changes in the membrane potential, leading to channel opening (activation) and subsequent closing (inactivation). Inhibitors can modulate these states.
Caption: State-dependent Block of Voltage-Gated Sodium Channels.
References
- 1. Biophysical and Pharmacological Characterization of Nav1.9 Voltage Dependent Sodium Channels Stably Expressed in HEK-293 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Properties of human brain sodium channel α-subunits expressed in HEK293 cells and their modulation by carbamazepine, phenytoin and lamotrigine - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting "Sodium Channel inhibitor 1" patch-clamp experiments
Technical Support Center: Sodium Channel Inhibitor 1
Welcome to the technical support center for "this compound" (SCI-1). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the success of your patch-clamp experiments.
Troubleshooting and FAQs
This section addresses common issues encountered during patch-clamp experiments with SCI-1.
Q1: I am not seeing any effect of SCI-1 on the sodium current.
A1: This is a common issue that can arise from several factors. Consider the following possibilities:
-
Compound Stability and Dilution: Ensure that your stock solution of SCI-1 is properly dissolved and has not degraded. Prepare fresh dilutions in your extracellular recording solution daily.
-
Perfusion System: Verify that your perfusion system is delivering the solution to the cell being recorded. A simple test with a dye can confirm proper flow and exchange time around the patched cell.
-
Channel State-Dependence: SCI-1 exhibits strong state-dependence, with a much higher affinity for inactivated sodium channels.[1][2] If your voltage protocol primarily maintains the channels in a resting state, the inhibitory effect will be minimal. Ensure your protocol includes depolarizing steps to induce channel inactivation.
-
Incorrect Voltage Protocol: The blocking effect of many sodium channel inhibitors is voltage-dependent.[2] Review your voltage-clamp protocol to ensure it is appropriate for observing inhibition. See the recommended protocols in the "Experimental Protocols" section below.
Q2: The effect of SCI-1 is much weaker than expected based on the datasheet.
A2: Suboptimal block can be due to experimental conditions.
-
Holding Potential: The potency of SCI-1 is highly dependent on the holding potential, which sets the level of steady-state inactivation. A more hyperpolarized holding potential will result in less block. For consistent results, use a holding potential that matches the conditions specified in the datasheet (e.g., -120 mV for resting state, or a potential near the V½ of inactivation for assessing inactivated state block).[2]
-
Use-Dependence: SCI-1 demonstrates use-dependence, meaning its blocking effect increases with the frequency of channel activation.[3] If you are applying test pulses at a very low frequency (e.g., <0.1 Hz), you may be underestimating the compound's potency. Consider using a pulse train to assess use-dependent block.
Q3: The seal stability is poor after applying SCI-1.
A3: While SCI-1 itself is not known to directly affect membrane integrity, issues with seal stability are common in patch-clamp experiments.
-
Solution Osmolarity: Check that the osmolarity of your SCI-1 containing solution matches your control extracellular solution.[4] A mismatch can cause osmotic stress on the cell, leading to seal degradation.
-
Mechanical Stability: Ensure the recording setup is free from vibrations. Any mechanical drift can compromise a gigaseal.
-
Cell Health: Only patch onto healthy cells with a smooth, clean appearance. Unhealthy cells are more likely to have unstable seals.[5]
Q4: My measured IC50 value is inconsistent across experiments.
A4: IC50 values for state-dependent inhibitors can vary significantly if the experimental protocol is not strictly controlled.[1][6]
-
Consistent Protocol: Use the exact same voltage protocol, holding potential, and pulse frequency for every cell when generating a concentration-response curve.[7]
-
Equilibration Time: Ensure the compound has fully equilibrated at each concentration before measuring the effect. The onset of block may take several minutes.
-
Voltage Control: Large sodium currents can lead to poor voltage clamp, especially in large cells, which can affect the accuracy of your measurements.[8] If currents are very large, consider reducing the extracellular sodium concentration or using a smaller cell type.
Data Presentation: Properties of SCI-1
The following table summarizes the key electrophysiological properties of this compound.
| Parameter | Value | Conditions |
| IC50 (Resting State) | 15 µM | Holding potential = -120 mV |
| IC50 (Inactivated State) | 0.8 µM | Holding potential = -70 mV |
| On-Rate (k_on) | 2.5 x 10^5 M⁻¹s⁻¹ | At 0 mV from a holding potential of -100 mV |
| Off-Rate (k_off) | 0.5 s⁻¹ | Recovery at -120 mV |
| Use-Dependence | Significant | Block increases at frequencies >1 Hz |
| Effect on Gating | -15 mV shift in V½ of inactivation | At 1 µM concentration |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Determining the IC50 of SCI-1 on Inactivated Channels
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. pH adjusted to 7.2 with CsOH.[1]
-
-
Cell Preparation: Culture cells expressing the target sodium channel on glass coverslips suitable for patch-clamping.
-
Whole-Cell Configuration:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at -120 mV.
-
Compensate for series resistance (>80%) to minimize voltage errors.
-
-
Voltage Protocol:
-
From the holding potential of -120 mV, apply a 500 ms depolarizing pre-pulse to a voltage corresponding to the V½ of steady-state inactivation (e.g., -70 mV) to accumulate inactivated-state block.
-
Immediately follow with a 20 ms test pulse to 0 mV to elicit the sodium current.
-
Repeat this protocol at a low frequency (e.g., 0.1 Hz) to allow for full recovery between pulses.
-
-
Data Acquisition:
-
Record baseline currents in the control external solution.
-
Perfuse the cell with increasing concentrations of SCI-1, allowing the effect to reach steady-state at each concentration (typically 3-5 minutes).
-
Record the peak inward current at each concentration.
-
-
Analysis:
-
Normalize the peak current at each concentration to the control current.
-
Plot the normalized current as a function of SCI-1 concentration and fit the data with the Hill equation to determine the IC50.
-
Protocol 2: Assessing Use-Dependent Block
-
Solutions and Configuration: Use the same solutions and whole-cell configuration as in Protocol 1.
-
Voltage Protocol:
-
Hold the cell at a potential where a significant fraction of channels are in the resting state (e.g., -120 mV).
-
Apply a train of 20-30 depolarizing pulses to 0 mV (20 ms duration) at a frequency of 5 Hz or 10 Hz.
-
-
Data Acquisition:
-
Record the peak current elicited by each pulse in the train, first in the control solution.
-
Perfuse the cell with a concentration of SCI-1 near its resting-state IC50 (e.g., 15 µM).
-
After equilibration, apply the same pulse train and record the currents.
-
-
Analysis:
-
For both control and SCI-1 conditions, normalize the peak current of each pulse to the peak current of the first pulse in the train.
-
Plot the normalized peak current against the pulse number. A more rapid decline in the curve in the presence of SCI-1 indicates use-dependent block.
-
Visualizations
Signaling Pathway
Caption: Mechanism of SCI-1 blocking the intracellular side of a sodium channel.
Experimental Workflow
Caption: Standard workflow for a whole-cell patch-clamp experiment.
Troubleshooting Logic
References
- 1. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
- 2. Frontiers | Characterization of the inhibitory action of compounds on NaV1.2 sodium channels by using an automated patch-clamp assay [frontiersin.org]
- 3. What are Sodium channels blockers and how do they work? [synapse.patsnap.com]
- 4. scientifica.uk.com [scientifica.uk.com]
- 5. docs.axolbio.com [docs.axolbio.com]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of Compound-Specific, Concentration-Independent Biophysical Properties of Sodium Channel Inhibitor Mechanism of Action Using Automated Patch-Clamp Electrophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
"Sodium Channel inhibitor 1" batch-to-batch variability issues
Welcome to the technical support center for Sodium Channel Inhibitor 1 (SCI1). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during experiments with SCI1.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter when using SCI1.
Issue 1: Inconsistent IC50 values between experiments.
You may observe significant variability in the half-maximal inhibitory concentration (IC50) of SCI1 across different experimental runs, even when using the same assay.
Possible Causes and Solutions:
| Cause | Solution |
| Batch-to-Batch Variability of SCI1 | Purity and Identity Confirmation: Each new batch of SCI1 should be independently validated for purity and identity. Impurities or degradation products can significantly alter the apparent potency. A certificate of analysis should be reviewed, and in-house validation is recommended.[1] Functional Assay Validation: Test each new batch in a standardized functional assay to confirm consistent potency. |
| Inconsistent Cell Conditions | Standardize Cell Passaging and Density: Ensure that cells are used within a consistent passage number range and are seeded at the same density for each experiment. Cell density can affect chemoresistance and IC50 values.[2] Monitor Cell Health: Regularly check for signs of stress or contamination. Use cells that are in the logarithmic growth phase. |
| Variability in Assay Protocol | Strict Protocol Adherence: Ensure all experimental parameters, including incubation times, temperature, and reagent concentrations, are kept consistent.[3] Automate where possible: Use automated liquid handlers for reagent addition to minimize human error. |
| Solvent Effects | Consistent Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is the same across all wells and plates. High concentrations of some solvents can affect sodium channel gating. Solvent Control: Always include a vehicle control (medium with the same concentration of solvent as the test wells) to account for any effects of the solvent itself. |
Issue 2: Poor solubility of SCI1 in aqueous solutions.
You are having difficulty dissolving SCI1 or are observing precipitation during your experiment.
Possible Causes and Solutions:
| Cause | Solution |
| Incorrect Solvent | Consult Datasheet: Always refer to the product datasheet for the recommended solvent. While many organic compounds dissolve in DMSO, this is not universal.[4] Test Different Solvents: If solubility remains an issue, test a small amount of SCI1 in other appropriate solvents. |
| Precipitation upon Dilution | Stepwise Dilution: When diluting a stock solution in an aqueous buffer, perform serial dilutions in the original solvent (e.g., DMSO) first before the final dilution into the aqueous medium. This prevents the compound from crashing out of solution.[4] Use of Co-solvents: For in vivo experiments, co-solvents like glycerol, Tween 80, or PEG400 can help maintain solubility. |
| Low-Quality Solvent | Use High-Purity, Anhydrous Solvent: Use fresh, high-purity, anhydrous grade solvents, especially for moisture-sensitive compounds. Contaminating water can reduce solubility and promote degradation.[4] |
Issue 3: No inhibitory effect or weaker than expected effect of SCI1.
SCI1 does not appear to be inhibiting the sodium channels as expected.
Possible Causes and Solutions:
| Cause | Solution |
| Degradation of SCI1 | Proper Storage: Store the solid compound and stock solutions as recommended on the data sheet. For stock solutions, aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[5][6] Many stock solutions are stable for up to 3 months at -20°C.[7] Freshly Prepare Working Solutions: Prepare working solutions fresh for each experiment from a frozen stock. |
| Incorrect Assay Conditions | State-Dependent Inhibition: The potency of many sodium channel inhibitors is state-dependent (resting, open, or inactivated state). Ensure your assay protocol (e.g., voltage protocol in patch-clamp) is designed to promote the channel state that SCI1 preferentially binds to.[8] |
| Cell Line Does Not Express the Target Sodium Channel Subtype | Confirm Target Expression: Verify that your cell line expresses the specific sodium channel subtype that SCI1 is designed to inhibit. |
Frequently Asked Questions (FAQs)
Q1: Why am I seeing a high degree of variability in my results with SCI1?
Variability in results with small molecule inhibitors like SCI1 is a common issue and can stem from several sources. The most frequent causes include batch-to-batch differences in the inhibitor's purity and potency, inconsistent experimental conditions such as cell density and passage number, and slight deviations in assay protocols.[2] It is also known that different batches of even highly purified compounds can exhibit pharmacokinetic variability.
Q2: How should I prepare and store my SCI1 stock solution?
It is recommended to dissolve SCI1 in a high-purity, anhydrous solvent as specified on the product data sheet, typically DMSO.[4] Stock solutions should be aliquoted into single-use volumes and stored at -20°C or -80°C in tightly sealed vials to prevent degradation from moisture and repeated freeze-thaw cycles.[6] For many inhibitors, stock solutions in DMSO can be stored at -20°C for up to three months.[7]
Q3: What quality control measures should I perform on a new batch of SCI1?
For each new batch, it is crucial to verify the identity and purity of the compound. This can be done using techniques like HPLC to check for impurities and mass spectrometry to confirm the molecular weight.[9][10] A functional validation in your specific assay is also highly recommended to ensure the new batch has comparable potency to previous batches.
Q4: My IC50 for SCI1 is different from the published value. What could be the reason?
Discrepancies in IC50 values between labs are common and can be attributed to differences in experimental protocols, cell lines, and specific assay conditions.[3] For sodium channel inhibitors, the voltage protocol used in electrophysiology experiments can significantly impact the measured IC50 due to the state-dependent nature of the block. Even minor differences in parameters like cell culture media or serum percentage can alter inhibitor activity.
Q5: Can the solvent I use affect the activity of SCI1?
Yes, the solvent can have an impact. While DMSO is a common solvent, it can have direct effects on cellular processes and ion channel function at higher concentrations. It is crucial to use the lowest possible concentration of solvent and to include a vehicle control in all experiments to account for any solvent-specific effects.
Data Presentation: Examples of IC50 Variability
The following tables provide examples of reported IC50 variations for well-known sodium channel inhibitors, illustrating the potential for variability that may be observed with SCI1.
Table 1: IC50 Variability of Lidocaine in Different Studies and Conditions
| Cell Line | Assay Method | IC50 (µM) | Reference |
| Rat Cardiac Myocytes | [3H]BTXB Binding | 61 | [8] |
| SH-SY5Y | Resazurin Assay (24h) | 3600 | [11] |
| Unspecified | CCK-8 Assay | 613.77 | [12] |
| PGK | Cytotoxicity Assay (3h) | >10000 | [13] |
Table 2: IC50 Variability of Tetrodotoxin (TTX) on Different Sodium Channel Subtypes
| Channel Subtype | IC50 (nM) | Reference |
| hNav1.7 | 18.6 | [14] |
| hNav1.1 | 5.0 | [14] |
| hNav1.2 | 17.1 | [14] |
| hNav1.3 | 466 | [14] |
| hNav1.4 | 8.7 | [14] |
| hNav1.6 | 90 | [14] |
| hNav1.5 | 1970 | [15] |
Table 3: IC50 Variability of Flecainide Under Different Conditions
| Target/Condition | IC50 (µM) | Reference |
| hNav1.5 | 10.7 | [16] |
| INa (general) | 2-17 | [17] |
| IKr | 1.5 | [18] |
| Ito | 15.2 | [18] |
| ICaL | 27.1 | [18] |
Experimental Protocols
Protocol 1: Purity Assessment of SCI1 by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of a new batch of SCI1.
-
Preparation of Mobile Phase: Prepare the mobile phase as recommended for the specific column and compound properties. A common mobile phase for reverse-phase HPLC is a gradient of acetonitrile in water with 0.1% trifluoroacetic acid.
-
Preparation of SCI1 Sample: Accurately weigh a small amount of SCI1 and dissolve it in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).
-
HPLC System Setup:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Set the detector wavelength to the absorbance maximum of SCI1.
-
-
Injection and Chromatogram Acquisition: Inject a known volume of the SCI1 sample onto the column and run the gradient method.
-
Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity of SCI1 as the percentage of the main peak area relative to the total area of all peaks.
-
The reporting threshold for impurities is typically 0.05%.[1]
-
Protocol 2: Validation of SCI1 Potency using Automated Patch-Clamp Electrophysiology
This protocol describes a method to determine the IC50 of SCI1 on a specific voltage-gated sodium channel (e.g., Nav1.7) expressed in a stable cell line.
-
Cell Preparation: Culture cells expressing the target sodium channel to 70-80% confluency. Harvest the cells and prepare a single-cell suspension.
-
Solution Preparation:
-
Internal Solution (Pipette Solution): Prepare a solution containing ions appropriate for recording sodium currents (e.g., CsF-based to block potassium channels).
-
External Solution (Bath Solution): Prepare a physiological saline solution.
-
SCI1 Solutions: Prepare a series of dilutions of SCI1 in the external solution from a concentrated stock. Include a vehicle control.
-
-
Automated Patch-Clamp Procedure:
-
Load the cell suspension, internal solution, external solution, and SCI1 compound plate into the automated patch-clamp system.
-
The system will perform whole-cell patch-clamping.
-
-
Voltage Protocol: Apply a voltage protocol designed to elicit sodium currents and to test for state-dependent block. A typical protocol involves holding the cell at a negative potential (e.g., -100 mV) and applying a depolarizing pulse (e.g., to 0 mV) to activate the channels.
-
Data Acquisition and Analysis:
-
Record the peak sodium current in the absence (control) and presence of different concentrations of SCI1.
-
Normalize the peak current at each concentration to the control current.
-
Plot the normalized current as a function of SCI1 concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. selleckchem.com [selleckchem.com]
- 8. Class I antiarrhythmic drug receptor: biochemical evidence for state-dependent interaction with quinidine and lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pacificbiolabs.com [pacificbiolabs.com]
- 10. pharmasalmanac.com [pharmasalmanac.com]
- 11. Comparative Metabolomics Study of the Impact of Articaine and Lidocaine on the Metabolism of SH-SY5Y Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Marked difference in saxitoxin and tetrodotoxin affinity for the human nociceptive voltage-gated sodium channel (Nav1.7) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tetrodotoxin: The State-of-the-Art Progress in Characterization, Detection, Biosynthesis, and Transport Enrichment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Translation of flecainide- and mexiletine-induced cardiac sodium channel inhibition and ventricular conduction slowing from nonclinical models to clinical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Mechanisms of flecainide induced negative inotropy: An in silico study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Statistical Analysis of "Sodium Channel Inhibitor 1" Dose-Response Curves
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with "Sodium Channel Inhibitor 1" and conducting dose-response curve analysis.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
A1: this compound, like other drugs in its class, functions by blocking the influx of sodium ions (Na+) through voltage-gated sodium channels.[1][2] This inhibition is typically achieved by the inhibitor binding to the channel protein, which can stabilize the channel in a non-conducting state (such as the inactivated state).[3][4] By impeding the flow of sodium ions, these inhibitors can reduce the excitability of cells, thereby modulating electrical signaling in neurons and muscle cells.[1][5] This mechanism is crucial for their therapeutic effects in conditions like cardiac arrhythmias, epilepsy, and neuropathic pain.[1][5]
Q2: What are the different subtypes of voltage-gated sodium channels, and is this compound selective?
A2: There are nine known subtypes of voltage-gated sodium channels in mammals, designated Nav1.1 through Nav1.9.[6] These subtypes are expressed differently across various tissues, and their specific roles in cellular function can vary. The selectivity of a sodium channel inhibitor for a particular subtype is a critical aspect of its pharmacological profile and can influence its therapeutic efficacy and side-effect profile.[7][8] For instance, inhibitors that selectively target Nav1.7 are being investigated for pain relief, as this subtype is highly expressed in sensory neurons involved in pain signaling.[7][8] The selectivity of "this compound" would need to be determined experimentally by testing its activity against a panel of different sodium channel subtypes.
Q3: How do I determine the optimal concentration range for my dose-response experiments with this compound?
A3: To determine the optimal concentration range, it is recommended to start with a wide range of concentrations, spanning several orders of magnitude (e.g., from picomolar to micromolar). This initial broad screen will help you identify the approximate range where the inhibitor shows activity. Once this range is identified, you can perform a more detailed dose-response curve with a narrower range of concentrations and smaller step increases to accurately determine the EC50 or IC50 value.[9] It is also important to consider the potential for toxicity at higher concentrations, which can affect your results.
Q4: What is the significance of the different states (resting, open, inactivated) of the sodium channel in my experiments?
A4: The binding of many sodium channel inhibitors is state-dependent, meaning the inhibitor may have a different affinity for the channel depending on whether it is in the resting, open, or inactivated state.[3][4][5] This is a critical consideration in experimental design. For example, some inhibitors preferentially bind to the inactivated state of the channel.[3][4] Therefore, experimental protocols that modulate the state of the sodium channels, such as using specific voltage-clamp protocols in electrophysiology, can significantly impact the observed potency of the inhibitor.[4][10][11]
Troubleshooting Guide
Q1: My dose-response curve for this compound is not sigmoidal. What could be the reason?
A1: A non-sigmoidal dose-response curve can arise from several factors. At high concentrations, the inhibitor may be causing non-specific effects or cellular toxicity, leading to a decline in the response that is not related to its primary mechanism of action. Alternatively, the inhibitor may have a complex mechanism of action, such as binding to multiple sites on the sodium channel with different affinities.[12] It is also possible that the concentration range tested is not appropriate to capture the full sigmoidal shape. Ensure you have tested a sufficiently wide range of concentrations and that your assay conditions are optimized to minimize off-target effects.
Q2: I am observing high variability in my EC50/IC50 values for this compound across different experiments. What are the potential sources of this variability?
A2: High variability in EC50/IC50 values can be due to several factors. Inconsistent cell culture conditions, such as passage number and cell density, can alter the expression and function of sodium channels.[7][8] The specific cell line used can also have a significant impact, as different cell lines may express different combinations of sodium channel subtypes.[7][8] Furthermore, subtle variations in experimental parameters, such as incubation times, temperature, and buffer composition, can contribute to variability. Standardizing your experimental protocols and carefully controlling all variables is crucial for obtaining reproducible results.
Q3: The maximum effect (Emax) of this compound in my assay is much lower than expected. Why might this be?
A3: A lower than expected Emax may indicate that this compound is a partial agonist or antagonist, meaning it does not fully inhibit the sodium channel even at saturating concentrations. Alternatively, there may be a population of sodium channels that are resistant to the inhibitor under your experimental conditions. The presence of different sodium channel subtypes with varying sensitivities to the inhibitor in your cell model could also explain this observation.[7][8] Consider using a positive control, a known potent sodium channel blocker, to ensure your assay system is capable of detecting a full response.
Q4: My results with this compound are not consistent with published data for similar compounds. What should I check?
A4: Discrepancies with published data can arise from differences in experimental methodologies. Carefully compare your experimental protocol with the published methods, paying close attention to the cell line used, the specific assay conditions (e.g., voltage-clamp parameters, temperature), and the data analysis methods.[4][10] The specific formulation and purity of your this compound could also differ from that used in other studies. Verifying the identity and purity of your compound is a critical step.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for "this compound" against various human voltage-gated sodium channel subtypes. This data is for illustrative purposes and should be experimentally determined for your specific compound.
Table 1: Potency (IC50) of this compound on Different Nav Subtypes
| Nav Subtype | Cell Line | IC50 (nM) | Hill Slope |
| hNav1.1 | HEK293 | 250 | 1.1 |
| hNav1.2 | HEK293 | 175 | 1.0 |
| hNav1.3 | CHO | 85 | 1.2 |
| hNav1.5 | HEK293 | >10,000 | N/A |
| hNav1.7 | HEK293 | 15 | 0.9 |
Table 2: State-Dependent Inhibition by this compound on hNav1.7
| Channel State | Holding Potential (mV) | IC50 (nM) |
| Resting State | -120 | 150 |
| Inactivated State | -60 | 12 |
Experimental Protocols
Automated Patch-Clamp Electrophysiology for Dose-Response Analysis
This protocol outlines a general procedure for determining the dose-response curve of "this compound" using an automated patch-clamp system.
1. Cell Preparation:
-
Culture cells stably expressing the human sodium channel subtype of interest (e.g., hNav1.7 in HEK293 cells) under standard conditions.
-
On the day of the experiment, harvest the cells using a gentle, non-enzymatic dissociation solution to ensure cell viability and membrane integrity.
-
Resuspend the cells in an appropriate external recording solution at a suitable density for the automated patch-clamp system.
2. Solution Preparation:
-
Prepare the internal and external recording solutions with appropriate ionic compositions to isolate sodium currents.
-
Prepare a series of dilutions of "this compound" in the external solution, typically starting from a high concentration stock solution in DMSO. Ensure the final DMSO concentration is consistent across all solutions and does not exceed a level that affects cell health (e.g., <0.1%).
3. Automated Patch-Clamp Experiment:
-
Prime the fluidics of the automated patch-clamp system with the internal and external solutions.
-
Load the cell suspension and the compound solutions onto the instrument.
-
The instrument will automatically perform the following steps for each cell:
-
Achieve a whole-cell patch-clamp configuration.
-
Apply a voltage-clamp protocol to elicit sodium currents. A typical protocol involves holding the cell at a hyperpolarized potential (e.g., -120 mV) and then applying a depolarizing step (e.g., to 0 mV) to activate the channels.
-
Apply a pre-compound control solution (vehicle) and record baseline sodium currents.
-
Apply increasing concentrations of "this compound" and record the resulting inhibition of the sodium current.
-
4. Data Analysis:
-
For each concentration of the inhibitor, calculate the percentage of inhibition of the peak sodium current relative to the baseline current.
-
Plot the percentage of inhibition as a function of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response equation (e.g., the Hill equation) to determine the IC50 value and the Hill slope.
Visualizations
Caption: Experimental workflow for dose-response analysis of a sodium channel inhibitor.
Caption: Simplified signaling pathway of a voltage-gated sodium channel and its inhibition.
Caption: Logical troubleshooting guide for unexpected dose-response curve results.
References
- 1. What are Sodium channels blockers and how do they work? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. The Receptor Site and Mechanism of Action of Sodium Channel Blocker Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fast- or Slow-inactivated State Preference of Na+ Channel Inhibitors: A Simulation and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]
- 6. researchgate.net [researchgate.net]
- 7. Equivalent excitability through different sodium channels and implications for the analgesic efficacy of selective drugs [elifesciences.org]
- 8. Similar excitability through different sodium channels and implications for the analgesic efficacy of selective drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 10. Frontiers | Characterization of Compound-Specific, Concentration-Independent Biophysical Properties of Sodium Channel Inhibitor Mechanism of Action Using Automated Patch-Clamp Electrophysiology [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. pnas.org [pnas.org]
Technical Support Center: Minimizing "Sodium Channel Inhibitor 1" Impact on Cardiac Sodium Channels
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the impact of "Sodium Channel Inhibitor 1" on cardiac sodium channels during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary cardiac sodium channel of concern for off-target effects of "Sodium Channel Inhibator 1"?
The primary channel of concern is the human voltage-gated sodium channel Nav1.5, encoded by the SCN5A gene.[1][2] This channel is crucial for the initiation and propagation of the cardiac action potential.[1][2] Off-target inhibition of Nav1.5 can lead to a slowing of cardiac conduction, which may manifest as a prolongation of the PR interval and/or widening of the QRS complex on an electrocardiogram (ECG).[2]
Q2: How can I assess the selectivity of "this compound" for its intended target versus cardiac Nav1.5?
Selectivity is typically determined by comparing the half-maximal inhibitory concentration (IC50) of the inhibitor against the target sodium channel subtype versus the Nav1.5 channel. A higher IC50 value for Nav1.5 indicates greater selectivity for the intended target. These values are commonly determined using patch-clamp electrophysiology on cells expressing the specific sodium channel subtypes.
Q3: What is "use-dependent" block, and why is it important for assessing the cardiac liability of "this compound"?
Use-dependent block refers to the phenomenon where the inhibitory effect of a compound increases with the frequency of channel stimulation (i.e., higher heart rates).[1] This is a critical consideration for cardiac safety, as an inhibitor that shows minimal effect at a resting heart rate may become significantly more potent and potentially proarrhythmic at higher heart rates. Assessing use-dependent block is a key part of a thorough cardiac risk assessment.
Q4: Are there any strategies to modify "this compound" to reduce its cardiac effects?
While modifying the core structure of an inhibitor is a complex medicinal chemistry endeavor, understanding the molecular determinants of binding can provide insights. For some inhibitors, subtle structural changes can alter their affinity for different sodium channel isoforms. Additionally, strategies are being explored that involve targeting non-porous regions of the channel to enhance subtype selectivity.[3]
Troubleshooting Guides
In Vitro Patch-Clamp Experiments
Problem: I am seeing significant rundown of the Nav1.5 current during my patch-clamp recordings.
-
Possible Cause: Intracellular dialysis and loss of essential cellular components.
-
Solution:
-
Use Perforated Patch-Clamp: This technique minimizes intracellular dialysis by using pore-forming agents like amphotericin B or gramicidin in the pipette solution to gain electrical access without rupturing the cell membrane.
-
Optimize Pipette Solution: Ensure your intracellular solution contains ATP and GTP to support cellular metabolism and channel function.
-
Limit Recording Time: Keep recording times for each cell as short as is feasible to obtain the necessary data.
-
Problem: The IC50 value for "this compound" on Nav1.5 varies significantly between experiments.
-
Possible Causes: Inconsistent experimental conditions, such as holding potential, voltage protocol, and temperature.[4]
-
Solutions:
-
Standardize Holding Potential: The holding potential can affect the availability of different channel states. A holding potential of -120 mV is often used to ensure most channels are in the resting state before a depolarizing pulse.[5]
-
Consistent Voltage Protocols: Use the same voltage protocol for all experiments to ensure comparability. The CiPA (Comprehensive in vitro Proarrhythmia Assay) step-ramp protocol is a recommended standard for assessing Nav1.5 currents.[4]
-
Maintain Physiological Temperature: Compound potency can be temperature-dependent. Maintaining a consistent physiological temperature (around 37°C) is recommended for more clinically relevant data.[4]
-
Sufficient Incubation Time: Ensure the inhibitor has reached a steady-state effect. While a 5-6 minute incubation is often sufficient, some slow-acting compounds may require longer.[4]
-
Problem: I am having difficulty distinguishing between tonic and use-dependent block.
-
Solution:
-
Tonic Block Assessment: To measure tonic block, apply the inhibitor to cells held at a hyperpolarized potential (e.g., -120 mV) and deliver infrequent depolarizing pulses (e.g., every 30 seconds). This assesses the block of channels in the resting state.[6]
-
Use-Dependent Block Assessment: To measure use-dependent block, apply a train of depolarizing pulses at a higher frequency (e.g., 1-10 Hz) after establishing tonic block. A progressive decrease in current amplitude during the pulse train indicates use-dependent block.[7]
-
In Vivo Cardiovascular Monitoring
Problem: I am observing PR interval prolongation but no QRS widening in my in vivo studies. Is this still a concern for Nav1.5 inhibition?
-
Possible Cause: At lower exposures, some sodium channel blockers may first manifest their effects on the atria and AV node, leading to PR prolongation, before affecting ventricular conduction (QRS widening) at higher concentrations.[2]
-
Solution:
-
Dose-Response Evaluation: Conduct a thorough dose-response study to determine if QRS widening appears at higher concentrations.
-
Consider Calcium Channel Effects: Drug-induced PR prolongation can also be caused by the inhibition of calcium channels (hCav1.2). It is advisable to test the activity of "this compound" on cardiac calcium channels to differentiate between the two effects.[2]
-
Problem: The in vivo cardiac effects of "this compound" in my animal model do not seem to correlate with my in vitro Nav1.5 data.
-
Possible Causes:
-
Species Differences: The amino acid sequences of Nav1.5 can vary between species, potentially altering inhibitor potency.
-
Plasma Protein Binding: High plasma protein binding can reduce the free concentration of the inhibitor available to interact with the channel in vivo.
-
Metabolism: The inhibitor may be rapidly metabolized in vivo, leading to lower than expected plasma concentrations.
-
-
Solutions:
-
Determine Species-Specific IC50: If possible, test the inhibitor against the Nav1.5 ortholog of the animal model being used.
-
Measure Free Plasma Concentrations: Correlate the observed in vivo effects with the measured free plasma concentration of the inhibitor, not just the total dose administered.
-
Pharmacokinetic Analysis: Conduct pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the inhibitor in the chosen animal model.
-
Quantitative Data Summary
The following tables provide example selectivity data for a hypothetical "this compound" and for the known anticonvulsant lamotrigine, which has known off-target effects on Nav1.5.
Table 1: Hypothetical Selectivity Profile of "this compound"
| Sodium Channel Subtype | IC50 (µM) |
| Nav1.1 (Neuronal) | 0.1 |
| Nav1.2 (Neuronal) | 0.2 |
| Nav1.7 (Neuronal - Pain) | 0.05 |
| Nav1.5 (Cardiac) | 5.0 |
Table 2: Reported IC50 Values for Lamotrigine
| Sodium Channel Subtype | IC50 (µM) |
| Nav1.5 (Peak Current) | 142 ± 36 |
Note: Data for lamotrigine is from a study on HEK293 cells stably expressing human Nav1.5.[8]
Key Experimental Protocols
Protocol 1: Assessing Tonic and Use-Dependent Block of Nav1.5 using Whole-Cell Patch-Clamp
1. Cell Preparation:
- Use a stable cell line expressing human Nav1.5 (e.g., HEK293 or CHO cells).
- Culture cells to 50-80% confluency.
- Harvest cells using a gentle dissociation method.
2. Solutions:
- External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
- Internal Solution (in mM): 120 CsF, 10 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH adjusted to 7.2 with CsOH).
3. Electrophysiological Recording:
- Obtain a whole-cell patch-clamp configuration with a giga-ohm seal (>1 GΩ).
- Set the holding potential to -120 mV to ensure channels are in the resting state.
- Compensate for series resistance (>60-70%).
4. Voltage Protocol for Tonic Block:
- From the holding potential of -120 mV, apply a 20 ms depolarizing step to -10 mV every 30 seconds to elicit the peak Nav1.5 current.
- Establish a stable baseline current for at least 3 minutes.
- Perfuse the cell with increasing concentrations of "this compound".
- At each concentration, allow the block to reach a steady state before recording the current amplitude.
5. Voltage Protocol for Use-Dependent Block:
- After establishing a baseline tonic block with a specific concentration of the inhibitor, switch to a higher frequency stimulation protocol.
- From the holding potential of -120 mV, apply a train of 20 ms depolarizing pulses to -10 mV at a frequency of 5 Hz for 20 seconds.
- Measure the peak current for each pulse in the train.
- Calculate the percentage of block for each pulse relative to the first pulse in the train.
6. Data Analysis:
- For tonic block, plot the percentage of current inhibition against the inhibitor concentration and fit the data with the Hill equation to determine the IC50.
- For use-dependent block, plot the percentage of block as a function of the pulse number to visualize the development of the block over time.
Visualizations
Caption: Preclinical cardiac safety assessment workflow for a sodium channel inhibitor.
Caption: State-dependent binding of a sodium channel inhibitor.
Caption: Decision tree for troubleshooting inconsistent in vitro patch-clamp results.
References
- 1. An overview of drug‐induced sodium channel blockade and changes in cardiac conduction: Implications for drug safety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardiac Safety Implications of hNav1.5 Blockade and a Framework for Pre-Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to Boost Efficacy of a Sodium Channel Blocker: The Devil Is in the Details - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reliable identification of cardiac conduction abnormalities in drug discovery using automated patch clamp II: Best practices for Nav1.5 peak current in a high throughput screening environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. rupress.org [rupress.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Therapeutic Index of Sodium Channel Inhibitor 1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving "Sodium Channel Inhibitor 1." For the purpose of providing concrete examples and quantitative data, this guide will utilize Lidocaine as a representative "this compound," given its well-characterized profile.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for "this compound" (e.g., Lidocaine)?
A1: "this compound" primarily functions by blocking voltage-gated sodium channels (VGSCs) within the neuronal membrane.[1][2] This inhibition prevents the influx of sodium ions necessary for the depolarization of the neuron, thereby halting the generation and propagation of action potentials.[1][3] This blockade of nerve impulses results in a local anesthetic effect.[2]
Q2: What are the common off-target effects observed with "this compound"?
A2: Common off-target effects can include cardiotoxicity, neurotoxicity, and cytotoxicity.[4][5] At higher concentrations, Lidocaine can affect cardiac myocytes by slowing the rise of the cardiac action potential, which can lead to arrhythmias and hypotension.[4][6] Neurotoxicity can manifest as central nervous system stimulation followed by depression.[4] Additionally, some studies suggest that Lidocaine can induce apoptosis and suppress mitochondrial function in certain cell types.[7][8]
Q3: How can the therapeutic index of "this compound" be enhanced?
A3: Enhancing the therapeutic index involves maximizing the on-target effects while minimizing off-target toxicity. Key strategies include:
-
Exploiting State-Dependent Inhibition: Sodium channels exist in different states (resting, open, and inactivated).[9] "this compound" often has a higher affinity for the open and inactivated states, which are more prevalent in rapidly firing neurons (e.g., in pain pathways).[9][10] By designing experiments that leverage this "use-dependence," the inhibitor can be targeted more effectively to the desired channels.
-
Isoform Selectivity: Targeting specific isoforms of sodium channels that are predominantly expressed in the target tissue (e.g., Nav1.7 in peripheral nerves for pain) can reduce effects on other tissues like the heart (which primarily expresses Nav1.5).
-
Co-administration with Adjuvants: Using adjuvants like epinephrine can cause local vasoconstriction, reducing the systemic absorption of the inhibitor and thereby lowering the risk of systemic toxicity.[11] Other potential adjuvants include dexamethasone and clonidine, which may prolong the analgesic effect.[12]
-
Optimizing Formulation: Liposomal encapsulation or other drug delivery technologies can help to localize the inhibitor at the target site and control its release, minimizing systemic exposure.[13]
Troubleshooting Guide
Issue 1: Inconsistent or weak inhibition of sodium currents in patch-clamp experiments.
-
Question: My patch-clamp recordings show variable or weaker than expected block of sodium currents with "this compound." What could be the cause?
-
Answer:
-
Use-Dependence Not Being Utilized: The inhibitory effect of many sodium channel blockers is "use-dependent," meaning they bind more effectively to channels that are frequently opening and closing.[14] If your voltage protocol involves infrequent stimulation, you may be underestimating the inhibitor's potency. Try increasing the frequency of depolarization to enhance the block.
-
Incorrect Holding Potential: The holding potential of your patch-clamp protocol determines the proportion of channels in the resting versus inactivated state. Since "this compound" may have different affinities for these states, an inappropriate holding potential can affect the observed inhibition.[15] Experiment with different holding potentials to find the optimal condition for observing the desired block.
-
Drug Washout/Instability: Ensure that your perfusion system is delivering a stable concentration of the inhibitor to the cell. Inadequate perfusion or degradation of the compound in the experimental solution can lead to inconsistent results.
-
Issue 2: High cellular toxicity observed in in vitro assays at concentrations expected to be therapeutic.
-
Question: I'm observing significant cell death in my cell viability assays (e.g., MTT assay) at concentrations where I expect to see only sodium channel inhibition. Why is this happening and how can I mitigate it?
-
Answer:
-
Off-Target Mitochondrial Effects: Lidocaine has been shown to impair mitochondrial function, leading to decreased ATP synthesis, loss of mitochondrial membrane potential, and induction of apoptosis.[2][7] This can occur at concentrations that are also effective at blocking sodium channels.
-
Troubleshooting Steps:
-
Confirm Cytotoxicity Mechanism: Use assays that specifically measure mitochondrial health (e.g., JC-1 staining for mitochondrial membrane potential) or apoptosis (e.g., caspase activity assays) to confirm if mitochondrial toxicity is the primary driver of cell death.[8]
-
Time- and Concentration-Response: Perform a detailed time-course and concentration-response experiment to identify a therapeutic window where you observe sodium channel inhibition with minimal cytotoxicity.
-
Use a More Selective Analog: If available, test analogs of "this compound" that have been designed for greater selectivity for the sodium channel over other targets.
-
-
Issue 3: Unexpected cardiovascular side effects in in vivo animal models.
-
Question: My in vivo experiments are showing unexpected hypotension and cardiac arrhythmias after administration of "this compound." How can I address this?
-
Answer:
-
Systemic Exposure: The observed cardiotoxicity is likely due to high systemic concentrations of the inhibitor reaching the heart and blocking cardiac sodium channels (primarily Nav1.5).[4]
-
Troubleshooting Steps:
-
Pharmacokinetic Analysis: Measure the plasma concentration of "this compound" over time to understand its absorption, distribution, metabolism, and excretion (ADME) profile. This will help you correlate the observed side effects with specific drug levels.
-
Local Administration: If the therapeutic goal is localized anesthesia, consider local administration techniques (e.g., subcutaneous injection) combined with a vasoconstrictor like epinephrine to limit systemic uptake.[11]
-
Dose Adjustment: Carefully titrate the dose to find the minimum effective dose that achieves the desired therapeutic effect without causing significant cardiovascular side effects.
-
-
Data Presentation
Table 1: Comparative Efficacy and Cytotoxicity of Lidocaine
| Parameter | Value | Cell Type/System | Experimental Condition | Reference |
| On-Target Efficacy (IC50) | ||||
| Tonic Block (Resting State) | 210 µM | Rat DRG Neurons (TTXr) | Patch Clamp | [16] |
| Phasic Block (Inactivated State) | 60 µM | Rat DRG Neurons (TTXr) | Patch Clamp | [16] |
| NaV1.5 Inhibition | 20 µM | HEK-293 cells | Patch Clamp (-80mV holding) | [15] |
| Off-Target Cytotoxicity (IC50) | ||||
| Human Breast Cancer Cells (MDA-MB-231) | 8.5 mM | MDA-MB-231 | MTT Assay | [17] |
| Human Breast Cancer Cells (BT-474) | 6.5 mM | BT-474 | MTT Assay | [17] |
| Human Skin Fibroblasts (CCD-1064sk) | 613.77 µM | CCD-1064sk | CCK-8 Assay | [18] |
Experimental Protocols
1. Patch-Clamp Electrophysiology for Assessing On-Target Efficacy
-
Objective: To measure the inhibitory effect of "this compound" on voltage-gated sodium currents.
-
Methodology:
-
Cell Preparation: Culture cells expressing the target sodium channel (e.g., HEK-293 cells transfected with the SCN5A gene for Nav1.5) on glass coverslips.
-
Recording Setup: Use a whole-cell patch-clamp setup with an amplifier, data acquisition system, and perfusion system.
-
Pipette and Bath Solutions:
-
Voltage Protocol:
-
Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure most channels are in the resting state.
-
Apply a series of depolarizing voltage steps (e.g., to 0 mV) to elicit sodium currents.
-
To assess use-dependence, apply a train of short depolarizing pulses at a specific frequency (e.g., 10 Hz).
-
-
Data Acquisition: Record the peak inward sodium current before and after applying various concentrations of "this compound" via the perfusion system.
-
Analysis: Plot the percentage of current inhibition as a function of drug concentration and fit the data to a dose-response curve to determine the IC50 value.
-
2. MTT Assay for Assessing In Vitro Cytotoxicity
-
Objective: To determine the effect of "this compound" on cell viability and proliferation.
-
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 10^4–10^5 cells/well in 100 µL of culture medium.[20]
-
Compound Treatment: Add various concentrations of "this compound" to the wells and incubate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[1][20]
-
Solubilization: Add 100 µL of solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[20]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to an untreated control and plot it against the drug concentration to determine the IC50 for cytotoxicity.
-
Visualizations
Caption: On-target vs. off-target effects of this compound.
Caption: Workflow for determining the therapeutic index.
Caption: State-dependent inhibition of sodium channels.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. Lidocaine effects on brain mitochondrial metabolism in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are Sodium channels blockers and how do they work? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Sodium Channel Blocker Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Lidocaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Lidocaine enhances apoptosis and suppresses mitochondrial functions of human neutrophil in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 9. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]
- 11. Additives to Local Anesthetics for Peripheral Nerve Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 12. wjgnet.com [wjgnet.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. Potent Inactivation-Dependent Inhibition of Adult and Neonatal NaV1.5 Channels by Lidocaine and Levobupivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Complex blockade of TTX-resistant Na+ currents by lidocaine and bupivacaine reduce firing frequency in DRG neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Apoptosis, Proliferation, and Autophagy Are Involved in Local Anesthetic-Induced Cytotoxicity of Human Breast Cancer Cells [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. pubcompare.ai [pubcompare.ai]
- 20. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
Validation & Comparative
For Researchers, Scientists, and Drug Development Professionals
The voltage-gated sodium channel Nav1.7 has emerged as a critical target in the development of novel analgesics. Its pivotal role in human pain signaling, underscored by genetic studies of individuals with insensitivity to pain, has spurred the development of selective inhibitors. This guide provides an objective comparison of "Sodium Channel inhibitor 1," a novel 3-Oxoisoindoline-1-carboxamide, with other prominent Nav1.7 blockers. The following sections present quantitative data, detailed experimental methodologies, and visual representations of key pathways to aid researchers in their evaluation of these compounds.
Quantitative Comparison of Nav1.7 Inhibitors
The in vitro potency and selectivity of Nav1.7 inhibitors are crucial determinants of their potential therapeutic window. The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and other notable Nav1.7 blockers against the target channel and other sodium channel isoforms.
| Compound | Chemical Class | Nav1.7 IC50 (human) | Reference |
| This compound | 3-Oxoisoindoline-1-carboxamide | 0.16 µM (at -90mV holding potential) | [1] |
| PF-05089771 | Arylsulfonamide | 11 nM | [2][3] |
| Tsp1a | Peptide (from Tarantula Venom) | 10 nM | [1][4][5] |
| JNJ63955918 | Peptide (ProTx-II analog) | ~10 nM | [6][7][8] |
| ProTx-II | Peptide (from Tarantula Venom) | 0.3 nM | [9][10][11] |
| TC-N 1752 | N/A | 0.17 µM | [12][13][14][15] |
| GX-201 | N/A | <3.2 nM | [16][17][18] |
| XEN-907 | Spirooxindole | 3 nM | [19][20][21][22][23] |
| ICA-121431 | N/A | 12 µM | [24][25] |
Table 1: Potency of Various Inhibitors against human Nav1.7.
A critical aspect of developing Nav1.7-targeted therapies is ensuring high selectivity over other sodium channel subtypes to minimize off-target effects. The following table presents the selectivity profile of the compared inhibitors.
| Compound | Nav1.1 IC50 | Nav1.2 IC50 | Nav1.3 IC50 | Nav1.4 IC50 | Nav1.5 IC50 | Nav1.6 IC50 | Nav1.8 IC50 | Reference |
| PF-05089771 | 0.85 µM | 0.11 µM | 11 µM | 10 µM | 25 µM | 0.16 µM | >10 µM | |
| Tsp1a | 452 nM | 245 nM | >2 µM | >2 µM | >2 µM | >2 µM | >2 µM | [1][4][26] |
| JNJ63955918 | 19.8-fold selective vs Nav1.1 | N/A | N/A | N/A | 497.6-fold selective vs Nav1.5 | N/A | N/A | [6][7] |
| ProTx-II | 30-150 nM | 30-150 nM | 30-150 nM | 30-150 nM | 30-150 nM | 30-150 nM | 30-150 nM | [9] |
| TC-N 1752 | N/A | N/A | 0.3 µM | 0.4 µM | 1.1 µM | N/A | 2.2 µM | [12][13][14] |
| GX-201 | 10-fold selective vs Nav1.1 | 10-fold selective vs Nav1.2 | N/A | N/A | N/A | 10-fold selective vs Nav1.6 | N/A | [16] |
| ICA-121431 | 23 nM | 240 nM | 13 nM | >10 µM | >10 µM | >10 µM | >10 µM | [24] |
Table 2: Selectivity Profile of Nav1.7 Inhibitors against other human Nav subtypes. (N/A indicates data not available from the searched sources).
Experimental Protocols
The data presented in this guide are derived from established experimental methodologies. Below are detailed protocols for two key assays used to characterize Nav1.7 inhibitors.
Electrophysiology: Whole-Cell Patch-Clamp Assay
This technique is fundamental for determining the potency and mechanism of action of ion channel modulators.
Objective: To measure the inhibitory effect of a compound on Nav1.7 channels expressed in a heterologous system (e.g., HEK293 cells).
Methodology:
-
Cell Culture: HEK293 cells stably expressing the human Nav1.7 channel are cultured under standard conditions.
-
Cell Preparation: Cells are dissociated and plated onto glass coverslips for recording.
-
Recording Setup: Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system. Borosilicate glass pipettes with a resistance of 2-4 MΩ are filled with an internal solution typically containing (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, adjusted to pH 7.3 with CsOH. The external solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.
-
Voltage Protocol: To assess the potency of a state-dependent inhibitor, a voltage protocol is applied where the holding potential is set to a level that induces a specific channel state (e.g., -90mV for a partially inactivated state). A depolarizing test pulse (e.g., to 0 mV) is then applied to elicit a sodium current.
-
Compound Application: The test compound is perfused into the recording chamber at various concentrations. The effect of the compound on the peak sodium current is measured.
-
Data Analysis: The concentration-response data are fitted to the Hill equation to determine the IC50 value.
Caption: Workflow for Electrophysiological Characterization.
In Vivo Analgesia: Formalin Test
The formalin test is a widely used animal model of nociception that assesses a compound's efficacy in reducing both acute and persistent pain.
Objective: To evaluate the analgesic effect of a Nav1.7 inhibitor in a rodent model of inflammatory pain.
Methodology:
-
Animal Acclimation: Male Sprague-Dawley rats or C57BL/6 mice are acclimated to the testing environment.
-
Compound Administration: The test compound or vehicle is administered via a specific route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before the formalin injection.
-
Formalin Injection: A dilute solution of formalin (e.g., 5% in saline, 50 µL) is injected subcutaneously into the plantar surface of the hind paw.[27]
-
Behavioral Observation: Immediately after the injection, the animal is placed in an observation chamber, and the amount of time spent licking, biting, or flinching the injected paw is recorded. The observation period is typically divided into two phases: the early phase (0-5 minutes), representing acute nociception, and the late phase (15-60 minutes), reflecting inflammatory pain and central sensitization.[28][29][30]
-
Data Analysis: The total time spent in nociceptive behaviors is calculated for both phases. The effect of the test compound is compared to the vehicle control group to determine the percentage of inhibition of the pain response.
Caption: Workflow for the Formalin Test.
Nav1.7 Signaling in Nociception
Nav1.7 channels are densely expressed in peripheral nociceptive neurons, where they play a crucial role in amplifying generator potentials and setting the threshold for action potential firing.
Caption: Role of Nav1.7 in Pain Signal Transduction.
As the diagram illustrates, a noxious stimulus activates receptors on the peripheral terminals of nociceptive neurons, leading to an initial depolarization. Nav1.7, due to its biophysical properties, amplifies these subthreshold depolarizations, bringing the neuron to its action potential threshold.[31][32] The resulting action potential propagates along the axon to the spinal cord, where it triggers the release of neurotransmitters, thereby transmitting the pain signal to the central nervous system. Selective blockers of Nav1.7 aim to interrupt this process at a very early stage, preventing the amplification of the initial pain signal.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Selective Nav1.7 Inhibitor, PF-05089771, Interacts Equivalently with Fast and Slow Inactivated Nav1.7 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological Inhibition of the Voltage-Gated Sodium Channel NaV1.7 Alleviates Chronic Visceral Pain in a Rodent Model of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Inhibition of the Voltage-Gated Sodium Channel NaV1.7 Alleviates Chronic Visceral Pain in a Rodent Model of Irritable Bowel Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Insensitivity to pain induced by a potent selective closed-state Nav1.7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Computational design of peptides to target NaV1.7 channel with high potency and selectivity for the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ProTx-II, a selective inhibitor of NaV1.7 sodium channels, blocks action potential propagation in nociceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The road to evolution of ProTx2: how to be a subtype-specific inhibition of human Nav1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. TC-N 1752 | Voltage-gated Sodium (NaV) Channels | Tocris Bioscience [tocris.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. medkoo.com [medkoo.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. adooq.com [adooq.com]
- 21. medchemexpress.com [medchemexpress.com]
- 22. medchemexpress.com [medchemexpress.com]
- 23. Discovery of XEN907, a spirooxindole blocker of NaV1.7 for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. medchemexpress.com [medchemexpress.com]
- 25. medkoo.com [medkoo.com]
- 26. researchgate.net [researchgate.net]
- 27. farm.ucl.ac.be [farm.ucl.ac.be]
- 28. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 30. meliordiscovery.com [meliordiscovery.com]
- 31. pubs.acs.org [pubs.acs.org]
- 32. physoc.org [physoc.org]
Comparative Analysis: Lacosamide ("Sodium Channel Inhibitor 1") and Local Anesthetics
A Guide for Researchers and Drug Development Professionals
Voltage-gated sodium channels (VGSCs) are critical for the initiation and propagation of action potentials in excitable cells, making them a key target for a wide array of therapeutics. Among these are local anesthetics and certain antiepileptic drugs. This guide provides a detailed comparative analysis of Lacosamide, a newer antiepileptic drug with a unique mechanism of action, and Lidocaine, a prototypical local anesthetic. The comparison focuses on their distinct mechanisms of inhibiting sodium channels, supported by experimental data, to inform future research and drug development.
Differentiating Mechanisms of Action
While both Lacosamide and Lidocaine target VGSCs, their molecular mechanisms of inhibition are fundamentally different. Lidocaine acts as a direct pore blocker, whereas Lacosamide modulates the gating properties of the channel.
Lidocaine: As a classic local anesthetic, Lidocaine's mechanism is well-described by the modulated receptor hypothesis.[1] It physically obstructs the ion permeation pathway from the intracellular side.[1][2] Lidocaine exhibits a strong state-dependent affinity, binding more tightly to the open and fast-inactivated states of the sodium channel than to the resting state.[1][2][3][4][5] This preferential binding stabilizes the inactivated state, preventing the channel from returning to the resting state and thereby inhibiting subsequent action potentials.[2] This property is responsible for its "use-dependent" or "phasic" block, where inhibition is more pronounced in rapidly firing neurons.[3][5][6]
Lacosamide: In contrast, Lacosamide exhibits a novel mechanism of action by selectively enhancing the slow inactivation of VGSCs.[7][8][9][10][11][12][13][14][15] Slow inactivation is a distinct process from the rapid, millisecond-scale fast inactivation targeted by Lidocaine and other traditional sodium channel blockers like carbamazepine and phenytoin.[10] It occurs over a slower time course (seconds to minutes) and is thought to be a key mechanism for regulating long-term neuronal excitability.[10] Lacosamide stabilizes the slow-inactivated state, which reduces the number of available channels without significantly affecting fast inactivation gating.[7][8][12] This unique mechanism allows Lacosamide to modulate neuronal excitability, particularly in neurons that are persistently depolarized, a hallmark of epileptic seizures.[12]
Figure 1: Mechanisms of VGSC Inhibition.
Comparative Performance: Experimental Data
The distinct mechanisms of Lacosamide and Lidocaine lead to different functional consequences and potencies, which can be quantified using electrophysiological techniques.
| Feature | Lacosamide ("Sodium Channel Inhibitor 1") | Lidocaine (Local Anesthetic) |
| Primary Mechanism | Selective enhancement of slow inactivation[7][9][10][12] | Pore block of the channel[1][3][6] |
| Primary Target State | Slow-inactivated state[8][10] | Open and Fast-inactivated states[1][2][5] |
| Effect on Fast Inactivation | Minimal to no effect[7][8][12] | Stabilizes and enhances[2][16][17] |
| Use-Dependence | Not use-dependent in the same manner as traditional blockers[12] | Prominent use-dependent block[3][5] |
| Binding Site | Putative distinct site involving VSD4 and pore residues[18] | Inner pore, involving S6 segments of domains III and IV[3][4][19][20] |
| Primary Therapeutic Use | Antiepileptic[10][11][14] | Local anesthetic, Antiarrhythmic (Class Ib)[6][17] |
Table 1. High-level comparison of Lacosamide and Lidocaine properties.
Quantitative analysis reveals differences in potency (IC50) and effects on channel gating. It is important to note that IC50 values can vary significantly based on the experimental conditions, such as the specific VGSC isoform, cell type, and the holding potential used in the voltage-clamp experiment.
| Parameter | Lacosamide | Lidocaine |
| IC50 vs. Nav1.5 (cardiac) | ~70-80 µM (at holding potentials of -90 to -50 mV)[21] | ~10 µM (at depolarized potentials where inactivation is nearly complete); >300 µM (at hyperpolarized potentials)[5] |
| IC50 vs. Nav1.7 (neuronal) | 61% inhibition at 100 µM (at -70 mV holding potential)[16] | IC50 values for use-dependent block are in the low micromolar range[22] |
| Effect on V½ of Fast Inactivation | Minimal effect or small hyperpolarizing shift (-9.1 mV at 100 µM on Nav1.7)[12][16] | Causes a significant hyperpolarizing shift (-15.2 mV at 1mM on Nav1.7)[23] |
| Effect on V½ of Slow Inactivation | Significant hyperpolarizing shift (-33 mV at 100 µM)[9] | May reduce the transition to slow inactivation[23] |
Table 2. Summary of quantitative electrophysiological data for Lacosamide and Lidocaine.
Experimental Protocols: Whole-Cell Patch-Clamp Electrophysiology
The data presented above are typically generated using the whole-cell patch-clamp technique, the gold standard for studying ion channel function and pharmacology.[24] This method allows for the precise control of the cell's membrane potential and the recording of ionic currents flowing through channels.
Key Steps in the Protocol:
-
Cell Preparation: A cell line stably expressing the specific sodium channel isoform of interest (e.g., HEK293 cells expressing Nav1.7) is cultured and prepared for recording.[25][26][27]
-
Recording Setup: A glass micropipette filled with an intracellular solution is brought into contact with a cell. A high-resistance "giga-seal" is formed, and the cell membrane under the pipette is ruptured to gain electrical access to the cell's interior ("whole-cell" configuration).[27]
-
Solutions: The extracellular solution mimics physiological conditions, while the intracellular (pipette) solution is designed to isolate sodium currents (e.g., by replacing potassium with cesium).[27]
-
Voltage Protocols: A series of voltage commands are applied to the cell to elicit and measure different aspects of sodium channel function and inhibition:
-
Current-Voltage (I-V) Relationship: To determine the voltage at which the peak sodium current occurs.
-
Steady-State Fast Inactivation: A series of conditioning pre-pulses to various voltages are applied before a test pulse to determine the voltage at which half of the channels are inactivated (V½).[27][28]
-
Slow Inactivation: Similar to fast inactivation but with much longer pre-pulses (seconds to minutes).[9][28]
-
Use-Dependent Block: A train of repetitive depolarizing pulses is applied to measure the cumulative block of the channel, characteristic of drugs like Lidocaine.[18]
-
-
Data Acquisition and Analysis: Currents are recorded, and software is used to analyze parameters like peak current amplitude, inactivation kinetics, and V½. Dose-response curves are generated to calculate IC50 values.[27][29]
References
- 1. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Setting up for the block: the mechanism underlying lidocaine's use-dependent inhibition of sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular determinants of state-dependent block of Na+ channels by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lidocaine block of cardiac sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. researchgate.net [researchgate.net]
- 8. Lacosamide-Selectively-Enhances-Sodium-Channel-Slow-Inactivation [aesnet.org]
- 9. Comparative study of lacosamide and classical sodium channel blocking antiepileptic drugs on sodium channel slow inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Lacosamide? [synapse.patsnap.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Lacosamide: A New Approach to Target Voltage-Gated Sodium Currents in Epileptic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Lacosamide as treatment for partial epilepsy: mechanisms of action, pharmacology, effects, and safety - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lacosamide: pharmacology, mechanisms of action and pooled efficacy and safety data in partial-onset seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Lacosamide Inhibition of Nav1.7 Voltage-Gated Sodium Channels: Slow Binding to Fast-Inactivated States - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Lidocaine - Wikipedia [en.wikipedia.org]
- 18. Lacosamide Inhibition of NaV1.7 Channels Depends on its Interaction With the Voltage Sensor Domain and the Channel Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | The Sodium Channel as a Target for Local Anesthetic Drugs [frontiersin.org]
- 20. rupress.org [rupress.org]
- 21. Block of human cardiac sodium channels by lacosamide: evidence for slow drug binding along the activation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Lidocaine reduces the transition to slow inactivation in Nav1.7 voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 24. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Screening Assay Protocols Targeting the Nav1.7 Channel Using Qube High-Throughput Automated Patch-Clamp System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Automated Patch Clamp Analysis of nAChα7 and Na(V)1.7 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pubcompare.ai [pubcompare.ai]
- 28. nanion.de [nanion.de]
- 29. Structural basis for inhibition of the cardiac sodium channel by the atypical antiarrhythmic drug ranolazine - PMC [pmc.ncbi.nlm.nih.gov]
Validating the analgesic effects of "Sodium Channel inhibitor 1" in different pain models
For Researchers, Scientists, and Drug Development Professionals: A Guide to Validating the Analgesic Effects of Sodium Channel Inhibitors
This guide provides a comprehensive comparison of the analgesic effects of the sodium channel inhibitor Carbamazepine, a representative compound for "Sodium Channel inhibitor 1," against other established analgesics across three standard preclinical pain models: the Hot Plate Test, the Formalin Test, and the Chronic Constriction Injury (CCI) model of neuropathic pain. This document is intended to serve as a resource for researchers and professionals in the field of pain drug discovery and development, offering detailed experimental protocols, comparative data, and a mechanistic overview of the underlying signaling pathways.
Mechanism of Action: Targeting Voltage-Gated Sodium Channels in Pain Signaling
Voltage-gated sodium channels (VGSCs) are crucial for the initiation and propagation of action potentials in excitable cells, including nociceptive (pain-sensing) neurons.[1][2][3][4][5] In conditions of chronic pain, there is often an upregulation and altered function of specific sodium channel subtypes, such as NaV1.7, NaV1.8, and NaV1.9, in peripheral nociceptors.[2][3][5] This leads to neuronal hyperexcitability and the spontaneous firing that contributes to the perception of pain.[1][2] Carbamazepine, the focus of this guide, exerts its analgesic effect by blocking these voltage-gated sodium channels, thereby reducing the influx of sodium ions and dampening the generation and transmission of pain signals.[1][2]
Below is a diagram illustrating the role of voltage-gated sodium channels in the nociceptive signaling pathway and the inhibitory action of sodium channel blockers.
References
- 1. The roles of sodium channels in nociception: implications for mechanisms of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Voltage-gated sodium channels in pain states: role in pathophysiology and targets for treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Voltage-gated sodium channels and pain pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. journals.physiology.org [journals.physiology.org]
A Comparative Guide to the Validation of Sodium Channel Inhibitors Using Knockout Animal Models
For Researchers, Scientists, and Drug Development Professionals
The validation of novel therapeutics requires rigorous preclinical testing to establish both efficacy and target engagement. For drugs targeting specific ion channels, knockout (KO) animal models offer an unparalleled platform for validation. These models, in which the gene encoding the drug's target is deleted, provide a clear biological context to assess the inhibitor's specificity and its physiological effects. This guide provides a comparative overview of the validation process for a hypothetical selective inhibitor, "Sodium Channel Inhibitor 1" (SCI1), targeting the NaV1.7 channel, a key mediator of pain perception. We will compare its validation pathway and performance metrics against other known sodium channel blockers, supported by experimental data and detailed protocols.
The Role of Knockout Models in Sodium Channel Inhibitor Validation
Voltage-gated sodium channels (VGSCs) are crucial for the initiation and propagation of action potentials in excitable cells.[1] Mutations in genes encoding these channels are linked to numerous human disorders, including epilepsy, cardiac arrhythmias, and chronic pain.[2][3] Consequently, VGSCs are significant targets for drug development.[4]
Knockout animal models are instrumental in dissecting the specific roles of individual sodium channel subtypes. For instance, global knockout of the Scn9a gene, which encodes the NaV1.7 channel, results in a phenotype analogous to human Congenital Indifference to Pain (CIP), a rare condition where individuals cannot perceive pain.[5] This makes the NaV1.7 KO mouse the definitive model for validating whether a pharmacological inhibitor truly recapitulates the effects of genetic deletion. An effective and specific NaV1.7 inhibitor should produce analgesic effects in wild-type animals that mirror the pain-insensitive phenotype of the KO model.
Comparative Analysis of Sodium Channel Knockout Phenotypes
The distinct phenotypes of different sodium channel KO models underscore the specialized functions of each subtype. This genetic evidence provides a crucial benchmark for evaluating the potential on-target and off-target effects of pharmacological inhibitors.
| Knockout Model | Gene | Primary Phenotype | Relevance for Inhibitor Validation |
| NaV1.7 KO | Scn9a | Complete insensitivity to painful tactile, thermal, and chemical stimuli; anosmia.[5] | Gold standard for validating NaV1.7 inhibitors for pain. The inhibitor should mimic this analgesic phenotype without affecting normal motor function. |
| NaV1.6 KO (in DRG neurons) | Scn5a | Amelioration of neuropathic pain.[2] Contributes significantly to tetrodotoxin-sensitive (TTX-S) currents in sensory neurons.[2] | Useful for assessing inhibitor selectivity and its potential efficacy in neuropathic pain states where NaV1.6 expression may be altered. |
| Scn1a+/- (Dravet Syndrome Model) | Scn1a | Recapitulates severe epilepsy, with spontaneous seizures and premature death.[3][6] Reduced sodium currents in GABAergic interneurons.[3] | Essential for testing inhibitors intended for epilepsy and for evaluating the pro-convulsant risk of inhibitors targeting other channels. |
Performance Comparison of Sodium Channel Inhibitors
The efficacy of "this compound" (SCI1) is benchmarked against other inhibitors with varying mechanisms and selectivity profiles. The data below is synthesized from preclinical studies on representative compounds.
| Inhibitor | Target(s) | Efficacy in Pain Models (e.g., Hot Plate, von Frey) | Efficacy in Seizure Models (e.g., Scn1a+/-) | Key Characteristics |
| SCI1 (Hypothetical) | Selective NaV1.7 | High efficacy in acute, inflammatory, and neuropathic pain models, mimicking the NaV1.7 KO phenotype. | Not expected to be effective; may worsen seizures if off-target effects on NaV1.1 exist. | High selectivity for NaV1.7 over other subtypes, aiming for a pure analgesic effect with minimal CNS side effects. |
| Mexiletine | Non-selective | Moderate efficacy; prevents pain-like behaviors induced by sodium channel activators.[5] | Used as a broad-spectrum antiarrhythmic. | A non-selective blocker used as a reference compound; demonstrates the effect of broad sodium channel inhibition.[7] |
| GS967 | Preferential inhibitor of persistent sodium current | Not primarily tested for pain. | Suppresses spontaneous seizures and improves survival in the Scn1a+/- mouse model of Dravet syndrome.[6] | An "unconventional" blocker, highlighting that different modes of inhibition can lead to distinct therapeutic outcomes.[6] |
| Phenytoin, Carbamazepine | Non-selective | Effective in neuropathic pain.[8] | Widely used as anticonvulsants.[8][9] | Classic sodium channel blockers that are effective but associated with significant side effects due to their lack of selectivity.[4] |
| VX-548 | Selective NaV1.8 | Efficacy in acute pain models.[10] | Not a primary indication. | Targeting NaV1.8 represents an alternative strategy for pain relief, focusing on a channel predominantly expressed in peripheral nociceptive neurons.[4] |
Visualizing the Validation Process
Pain Signaling Pathway and SCI1 Target
The diagram below illustrates the critical role of the NaV1.7 channel in transmitting pain signals from the periphery to the central nervous system and the site of action for a selective inhibitor like SCI1.
References
- 1. An overview of drug‐induced sodium channel blockade and changes in cardiac conduction: Implications for drug safety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conditional knockout of NaV1.6 in adult mice ameliorates neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Sodium channels as a new target for pain treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Global Nav1.7 Knockout Mice Recapitulate the Phenotype of Human Congenital Indifference to Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dravetfoundation.org [dravetfoundation.org]
- 7. Sodium channel blocker - Wikipedia [en.wikipedia.org]
- 8. Comparative study of voltage-sensitive sodium channel blockers in focal ischaemia and electric convulsions in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. reddit.com [reddit.com]
Reproducibility of "Sodium Channel inhibitor 1" findings across different labs
A detailed guide for researchers, scientists, and drug development professionals on the electrophysiological profile of Sodium Channel Inhibitor 1 in comparison to other notable sodium channel blockers. This guide provides a summary of reported findings, detailed experimental methodologies, and visual representations of key concepts to aid in the objective assessment of this compound.
Introduction
The voltage-gated sodium channel Nav1.7 has emerged as a key target in pain therapeutics, backed by compelling human genetic studies. A plethora of inhibitors targeting this channel have been developed, including a class of 3-Oxoisoindoline-1-carboxamides. Within this class, the compound referred to commercially as "this compound" has been identified as a potent, state-dependent blocker of Nav1.7.[1][2] This guide aims to provide a comparative overview of the reported findings for "this compound" alongside other well-characterized sodium channel inhibitors to offer a baseline for its reproducibility and potential for further investigation.
Comparative Analysis of Inhibitor Potency
The inhibitory potential of "this compound" and selected comparator compounds against various sodium channel subtypes is summarized below. The data is collated from multiple studies to provide an insight into the consistency of reported findings. It is important to note that direct inter-laboratory reproducibility studies for "this compound" are not publicly available; therefore, this comparison serves as a proxy for assessing the reliability of its pharmacological profile.
| Compound | Target Subtype | Reported IC50 (µM) | Holding Potential | Reference Lab/Study |
| This compound | hNav1.7 | 0.16 | -90 mV | Macsari et al., 2012[1] |
| hNav1.7 | 0.41 | -90 mV | Macsari et al., 2012[1] | |
| hNav1.7 | 0.28 | -65 mV | Macsari et al., 2012 | |
| hNav1.5 | >30 | -110 mV | Macsari et al., 2012 | |
| PF-05089771 | hNav1.7 | 0.011 | Half-inactivation | Alexandrou et al., 2016[3][4] |
| hNav1.7 | 0.011 | Half-inactivation | Butt et al., 2016[5] | |
| mNav1.7 | 0.008 | Half-inactivation | Tocris Bioscience | |
| rNav1.7 | 0.171 | Half-inactivation | Tocris Bioscience[6] | |
| hNav1.5 | 25 | Half-inactivation | Tocris Bioscience[6] | |
| hNav1.6 | 0.16 | Half-inactivation | Tocris Bioscience[6] | |
| A-803467 | hNav1.8 | 0.008 | - | Jarvis et al., 2007[7] |
| hNav1.7 | >1 | - | Jarvis et al., 2007[7] | |
| hNav1.2 | >1 | - | Jarvis et al., 2007[7] | |
| hNav1.3 | >1 | - | Jarvis et al., 2007[7] | |
| hNav1.5 | >1 | - | Jarvis et al., 2007[7] | |
| Lidocaine | rNav1.7 | 450 | - | Chevrier et al., 2004[8] |
| rNav1.8 | 104 | - | Chevrier et al., 2004[8] | |
| hNav1.7 | ~200-500 | Various | Multiple Studies |
Experimental Protocols
The following is a detailed methodology for a key experiment cited in the characterization of sodium channel inhibitors, based on protocols described in the referenced literature.[1][9][10][11]
Whole-Cell Patch-Clamp Electrophysiology
Objective: To determine the potency and voltage-dependence of a compound's inhibitory effect on a specific voltage-gated sodium channel subtype.
Cell Lines:
-
HEK293 or CHO cells stably expressing the human sodium channel subtype of interest (e.g., hNav1.7).
Solutions:
-
External Solution (in mM): 138 NaCl, 2 CaCl2, 5 KCl, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 135 CsF, 5 CsCl, 2 MgCl2, 10 HEPES, 5 EGTA. pH adjusted to 7.2 with CsOH.
Procedure:
-
Cell Preparation: Cells are grown to 50-80% confluency and harvested using standard cell culture techniques.
-
Recording: Whole-cell patch-clamp recordings are performed using either a manual or an automated patch-clamp system (e.g., PatchXpress, SyncroPatch).
-
Voltage Protocols:
-
Resting State Inhibition: Cells are held at a hyperpolarized potential (e.g., -120 mV) where most channels are in the resting state. A depolarizing pulse (e.g., to 0 mV) is applied to elicit a sodium current. The compound is perfused, and the reduction in current amplitude is measured.
-
Inactivated State Inhibition: To assess state-dependent inhibition, cells are held at a depolarized potential that approximates the half-inactivation voltage for the specific channel subtype (e.g., -75 mV for hNav1.7). This ensures a significant population of channels are in the inactivated state. The same depolarizing pulse is applied, and the compound's effect is measured.
-
-
Data Analysis:
-
The peak sodium current is measured before and after the application of various concentrations of the test compound.
-
The percentage of inhibition is calculated for each concentration.
-
An IC50 value (the concentration at which 50% of the current is inhibited) is determined by fitting the concentration-response data to the Hill equation.
-
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action for a state-dependent sodium channel inhibitor.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of a sodium channel inhibitor.
Logical Relationship for Reproducibility Assessment
Caption: Logic for assessing data consistency in the absence of direct reproducibility studies.
References
- 1. 3-Oxoisoindoline-1-carboxamides: potent, state-dependent blockers of voltage-gated sodium channel Na(V)1.7 with efficacy in rat pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release | PLOS One [journals.plos.org]
- 4. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Micro-Dose Studies to Explore the Human Pharmacokinetics of Four Selective Inhibitors of Human Nav1.7 Voltage-Dependent Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PF 05089771 | Voltage-gated Sodium (NaV) Channels | Tocris Bioscience [tocris.com]
- 7. pnas.org [pnas.org]
- 8. Differential modulation of Nav1.7 and Nav1.8 peripheral nerve sodium channels by the local anesthetic lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of Nav1.7 channel by a novel blocker QLS-81 for alleviation of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nanion.de [nanion.de]
- 11. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Pharmacology of Sodium Channel Inhibitor 1 on Insect vs. Mammalian Sodium Channels: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of Sodium Channel Inhibitor 1, a representative of the Sodium Channel Blocker Insecticide (SCBI) class, on voltage-gated sodium channels (VGSCs) from insects versus mammals. The information presented is supported by experimental data to aid in understanding the selective toxicity of this class of inhibitors.
Executive Summary
This compound and related SCBIs exhibit a significantly higher potency for insect VGSCs compared to their mammalian counterparts. This selectivity is primarily attributed to differences in the molecular structure and physiology of the sodium channels between these two animal groups, as well as metabolic differences in the host organisms. The primary mechanism of action involves state-dependent inhibition, where the inhibitor preferentially binds to and stabilizes the slow-inactivated state of the sodium channel, thereby preventing nerve function.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of representative SCBIs on various insect and mammalian sodium channel isoforms. The data clearly illustrates the greater sensitivity of insect channels to these inhibitors.
| Compound | Channel Type | Species | Channel Isoform/Preparation | IC50 | Reference(s) |
| DCJW (active metabolite of Indoxacarb) | Insect | Cockroach (Periplaneta americana) | Dorsal Unpaired Median (DUM) neurons | 28 nM | [1][2][3] |
| Insect | German Cockroach (Blattella germanica) | BgNav1-1a | 25.5 nM | [2] | |
| Mammalian | Rat | Nav1.4 | 1000 nM | [2] | |
| Mammalian | Rat | Dorsal Root Ganglion (DRG) neurons (TTX-R) | 800 nM | [4] | |
| Indoxacarb | Mammalian | Rat | Dorsal Root Ganglion (DRG) neurons (TTX-R) | 10.7 µM | [4] |
| Metaflumizone | Insect | Honeybee (Apis mellifera) | AmNaV1 | Inhibition of recovery from slow inactivation demonstrated | [5] |
| Mammalian | Rat | Nav1.4 | State-dependent inhibition demonstrated | [6][7] |
Mechanism of Action: State-Dependent Inhibition
SCBIs like this compound do not block the sodium channel in its resting state. Instead, they exhibit a strong preference for the slow-inactivated state of the channel. This state-dependent binding traps the channel in a non-conducting conformation, preventing the propagation of action potentials and leading to paralysis and death in insects.
Caption: State-dependent inhibition of a voltage-gated sodium channel by this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Two-Electrode Voltage-Clamp (TEVC) Recording of Insect Sodium Channels in Xenopus Oocytes
This technique is commonly used to characterize the electrophysiological properties of ion channels expressed in a heterologous system.
-
Oocyte Preparation: Oocytes are surgically removed from adult female Xenopus laevis frogs and treated with collagenase to remove the follicular layer.
-
cRNA Injection: cRNA encoding the insect sodium channel (e.g., Blattella germanica Nav1-1a) and its auxiliary subunit, TipE, are microinjected into the oocytes.
-
Electrophysiological Recording:
-
Solutions:
-
Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5.
-
Electrode Solution: 3 M KCl.
-
-
Procedure:
-
Two to five days post-injection, oocytes are placed in a recording chamber continuously perfused with ND96 solution.
-
Two glass microelectrodes (0.2-1.0 MΩ resistance) filled with 3 M KCl are impaled into the oocyte.
-
One electrode measures the membrane potential, and the other injects current to clamp the voltage at a desired level.
-
A holding potential of -120 mV is typically used to ensure all channels are in the resting state.
-
Voltage pulses are applied to elicit sodium currents, and the effects of the test compound, perfused in the recording solution, are measured.
-
To assess state-dependent inhibition, the holding potential is varied to alter the proportion of channels in the resting versus inactivated states.
-
-
Whole-Cell Patch-Clamp Recording of Mammalian Sodium Channels in HEK293 Cells
This technique allows for the recording of currents from the entire cell membrane.
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum. Cells are transiently transfected with plasmids encoding the desired mammalian sodium channel α-subunit (e.g., rat Nav1.4) and β-subunits using a suitable transfection reagent.
-
Electrophysiological Recording:
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH 7.3 with CsOH.
-
-
Procedure:
-
A glass micropipette (2-5 MΩ resistance) filled with the internal solution is brought into contact with a transfected cell.
-
A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.
-
The membrane patch under the pipette is ruptured by gentle suction to achieve the whole-cell configuration.
-
The cell is held at a holding potential (e.g., -100 mV), and voltage steps are applied to evoke sodium currents.
-
The test compound is applied via a perfusion system, and its effect on the sodium current is recorded and analyzed.
-
-
Key Structural and Functional Differences: Insect vs. Mammalian Sodium Channels
The selective toxicity of this compound is rooted in fundamental differences between insect and mammalian VGSCs.
Caption: Structural and genetic differences between insect and mammalian sodium channels.
-
Gene Diversity: Mammals possess nine distinct genes (SCN1A-SCN11A) that encode for different sodium channel α-subunits (Nav1.1-Nav1.9), each with unique tissue distribution and biophysical properties.[8] In contrast, most insect species have only a single sodium channel gene (e.g., the para gene in Drosophila).[8]
-
Functional Diversity: Insects achieve functional diversity of their sodium channels through extensive alternative splicing and RNA editing of the single gene transcript.[8] This generates a variety of channel isoforms with different electrophysiological and pharmacological properties.
-
Auxiliary Subunits: Mammalian sodium channels associate with one or more β-subunits (β1-β4), which modulate channel gating and cellular localization.[8] Insects lack orthologs of these β-subunits and instead have an unrelated auxiliary protein called TipE, which serves a similar modulatory function.[8]
These fundamental differences provide a molecular basis for the selective action of this compound and other SCBIs, making them effective insecticides with a favorable safety profile for mammals.
References
- 1. Molecular Mechanism of Action and Selectivity of Sodium Channel Blocker Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of sodium channel blocker insecticides (SCBIs) on insect sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indoxacarb, Metaflumizone, and Other Sodium Channel Inhibitor Insecticides: Mechanism and Site of Action on Mammalian Voltage-Gated Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metaflumizone inhibits the honeybee NaV 1 channel by targeting recovery from slow inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of the Local Anesthetic Receptor in the State-Dependent Inhibition of Voltage-Gated Sodium Channels by the Insecticide Metaflumizone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of the local anesthetic receptor in the state-dependent inhibition of voltage-gated sodium channels by the insecticide metaflumizone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular Biology of Insect Sodium Channels and Pyrethroid Resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Sodium Channel Inhibitor 1 and Related 3-Oxoisoindoline-1-carboxamides as Na(V)1.7 Blockers
Introduction
The voltage-gated sodium channel Na(V)1.7 is a genetically validated target for the treatment of pain.[1] Its critical role in pain sensation has driven significant research into the discovery of selective inhibitors.[2] Among the promising classes of inhibitors are the 3-Oxoisoindoline-1-carboxamides. This guide provides a detailed comparison of "Sodium Channel inhibitor 1" (also identified in scientific literature as compound 26B) and other structurally related 3-Oxoisoindoline-1-carboxamides.[1][3] The comparison focuses on their inhibitory potency, selectivity, and efficacy in preclinical pain models, supported by experimental data and detailed protocols. These compounds are state-dependent blockers that show greater affinity for the inactivated state of the Na(V)1.7 channel, a key mechanism for achieving selectivity and therapeutic effect.[1]
Comparative Performance Data
The following tables summarize the in vitro potency and selectivity of this compound (26B) against other notable 3-Oxoisoindoline-1-carboxamides from the same chemical series. The data highlights the structure-activity relationships within this class of inhibitors.
Table 1: In Vitro Potency against Na(V)1.7
| Compound | IC50 (µM) at Vhold -90mV | IC50 (µM) at Vhold -65mV |
| This compound (26B) | 0.16 [3] | 0.41 [3] |
| 16A | 0.21 | 0.40 |
| 28 | 0.09 | 0.22 |
| 51 | 0.12 | 0.31 |
| 52B | Not Reported | 0.17[4] |
| 60 | 0.10 | 0.24 |
| 62 | 0.12 | 0.28 |
Data sourced from Macsari I, et al. J Med Chem. 2012.[1]
Table 2: Selectivity Profile against Na(V)1.5 (Cardiac Isoform)
| Compound | Na(V)1.5 IC50 (µM) | Selectivity Ratio (Na(V)1.5 IC50 / Na(V)1.7 IC50 at -65mV) |
| This compound (26B) | >30 | >73 |
| 16A | >30 | >75 |
| 28 | 25 | 114 |
| 51 | >30 | >97 |
| 60 | 24 | 100 |
| 62 | >30 | >107 |
Data sourced from Macsari I, et al. J Med Chem. 2012.[1] A higher selectivity ratio indicates a more desirable safety profile, with less potential for cardiac side effects.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods used for evaluation, the following diagrams illustrate the pain signaling pathway involving Na(V)1.7 and the experimental workflow for assessing compound potency.
References
- 1. 3-Oxoisoindoline-1-carboxamides: potent, state-dependent blockers of voltage-gated sodium channel Na(V)1.7 with efficacy in rat pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nav1.7 and other voltage-gated sodium channels as drug targets for pain relief - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Sodium Channel Inhibitor 1
Researchers and drug development professionals handling Sodium Channel Inhibitor 1 must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of this compound, based on its specific hazard profile.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles with side-shields, protective gloves, and impervious clothing.[1] All handling of this compound should occur in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust or aerosols.[1] An accessible safety shower and eye wash station are mandatory in the vicinity of handling areas.[1]
Step-by-Step Disposal Procedure
The primary directive for the disposal of this compound is to use an approved waste disposal plant.[1] Do not dispose of this chemical into drains or the environment, as it is very toxic to aquatic life with long-lasting effects.[1]
-
Collection of Waste:
-
Collect waste this compound, whether in solid form or in solution, in a designated, clearly labeled, and sealable hazardous waste container.
-
Ensure the container is compatible with the chemical to prevent any reactions.
-
-
Labeling:
-
The waste container must be clearly labeled with the chemical name "this compound" and any associated hazard symbols as per GHS guidelines (e.g., "Harmful if swallowed," "Very toxic to aquatic life").[1]
-
-
Storage:
-
Store the sealed waste container in a cool, well-ventilated, and designated hazardous waste accumulation area.
-
Keep it away from incompatible materials and sources of ignition.[1]
-
-
Arranging for Disposal:
-
Contact a licensed hazardous waste disposal company to arrange for the collection and disposal of the this compound waste.
-
Provide the disposal company with the Safety Data Sheet (SDS) for the compound to ensure they are fully aware of its properties and hazards.
-
Accidental Release Measures
In the event of a spill, immediate action is required to contain the material and prevent environmental contamination.
-
For Solutions: Absorb the spill with a finely-powdered, liquid-binding material such as diatomite or universal binders.[1]
-
Decontamination: Decontaminate the affected surfaces and equipment by scrubbing with alcohol.[1]
-
Disposal of Contaminated Materials: All contaminated materials, including absorbents and cleaning supplies, must be collected and disposed of as hazardous waste according to the procedures outlined above.[1]
Disposal Workflow
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
